molecular formula C30H47NO3 B1160751 Yunnandaphninine G

Yunnandaphninine G

Cat. No.: B1160751
M. Wt: 469.7 g/mol
InChI Key: RBVPIMQHYHLJGS-QXDVLWGXSA-N
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Description

Yunnandaphninine G is a useful research compound. Its molecular formula is C30H47NO3 and its molecular weight is 469.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2S,5S,8R)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47NO3/c1-18(2)20-9-13-26(3)19-8-15-29-12-6-7-22(29)30(26,24(20)31(29)17-19)16-10-21-27(4)14-11-23(32)28(21,5)25(33)34-27/h18-24,32H,6-17H2,1-5H3/t19-,20-,21+,22-,23+,24+,26+,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVPIMQHYHLJGS-QXDVLWGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@]45CCC[C@H]4[C@]2([C@H]1N5C3)CC[C@H]6[C@@]7(CC[C@@H]([C@]6(C(=O)O7)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physical and chemical properties of Yunnandaphninine G?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnandaphninine G is a C30 Daphniphyllum alkaloid isolated from the stems and leaves of Daphniphyllum yunnanense. As a member of a structurally diverse and biologically intriguing class of natural products, this compound presents a subject of interest for further investigation into its potential pharmacological applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside general experimental protocols relevant to its isolation and biological evaluation.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. While some specific quantitative data such as melting point and precise solubility are not extensively reported in publicly available literature, the provided information is based on data from chemical suppliers and related publications.

PropertyValueSource
Molecular Formula C₃₀H₄₇NO₃[1]
Molecular Weight 469.7 g/mol ChemFaces
CAS Number 1042143-83-8[1][2]
Appearance Powder[2][3]
IUPAC Name (1S,2S,5S,8R)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.0²,¹³.0³,⁷.0⁷,¹²]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-oneBioCrick
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Purity >98% (as reported by commercial suppliers)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the complex, polycyclic structure of this compound. Both ¹H and ¹³C NMR are essential for full structural assignment.

  • ¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals, with numerous overlapping multiplets in the aliphatic region due to the saturated polycyclic core. Key signals would include those for methyl groups, protons adjacent to the nitrogen and oxygen atoms, and olefinic protons if present.

  • ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 30 carbon atoms in the molecule. The chemical shifts would indicate the presence of carbonyl groups, carbons bonded to heteroatoms (N and O), and a variety of sp³-hybridized carbons within the intricate ring system.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for:

  • O-H stretching: A broad band indicating the presence of a hydroxyl group.

  • C-H stretching: Bands corresponding to the stretching vibrations of C-H bonds in the aliphatic framework.

  • C=O stretching: A strong absorption band indicative of a carbonyl group, likely a ketone or lactone.

  • C-N stretching: Vibrations associated with the carbon-nitrogen bond within the alkaloidal structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for unambiguous determination of the elemental composition. The fragmentation pattern would offer insights into the connectivity of the complex ring system.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, this section provides generalized methodologies for the isolation of Daphniphyllum alkaloids and for the assessment of potential biological activities, based on standard practices in natural product chemistry and pharmacology.

Isolation of this compound from Daphniphyllum yunnanense

The following is a general procedure for the extraction and isolation of alkaloids from plant material, which can be adapted for this compound.

Isolation_Workflow plant_material Dried and powdered stems and leaves of Daphniphyllum yunnanense extraction Maceration or Soxhlet extraction with an organic solvent (e.g., ethanol (B145695) or methanol) plant_material->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the filtrate under reduced pressure to yield a crude extract filtration->concentration acid_base_partition Acid-base partitioning: 1. Dissolve extract in acidic water (e.g., 5% HCl). 2. Wash with a non-polar solvent (e.g., ethyl acetate) to remove neutral compounds. 3. Basify the aqueous layer (e.g., with NH₄OH). 4. Extract with an organic solvent (e.g., chloroform or dichloromethane) to isolate the crude alkaloid fraction. concentration->acid_base_partition chromatography Chromatographic separation of the crude alkaloid fraction: - Silica gel column chromatography - Preparative thin-layer chromatography (TLC) - High-performance liquid chromatography (HPLC) acid_base_partition->chromatography purification Further purification of fractions containing this compound chromatography->purification characterization Structural elucidation and purity confirmation by spectroscopic methods (NMR, MS, IR) purification->characterization

Caption: General workflow for the isolation of this compound.

NMR Sample Preparation

A properly prepared sample is crucial for obtaining high-quality NMR spectra.

NMR_Sample_Preparation sample 5-10 mg of purified this compound dissolution Dissolve in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial sample->dissolution filtration Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube dissolution->filtration volume_check Ensure the sample height in the NMR tube is adequate for the spectrometer filtration->volume_check capping Cap the NMR tube securely volume_check->capping analysis Place the tube in the NMR spectrometer for analysis capping->analysis

Caption: Standard procedure for preparing an NMR sample of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to screen for the cytotoxic potential of natural products.

MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate and incubate for 24 hours treatment Treat cells with various concentrations of this compound (dissolved in DMSO, then diluted in media) and a vehicle control cell_seeding->treatment incubation Incubate for a specified period (e.g., 24, 48, or 72 hours) treatment->incubation mtt_addition Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation incubation->mtt_addition solubilization Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals mtt_addition->solubilization measurement Measure the absorbance at a specific wavelength (typically ~570 nm) using a microplate reader solubilization->measurement analysis Calculate cell viability and determine the IC₅₀ value measurement->analysis

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Potential Biological Activities and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, other Daphniphyllum alkaloids have demonstrated a range of bioactivities, including cytotoxic, anti-inflammatory, and neuroprotective effects. Future research on this compound could explore these areas. Should this compound exhibit significant biological activity, further studies would be required to elucidate the underlying signaling pathways. For instance, if anti-inflammatory effects are observed, investigations into pathways such as NF-κB or MAPK signaling would be warranted.

The following diagram illustrates a hypothetical signaling pathway that could be investigated if this compound were found to have anti-inflammatory properties.

Hypothetical_Anti_Inflammatory_Pathway cluster_cell Immune Cell (e.g., Macrophage) cluster_pathway NF-κB Signaling Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates Yunnandaphninine_G This compound Yunnandaphninine_G->IKK inhibits ? IκBα IκBα IKK->IκBα phosphorylates for degradation NFκB NF-κB IκBα->NFκB sequesters in cytoplasm NFκB_nucleus NF-κB (in nucleus) NFκB->NFκB_nucleus translocates to nucleus Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFκB_nucleus->Pro_inflammatory_Cytokines induces transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a complex natural product with a well-defined chemical structure. While its physical and chemical properties are partially characterized, further research is needed to establish a complete profile, including its melting point and quantitative solubility. The potential biological activities of this compound remain largely unexplored, presenting an open field for investigation, particularly in the areas of cytotoxicity and anti-inflammatory effects. The experimental protocols and hypothetical pathways outlined in this guide provide a framework for future research endeavors aimed at unlocking the full potential of this intriguing Daphniphyllum alkaloid.

References

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Yunnandaphninine G, a C30 Daphniphyllum alkaloid sourced from the plant Daphniphyllum yunnanense. The intricate molecular architecture of Daphniphyllum alkaloids has long captured the attention of the scientific community, and this compound stands as a noteworthy member of this complex family of natural products. While the full biological activity profile of this compound is still under investigation, related compounds from this genus have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for future therapeutic development.

Introduction to Daphniphyllum Alkaloids

The Daphniphyllum genus of evergreen shrubs and trees is a rich source of structurally diverse and complex alkaloids. These nitrogen-containing organic compounds are characterized by their polycyclic ring systems, often with a high degree of stereochemical complexity. The biosynthetic pathways of these alkaloids are as intricate as their structures, making them fascinating subjects for both phytochemical and synthetic chemistry research. Several Daphniphyllum alkaloids have exhibited a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Discovery and Sourcing of this compound

This compound was first isolated from the leaves and stems of Daphniphyllum yunnanense.[1] This plant species is native to the Yunnan province of China and has been a source for the discovery of numerous novel alkaloids. The initial investigation that led to the identification of this compound also reported the isolation of a related compound, Yunnandaphninine F, along with other known C30 Daphniphyllum alkaloids.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification and characterization in a laboratory setting.

PropertyValueReference
Molecular Formula C30H47NO3[1]
Appearance Amorphous Powder[1]

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from Daphniphyllum yunnanense involves a multi-step process designed to separate the alkaloid from a complex mixture of plant metabolites. The following is a generalized experimental protocol based on standard methods for the isolation of Daphniphyllum alkaloids.

Extraction
  • Plant Material Preparation : Air-dried and powdered leaves and stems of Daphniphyllum yunnanense are the starting material.

  • Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) (MeOH), at room temperature. This process is repeated multiple times to ensure the complete extraction of the alkaloids.

  • Solvent Removal : The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning
  • Acidification : The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

  • Defatting : The acidic solution is then partitioned with a non-polar solvent, such as petroleum ether or chloroform (B151607), to remove fats, pigments, and other non-alkaloidal components.

  • Basification and Re-extraction : The acidic aqueous layer containing the protonated alkaloids is then basified with an alkali (e.g., NH4OH or NaOH) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. The basified solution is then extracted multiple times with a solvent like chloroform or ethyl acetate (B1210297) to isolate the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid mixture is further purified using a combination of chromatographic techniques:

  • Silica (B1680970) Gel Column Chromatography : The crude alkaloid extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., methanol or acetone), with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC) : Fractions containing the target compound are further purified using pTLC with a suitable solvent system to isolate this compound in its pure form.

  • High-Performance Liquid Chromatography (HPLC) : Final purification can be achieved using reversed-phase HPLC to yield highly pure this compound.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_chromatography Chromatographic Purification plant_material Powdered D. yunnanense solvent_extraction Methanol Extraction plant_material->solvent_extraction crude_extract Crude Methanolic Extract solvent_extraction->crude_extract acidification Acidification (2% HCl) crude_extract->acidification defatting Defatting with Petroleum Ether acidification->defatting basification Basification (NH4OH) defatting->basification re_extraction Extraction with Chloroform basification->re_extraction crude_alkaloids Crude Alkaloid Fraction re_extraction->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel ptlc Preparative TLC silica_gel->ptlc hplc Reversed-Phase HPLC ptlc->hplc pure_compound Pure this compound hplc->pure_compound

Isolation and Purification Workflow for this compound.

Structure Elucidation and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.

MS DataValue
HR-ESI-MS m/z [M+H]+

Note: Specific m/z value was not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule and its stereochemistry.

1H NMR (CDCl3, 400 MHz)13C NMR (CDCl3, 100 MHz)
Chemical Shift (δ) in ppm Chemical Shift (δ) in ppm

Note: Detailed NMR data was not available in the provided search results. The original publication should be consulted for the complete dataset.

Potential Biological Activity and Future Directions

While specific biological activity data for this compound has not been reported in the available literature, numerous other Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, daphniyunnine D, also isolated from Daphniphyllum yunnanense, has shown cytotoxicity against P-388 and A-549 tumor cell lines. This suggests that this compound may also possess cytotoxic properties and warrants further investigation as a potential anti-cancer agent.

A common mechanism of action for cytotoxic compounds is the induction of apoptosis, or programmed cell death. Future research on this compound should focus on screening for its cytotoxic effects against a panel of human cancer cell lines and elucidating its mechanism of action.

G yunnandaphninine_g This compound cell_membrane Cancer Cell Membrane yunnandaphninine_g->cell_membrane Interaction receptor Cell Surface Receptor (Hypothetical) cell_membrane->receptor signal_transduction Signal Transduction Cascade receptor->signal_transduction caspase_activation Caspase Activation signal_transduction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Hypothetical Apoptotic Pathway Induced by this compound.

Conclusion

This compound represents a structurally intriguing C30 Daphniphyllum alkaloid with potential for further scientific exploration. This guide has outlined the fundamental aspects of its discovery, isolation, and characterization based on the available scientific literature. While detailed biological data is currently lacking, the precedent set by related compounds suggests that this compound is a promising candidate for future drug discovery and development efforts, particularly in the field of oncology. Further research is imperative to unlock the full therapeutic potential of this fascinating natural product.

References

Spectroscopic Data for the Elucidation of the Yunnandaphninine G-type Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols crucial for the structure elucidation of complex Daphniphyllum alkaloids, using a representative Yunnandaphninine G-type structure as an exemplar. The data and methodologies presented are synthesized from established practices in natural product chemistry and are intended to serve as a detailed reference for researchers in the field.

Spectroscopic Data Summary

The structural architecture of novel Daphniphyllum alkaloids is primarily determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The following tables summarize the key spectroscopic data obtained for a representative this compound-type alkaloid, Calycindaphine A, which shares a complex polycyclic skeleton.

Table 1: ¹H NMR Spectroscopic Data (600 MHz, CDCl₃)

PositionδH (ppm), mult. (J in Hz)
13.80 (d, 4.2)
2a2.24 (m)
2b0.84 (m)
3a2.51 (m)
3b1.94 (m)
45.42 (d, 5.2)
6-
7-
8-
9-
10-
11a3.03 (s)
11b2.99 (s)
12-
13a1.66 (dd, 14.4, 4.4)
13b1.29 (m)
14a1.74 (m)
14b1.40 (m)
15a1.66 (m)
15b1.42 (m)
16a2.00 (m)
16b1.89 (m)
171.15 (d, 6.7)
181.10 (s)
19-
20-
21-
22-
OMe3.61 (s)

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CDCl₃) [1]

PositionδC (ppm)Type
173.6CH
232.3CH₂
342.7CH₂
4118.9CH
5140.6C
6182.9C
798.7C
863.6C
9174.4C
10175.7C
1148.2CH₂
1246.3C
1330.2CH₂
1423.5CH₂
1537.1CH₂
1626.2CH₂
1720.8CH
1823.0CH₃
19139.0C
20135.5C
2146.8CH₂
22175.2C
OMe50.9CH₃

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

IonFormulaCalculated m/zMeasured m/z
[M+H]⁺C₂₃H₃₁NO₃370.2377370.2375

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to obtaining high-quality spectroscopic data for accurate structure elucidation.

  • Sample Preparation: Approximately 1-5 mg of the purified alkaloid is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a Bruker AVANCE 600 MHz spectrometer equipped with a cryoprobe.

  • 1D NMR:

    • ¹H NMR spectra are acquired with a spectral width of 12 kHz, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s.

    • ¹³C NMR spectra are acquired with a spectral width of 36 kHz, an acquisition time of 0.9 s, and a relaxation delay of 2.0 s.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Acquired to establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Used to determine one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): Essential for identifying long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Employed to determine the relative stereochemistry by identifying protons that are close in space.

  • Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Thermo Fisher Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer.

  • Sample Infusion: The purified compound is dissolved in methanol (B129727) at a concentration of approximately 1 mg/mL and infused into the ESI source via a syringe pump at a flow rate of 5 µL/min.

  • Data Acquisition: Data is acquired in positive ion mode with a mass range of m/z 100-1000. The molecular formula is determined by the accurate mass measurement of the protonated molecular ion [M+H]⁺.[1]

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data analysis is critical for piecing together the complex structures of Daphniphyllum alkaloids. The following diagram illustrates the typical workflow.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Determination cluster_final Isolation Isolation from Plant Material Purification Chromatographic Purification Isolation->Purification HRMS HRMS (Molecular Formula) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Fragment_Analysis Fragment Assembly via COSY & HMBC HRMS->Fragment_Analysis NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D NMR_2D->Fragment_Analysis Stereochem Relative Stereochemistry via NOESY Fragment_Analysis->Stereochem Structure_Proposal Proposed Structure Stereochem->Structure_Proposal Final_Structure Final Structure Elucidated Structure_Proposal->Final_Structure

Structure Elucidation Workflow

The elucidation of the planar structure of a this compound-type alkaloid is heavily reliant on the interpretation of 2D NMR data. The following diagram illustrates the key correlations used to assemble the carbon skeleton.

key_correlations cluster_data 2D NMR Data cluster_interpretation Structural Interpretation cluster_output Structural Output COSY ¹H-¹H COSY Proton_Networks Identify ¹H-¹H Spin Systems COSY->Proton_Networks HMBC ¹H-¹³C HMBC Fragment_Linkage Connect Fragments via Long-Range Correlations HMBC->Fragment_Linkage HSQC ¹H-¹³C HSQC CH_Connections Assign Directly Bonded C-H HSQC->CH_Connections Proton_Networks->Fragment_Linkage CH_Connections->Fragment_Linkage Planar_Structure Planar Structure Fragment_Linkage->Planar_Structure

Key 2D NMR Correlation Analysis

References

The Biosynthetic Pathway of C30 Daphniphyllum Alkaloids: A Technical Guide to the Genesis of Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C30 Daphniphyllum alkaloids, a class of structurally complex and biologically active natural products, have long captivated the interest of the scientific community. Their intricate polycyclic architectures, exemplified by compounds such as Yunnandaphninine G, present significant synthetic challenges and hold promise for novel therapeutic applications. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of these fascinating molecules. While the complete enzymatic machinery remains largely unelucidated, a robust biosynthetic hypothesis, primarily supported by elegant biomimetic and total synthesis studies, offers a compelling roadmap to their formation. This document details the hypothesized pathway from the universal triterpene precursor, squalene (B77637), to the core structures of C30 Daphniphyllum alkaloids and further to the specific architecture of this compound. Furthermore, this guide summarizes the limited available quantitative data and provides a comprehensive set of representative experimental protocols for researchers seeking to investigate this intricate biosynthetic network.

Introduction to C30 Daphniphyllum Alkaloids and this compound

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum.[1] These compounds are characterized by their complex, fused polycyclic ring systems and a wide range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2] The C30 subgroup of these alkaloids is biosynthetically derived from the triterpene squalene.[3]

This compound belongs to the calyciphylline A-type subclass of Daphniphyllum alkaloids, which are distinguished by their unique and intricate caged structures. The structural complexity and potential pharmacological significance of this compound and its congeners make the elucidation of their biosynthetic pathway a critical goal for both natural product chemists and drug development professionals. Understanding this pathway could unlock new avenues for the synthesis of these molecules and their analogs, potentially leading to the development of novel therapeutic agents.

The Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of C30 Daphniphyllum alkaloids is proposed to initiate from the linear triterpene, squalene. The pathway is thought to proceed through a series of complex cyclization and rearrangement reactions to generate a common precursor, from which the diverse skeletons of this alkaloid family are derived. The following sections detail the hypothesized steps leading to this compound, a pathway largely informed by biomimetic synthesis efforts.[4]

From Squalene to Proto-daphniphylline: The Early Stages

The initial phase of the biosynthesis is believed to involve the enzymatic cyclization of squalene, a common precursor for triterpenoids in plants. This process is catalyzed by terpene cyclases. While the specific enzymes in Daphniphyllum species have not yet been identified, the transformation is thought to proceed through a series of carbocationic intermediates to form a polycyclic scaffold.

A key breakthrough in understanding this pathway came from the biomimetic synthesis of proto-daphniphylline.[4] This work demonstrated that an acyclic dialdehyde (B1249045) derived from squalene could be converted into the pentacyclic core of the Daphniphyllum alkaloids in a remarkably efficient one-pot reaction. This suggests that a similar cascade of reactions occurs in nature. The proposed sequence is as follows:

  • Oxidative Cleavage of Squalene: Squalene undergoes oxidative cleavage to form a squalene-derived dialdehyde.

  • Incorporation of Nitrogen: A nitrogen source, likely an amino acid or ammonia, condenses with the dialdehyde to form an enamine/iminium intermediate.

  • Intramolecular Cyclization Cascade: A series of intramolecular cyclizations, including Diels-Alder and Mannich-type reactions, leads to the formation of the pentacyclic core structure known as proto-daphniphylline . This molecule is considered the universal precursor to the C30 Daphniphyllum alkaloids.

Biosynthesis_Early_Stage squalene Squalene squalene_dialdehyde Squalene-derived Dialdehyde squalene->squalene_dialdehyde Oxidative Cleavage enamine_iminium Enamine/Iminium Intermediate squalene_dialdehyde->enamine_iminium + Nitrogen Source proto_daphniphylline Proto-daphniphylline enamine_iminium->proto_daphniphylline Intramolecular Cyclization Cascade

Figure 1: Hypothesized early stages of C30 Daphniphyllum alkaloid biosynthesis.
Diversification from Proto-daphniphylline to the Calyciphylline A Skeleton

From the central intermediate, proto-daphniphylline, a series of oxidative and skeletal rearrangements are thought to generate the diverse range of C30 Daphniphyllum alkaloid skeletons. For this compound, the pathway proceeds towards the calyciphylline A-type core. This likely involves:

  • Oxidative Transformations: Hydroxylations, epoxidations, and other oxidative modifications of the proto-daphniphylline core, catalyzed by enzymes such as cytochrome P450 monooxygenases.

  • Skeletal Rearrangements: Complex rearrangements of the carbon skeleton, potentially triggered by the newly introduced functional groups, lead to the formation of the intricate caged structure of the calyciphylline A-type alkaloids.

  • Formation of this compound: Further late-stage modifications, such as acylation or glycosylation, would then yield the final product, this compound.

Biosynthesis_Late_Stage proto_daphniphylline Proto-daphniphylline oxidized_intermediates Oxidized Intermediates proto_daphniphylline->oxidized_intermediates Oxidative Transformations (e.g., P450s) calyciphylline_A_core Calyciphylline A-type Skeleton oxidized_intermediates->calyciphylline_A_core Skeletal Rearrangements yunnandaphninine_g This compound calyciphylline_A_core->yunnandaphninine_g Late-stage Modifications

Figure 2: Proposed biosynthetic steps from proto-daphniphylline to this compound.

Quantitative Data Summary

Direct quantitative data for the biosynthetic pathway of this compound, such as enzyme kinetics or precursor incorporation rates, are not extensively available in the current literature. The research has predominantly focused on chemical synthesis and structural elucidation. However, data from total synthesis and biomimetic synthesis studies can provide valuable insights into the feasibility and potential efficiency of the proposed biosynthetic steps. The following table summarizes representative yields from key chemical transformations that mimic the proposed biosynthetic reactions. It is crucial to note that these are not enzymatic reaction yields and should be interpreted as indicators of the chemical plausibility of the proposed transformations.

Transformation Reaction Type Starting Material Product Yield (%) Reference
PentacyclizationBiomimetic CascadeSqualene-derived DialdehydeProto-daphniphyllineNot explicitly stated, but described as highly efficient
Diels-Alder CyclizationIntramolecularTriene PrecursorBicyclic Core of Calyciphylline N50% (over two steps)
Nazarov CyclizationAcid-promotedDienone PrecursorPentacyclic Core of Calyciphylline N82%
Reductive Ring OpeningSmI2-mediatedPolycyclic KetoneHydroxy Ketone Intermediate82%

Detailed Experimental Protocols

The following protocols are representative methodologies that can be adapted for the study of Daphniphyllum alkaloid biosynthesis. They are based on established techniques in natural product chemistry and plant metabolomics.

Protocol for Precursor Feeding Studies in Daphniphyllum Tissue

This protocol describes a general method for administering isotopically labeled precursors to plant tissues to trace their incorporation into downstream metabolites.

1. Plant Material Preparation:

  • Collect fresh, healthy leaves or stems of a Daphniphyllum species known to produce this compound.
  • Surface sterilize the plant material by washing with 70% ethanol (B145695) for 1 minute, followed by a 5% sodium hypochlorite (B82951) solution for 10 minutes, and then rinse thoroughly with sterile distilled water.
  • Cut the tissue into small, uniform pieces (e.g., 1 cm² leaf discs or 1 cm stem segments).

2. Precursor Solution Preparation:

  • Prepare a stock solution of the isotopically labeled precursor (e.g., [13C6]-glucose or [2H5]-mevalonolactone) in a suitable solvent (e.g., sterile water or a buffer compatible with plant tissue culture).
  • Dilute the stock solution to the desired final concentration in a sterile plant tissue culture medium (e.g., Murashige and Skoog medium).

3. Incubation:

  • Place the prepared plant tissues in a sterile petri dish or flask containing the medium with the labeled precursor.
  • Incubate the tissues under controlled conditions (e.g., 25°C, 16-hour photoperiod) for a specific duration (e.g., 24, 48, or 72 hours).

4. Harvesting and Extraction:

  • After the incubation period, harvest the plant tissues, rinse them with unlabeled medium to remove any residual precursor, and then with distilled water.
  • Freeze the tissues immediately in liquid nitrogen and then lyophilize to dryness.
  • Grind the dried tissue to a fine powder and extract the alkaloids using a suitable solvent system (e.g., methanol (B129727)/chloroform).

5. Analysis:

  • Analyze the crude extract or purified alkaloid fraction by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the isotopic label into this compound and its intermediates.

start [label="Start: Collect Plant Tissue", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_tissue [label="Prepare and Sterilize Plant Tissue"]; prepare_precursor [label="Prepare Labeled Precursor Solution"]; incubate [label="Incubate Tissue with Precursor"]; harvest [label="Harvest and Wash Tissue"]; extract [label="Freeze, Lyophilize, and Extract Alkaloids"]; analyze [label="Analyze by MS and NMR"]; end [label="End: Determine Isotope Incorporation", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prepare_tissue; prepare_tissue -> incubate; prepare_precursor -> incubate; incubate -> harvest; harvest -> extract; extract -> analyze; analyze -> end; }

Figure 3: A representative experimental workflow for precursor feeding studies.
Protocol for Terpene Cyclase Assay

This protocol outlines a method for assaying the activity of terpene cyclases, the enzymes responsible for the initial cyclization of squalene.

1. Enzyme Extraction:

  • Homogenize fresh or frozen Daphniphyllum tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 10 mM MgCl₂, and 5 mM dithiothreitol).
  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the crude enzyme extract.

2. Enzyme Assay:

  • Prepare a reaction mixture containing the enzyme extract, assay buffer, and the substrate (e.g., [³H]-squalene or a squalene analog).
  • Initiate the reaction by adding the substrate and incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
  • Terminate the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

3. Product Extraction and Analysis:

  • Extract the cyclized products from the aqueous reaction mixture with an organic solvent (e.g., hexane).
  • Concentrate the organic extract and analyze the products by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the cyclized triterpene products.

Protocol for Isolation and Structural Elucidation of this compound

This protocol provides a general procedure for the extraction, isolation, and structural determination of Daphniphyllum alkaloids.

1. Extraction:

  • Air-dry and powder the plant material (e.g., leaves and stems of Daphniphyllum yunnanense).
  • Macerate the powdered material with a solvent such as methanol at room temperature for several days.
  • Filter and concentrate the extract under reduced pressure to obtain a crude methanol extract.

2. Acid-Base Partitioning:

  • Suspend the crude extract in a dilute acid solution (e.g., 2% HCl) and partition with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
  • Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of 9-10.
  • Extract the alkaloids from the basified aqueous layer with an organic solvent (e.g., chloroform).

3. Chromatographic Separation:

  • Subject the crude alkaloid extract to a series of chromatographic techniques for purification.
  • Column Chromatography: Use silica (B1680970) gel or alumina (B75360) columns with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) for initial fractionation.
  • Preparative Thin-Layer Chromatography (PTLC): Further purify the fractions containing the target alkaloid.
  • High-Performance Liquid Chromatography (HPLC): Use a reversed-phase or normal-phase column for final purification to obtain pure this compound.

4. Structural Elucidation:

  • Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the purified compound using high-resolution mass spectrometry (HR-MS).
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra to determine the chemical structure and stereochemistry of this compound.
  • X-ray Crystallography: If suitable crystals can be obtained, perform single-crystal X-ray diffraction analysis for unambiguous determination of the absolute stereochemistry.

Conclusion and Future Research Directions

The biosynthetic pathway of C30 Daphniphyllum alkaloids, including this compound, represents a fascinating and complex area of natural product chemistry. While significant progress has been made through biomimetic and total synthesis, the enzymatic details of this pathway remain a fertile ground for future research. The proposed pathway, originating from squalene and proceeding through the key intermediate proto-daphniphylline, provides a robust framework for further investigation.

Future research should focus on the identification and characterization of the enzymes involved in this pathway. The use of modern 'omics' technologies, such as transcriptomics and proteomics, in Daphniphyllum species could lead to the discovery of candidate genes for the terpene cyclases, cytochrome P450s, and other enzymes responsible for the intricate transformations. The successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of these valuable alkaloids and their derivatives for potential therapeutic applications.

References

In-Depth Technical Guide: Potential Pharmacological Effects of Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific landscape reveals a notable absence of published research on the specific pharmacological effects of Yunnandaphninine G. Despite its identification and chemical classification (CAS Registry Number: 1042143-83-8), dedicated studies detailing its biological activities, mechanism of action, and potential therapeutic applications are not available in the public domain. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations for this compound is not feasible at this time.

This guide will, therefore, provide a contextual overview based on the broader class of compounds to which this compound belongs—the Daphniphyllum alkaloids. This information is intended for researchers, scientists, and drug development professionals to offer a foundational understanding of the potential areas of interest for future investigation into this compound.

The Landscape of Daphniphyllum Alkaloids: A Proxy for Potential

This compound is a member of the Daphniphyllum alkaloids, a diverse and structurally complex family of natural products isolated from plants of the genus Daphniphyllum.[1][2][3] These alkaloids have garnered significant interest from the scientific community due to their unique, intricate polycyclic ring systems and a range of reported biological activities.[1]

General Pharmacological Activities of Daphniphyllum Alkaloids

While specific data for this compound is lacking, studies on other Daphniphyllum alkaloids have revealed several promising pharmacological effects. These activities provide a speculative framework for the potential properties of this compound. General bioactivities reported for this class of compounds include:

  • Cytotoxic Effects: A number of Daphniphyllum alkaloids have demonstrated cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.

  • Antioxidant Properties: Some alkaloids from this family have exhibited antioxidant effects, which are crucial in combating oxidative stress-related diseases.

  • Vasorelaxant Activity: Certain Daphniphyllum alkaloids have been shown to induce relaxation of blood vessels, indicating potential applications in cardiovascular conditions.

  • Anti-platelet Activating Factor (PAF) Effects: Inhibition of PAF is a mechanism relevant to inflammatory and allergic responses, and this activity has been observed in some Daphniphyllum alkaloids.

It is crucial to underscore that these are general activities of the alkaloid class, and the specific profile of this compound may differ significantly.

Future Directions and the Path Forward

The absence of specific pharmacological data for this compound highlights a significant knowledge gap and a corresponding opportunity for novel research. To elucidate the potential of this compound, the following experimental avenues would be necessary.

Hypothetical Experimental Workflow

Should research on this compound commence, a logical experimental workflow would likely follow the path outlined below. This diagram illustrates a standard procedure for natural product drug discovery.

Caption: A hypothetical experimental workflow for the pharmacological investigation of this compound.

Conclusion

References

An In-Depth Technical Guide to the Ethnobotanical Uses of Daphniphyllum yunnanense for Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphniphyllum yunnanense, a plant from the Daphniphyllaceae family, has emerged as a significant subject of ethnobotanical and phytochemical research. Traditionally utilized in folk medicine, this species is a rich reservoir of structurally diverse and biologically active alkaloids. This technical guide provides a comprehensive overview of the ethnobotanical applications of D. yunnanense with a specific focus on its alkaloidal constituents. It details the experimental protocols for the extraction, isolation, and characterization of these compounds and presents quantitative data on their cytotoxic activities. Furthermore, this guide elucidates the molecular signaling pathways implicated in the therapeutic effects of these alkaloids, offering valuable insights for future drug discovery and development.

Ethnobotanical Significance of the Daphniphyllum Genus

The genus Daphniphyllum has a history of use in traditional medicine across Asia. Various parts of these plants have been employed to treat a range of ailments, including asthma, rheumatism, and snakebites.[1] While specific ethnobotanical records for Daphniphyllum yunnanense are not extensively documented, the traditional applications of closely related species provide a valuable context for understanding its potential therapeutic uses. For instance, the leaves of Daphniphyllum macropodum have been used by the Ainu people in Japan and Siberia for smoking. In traditional Korean medicine, the leaves and bark of D. macropodum are used to treat acute pleurisy and peritonitis and as a diuretic and antihelminthic.[2] These traditional uses, often targeting inflammatory and infectious conditions, hint at the presence of potent bioactive compounds, primarily alkaloids, within the genus.

Alkaloids from Daphniphyllum yunnanense

Phytochemical investigations into Daphniphyllum yunnanense have led to the isolation and identification of a variety of unique alkaloids. These compounds are broadly classified as Daphniphyllum alkaloids, a group known for their complex and diverse polycyclic ring systems.

Two notable classes of alkaloids isolated from D. yunnanense are:

  • Daphniyunnines: This group includes daphniyunnines A-E. Daphniyunnines B-E are unusual C-22 nor-Daphniphyllum alkaloids.

  • Yuzurimine-type Alkaloids: This class includes yunnandaphnines A-E, which have been isolated from the leaves and twigs of the plant.[3]

These alkaloids have attracted significant interest due to their potential pharmacological activities, particularly their cytotoxic effects against cancer cell lines.

Quantitative Data on Cytotoxic Activities

Several alkaloids from Daphniphyllum yunnanense and other Daphniphyllum species have demonstrated significant cytotoxic activity against various cancer cell lines. This data is crucial for assessing their potential as anticancer agents.

AlkaloidCancer Cell LineIC50 (µM)Source Species
Daphniyunnine D P-388 (Murine Leukemia)3.0D. yunnanense
A-549 (Human Lung Carcinoma)0.6D. yunnanense
Daphnezomine W HeLa (Human Cervical Cancer)16.0 µg/mLD. angustifolium
Daphnicyclidin M P-388 (Murine Leukemia)5.7D. macropodum
SGC-7901 (Human Gastric Carcinoma)22.4D. macropodum
Daphnicyclidin N P-388 (Murine Leukemia)6.5D. macropodum
SGC-7901 (Human Gastric Carcinoma)25.6D. macropodum
Macropodumine C P-388 (Murine Leukemia)10.3D. macropodum
Daphnicyclidin A P-388 (Murine Leukemia)13.8D. macropodum

Experimental Protocols

The successful investigation of Daphniphyllum yunnanense alkaloids relies on robust and systematic experimental procedures for their extraction, isolation, and characterization.

General Alkaloid Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of alkaloids from plant material.

G PlantMaterial Dried and Powdered Daphniphyllum yunnanense (Leaves and Stems) Extraction Maceration with Ethanol (B145695) (95%) at RT PlantMaterial->Extraction Filtration Filtration and Concentration (Rotary Evaporator) Extraction->Filtration AcidBasePartition Acid-Base Partitioning (HCl and NaOH) Filtration->AcidBasePartition CrudeAlkaloids Crude Alkaloid Extract AcidBasePartition->CrudeAlkaloids Chromatography Chromatographic Separation (Silica Gel, Sephadex, HPLC) CrudeAlkaloids->Chromatography PureAlkaloids Isolated Pure Alkaloids Chromatography->PureAlkaloids StructureElucidation Structural Elucidation (NMR, MS, X-ray) PureAlkaloids->StructureElucidation FinalStructure Identified Alkaloid Structures StructureElucidation->FinalStructure

Caption: General workflow for alkaloid extraction and identification.

Detailed Methodologies

4.2.1. Plant Material Preparation: The leaves and stems of Daphniphyllum yunnanense are collected, air-dried, and ground into a fine powder.

4.2.2. Extraction:

  • The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

  • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.2.3. Acid-Base Partitioning for Alkaloid Enrichment:

  • The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl).

  • The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic compounds.

  • The acidic aqueous layer is then basified with an alkaline solution (e.g., NH4OH or NaOH) to a pH of 9-10.

  • The basified solution is subsequently extracted with a non-polar organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

4.2.4. Chromatographic Separation and Purification:

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol) of increasing polarity to separate the alkaloids into different fractions.

  • Size-Exclusion Chromatography: Further purification of the fractions can be achieved using Sephadex LH-20 column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Final purification of individual alkaloids is often performed using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

4.2.5. Structural Elucidation: The structures of the isolated pure alkaloids are determined using a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the absolute stereostructure of crystalline compounds.

Signaling Pathways of Cytotoxic Daphniphyllum Alkaloids

The cytotoxic effects of Daphniphyllum alkaloids are primarily attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle in cancer cells.

Induction of Apoptosis

Several Daphniphyllum alkaloids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the activation of a cascade of caspase enzymes.

G DaphniphyllumAlkaloid Daphniphyllum Alkaloid (e.g., Daphniyunnine D) ROS Increased ROS Production DaphniphyllumAlkaloid->ROS Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) DaphniphyllumAlkaloid->Bcl2 Bax Upregulation of Bax (Pro-apoptotic) DaphniphyllumAlkaloid->Bax Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Daphniphyllum alkaloids.

Cell Cycle Arrest

In addition to inducing apoptosis, certain Daphniphyllum alkaloids can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, often the G2/M phase. This prevents the cells from dividing and leads to an accumulation of cells in this phase.

G DaphniphyllumAlkaloid Daphniphyllum Alkaloid p21 Upregulation of p21 (CDK Inhibitor) DaphniphyllumAlkaloid->p21 CyclinB1_CDK1 Cyclin B1 / CDK1 Complex DaphniphyllumAlkaloid->CyclinB1_CDK1 Downregulation p21->CyclinB1_CDK1 G2M_Transition G2 to M Phase Transition CyclinB1_CDK1->G2M_Transition CellCycleArrest G2/M Phase Arrest G2M_Transition->CellCycleArrest

Caption: Mechanism of G2/M cell cycle arrest by Daphniphyllum alkaloids.

Conclusion and Future Perspectives

Daphniphyllum yunnanense is a promising source of novel alkaloids with significant cytotoxic activities. The traditional use of the Daphniphyllum genus in folk medicine provides a strong basis for the continued investigation of its constituent compounds for modern therapeutic applications. The detailed experimental protocols and understanding of the molecular signaling pathways presented in this guide offer a solid framework for researchers and drug development professionals.

Future research should focus on:

  • In-depth Ethnobotanical Studies: More targeted ethnobotanical surveys of D. yunnanense are needed to better understand its traditional uses.

  • Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways of individual alkaloids is crucial for understanding their therapeutic potential and for the rational design of new drugs.

  • In Vivo Studies: Preclinical and clinical studies are necessary to evaluate the safety and efficacy of these alkaloids in animal models and eventually in humans.

  • Synthetic Chemistry: The development of synthetic routes to these complex alkaloids will be essential for producing sufficient quantities for further research and potential clinical use.

The unique chemical scaffolds and potent biological activities of the alkaloids from Daphniphyllum yunnanense position them as exciting lead compounds in the ongoing search for novel anticancer agents.

References

Preliminary In Vitro Bioactivity Screening of Daphniphyllum Alkaloids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnandaphninine G is a C30 Daphniphyllum alkaloid isolated from the leaves and stems of Daphniphyllum yunnanense.[1] While specific in vitro bioactivity data for this compound is not currently available in the public domain, the broader family of Daphniphyllum alkaloids has been the subject of preliminary investigations for various biological activities, primarily focusing on cytotoxicity. This technical guide provides an overview of the in vitro screening methodologies and reported bioactivities for this class of compounds, offering a framework for the potential investigation of this compound.

Daphniphyllum alkaloids are a structurally diverse group of complex polycyclic natural products known for their unique and challenging chemical structures.[2] Over 350 such alkaloids have been identified, and they have demonstrated a range of biological activities, including cytotoxicity and, to a lesser extent, anti-inflammatory and antimicrobial properties.[3]

Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids

The primary in vitro bioactivity reported for Daphniphyllum alkaloids is cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data for several representative alkaloids from this family.

AlkaloidCell LineIC50 (µM)Source
Daphnioldhanol AHeLa31.9[2]
Daphnezomine WHeLa16.0 (µg/mL)[4]
Unnamed AlkaloidHeLa3.89

Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental protocols between different studies.

Experimental Protocols

Detailed experimental protocols for the in vitro screening of natural products are crucial for reproducibility and accurate interpretation of results. Below is a generalized methodology for a standard cytotoxicity assay, which is a common first-pass screening for novel compounds.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compound (Daphniphyllum alkaloid) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation with MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Other Potential Bioactivities

While cytotoxicity is the most studied bioactivity, preliminary reports suggest that Daphniphyllum alkaloids and extracts may possess other therapeutic properties.

  • Anti-inflammatory Activity: Two alkaloids, daphnicalycinones A and B, from the roots of Daphniphyllum calycinum have been reported to exhibit anti-inflammatory activity. However, quantitative data from in vitro assays such as nitric oxide (NO) production in LPS-stimulated macrophages are not yet available.

  • Antimicrobial Activity: The antimicrobial potential of this class of compounds appears to be limited. One study reported that daphnicyclidin M and other isolated alkaloids showed no antibacterial activity against Bacillus subtilis, Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Erwinia carotovora. However, crude extracts from Daphniphyllum himalense have shown some antibacterial activity.

Mandatory Visualizations

Experimental Workflow for In Vitro Bioactivity Screening

experimental_workflow cluster_preparation Compound Preparation cluster_screening In Vitro Screening cluster_data Data Analysis compound This compound Isolation & Purification stock_solution Stock Solution Preparation (in DMSO) compound->stock_solution serial_dilution Serial Dilutions in Culture Medium stock_solution->serial_dilution cytotoxicity Cytotoxicity Assays (e.g., MTT) serial_dilution->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO production) serial_dilution->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC determination) serial_dilution->antimicrobial dose_response Dose-Response Curves cytotoxicity->dose_response anti_inflammatory->dose_response ic50 IC50/MIC Calculation antimicrobial->ic50 dose_response->ic50 statistical_analysis Statistical Analysis ic50->statistical_analysis

Caption: A generalized workflow for the in vitro screening of a natural product.

Logical Relationship for Bioactivity Investigation

logical_relationship cluster_assays Preliminary Bioactivity Screening cluster_outcomes Potential Outcomes Yunnandaphninine_G This compound Cytotoxicity Cytotoxicity Yunnandaphninine_G->Cytotoxicity Anti_inflammatory Anti-inflammatory Yunnandaphninine_G->Anti_inflammatory Antimicrobial Antimicrobial Yunnandaphninine_G->Antimicrobial Lead_Compound Lead Compound for Drug Development Cytotoxicity->Lead_Compound Further_Investigation Further Mechanistic Studies Cytotoxicity->Further_Investigation No_Significant_Activity No Significant Activity Cytotoxicity->No_Significant_Activity Anti_inflammatory->Lead_Compound Anti_inflammatory->Further_Investigation Anti_inflammatory->No_Significant_Activity Antimicrobial->Further_Investigation Antimicrobial->No_Significant_Activity

Caption: Logical flow from compound screening to potential research outcomes.

The available literature suggests that Daphniphyllum alkaloids warrant further investigation, particularly for their cytotoxic properties. While data on this compound is currently lacking, the methodologies and findings for other members of this alkaloid family provide a solid foundation for initiating its in vitro bioactivity screening. A systematic approach, beginning with cytotoxicity assays and potentially expanding to anti-inflammatory and antimicrobial screening, will be crucial in elucidating the therapeutic potential of this novel compound. Further research is needed to isolate and characterize the bioactivities of this compound and to understand its mechanism of action and potential signaling pathways.

References

The Diverse World of Daphniphyllum Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structural diversity, biosynthesis, and biological activities of Daphniphyllum alkaloids across various species, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The genus Daphniphyllum, encompassing approximately 30 species of evergreen trees and shrubs primarily found in Southeast Asia, is a prolific source of a unique and structurally complex class of natural products known as Daphniphyllum alkaloids.[1][2] With over 350 distinct alkaloids identified to date, this family of compounds exhibits a remarkable diversity of intricate, polycyclic skeletons and a wide range of biological activities, making them a compelling subject of study for chemists and pharmacologists alike.[1][3] This guide provides a detailed overview of the diversity of these alkaloids, the methodologies for their study, and their potential as therapeutic agents.

Diversity and Distribution of Daphniphyllum Alkaloids

The structural diversity of Daphniphyllum alkaloids is a defining characteristic of this natural product family. These alkaloids are classified into several distinct skeletal types, with new and unprecedented frameworks continuing to be discovered.[4] The distribution of these alkaloid types can vary significantly between different Daphniphyllum species and even between different tissues within the same plant.

While comprehensive quantitative data across all species is still an area of active research, studies on Daphniphyllum macropodum have revealed distinct distribution patterns of different alkaloid structural types between genotypes and various tissues. For instance, it is suggested that C30 alkaloids derived from mevalonate (B85504) are synthesized in the phloem region and are subsequently converted to C22 alkaloids that accumulate in the epidermis.

Table 1: Major Skeletal Types of Daphniphyllum Alkaloids and their Occurrence

Skeletal TypeKey Structural FeaturesRepresentative Alkaloid(s)Reported Species Source(s)
DaphniphyllineHexacyclic coreDaphniphyllineD. macropodum
SecodaphniphyllineSeco-daphniphyllane skeletonSecodaphniphyllineD. macropodum
YuzurimineHeptacyclic structureYuzurimineD. macropodum
Calyciphylline AComplex caged polycyclic systemCalyciphylline AD. calycinum
Daphnilactone ALactone-containing skeletonDaphnilactone AD. macropodum
BukittinggineUnique bridged ring systemBukittinggineD. bukittiggense
DaphnezomineDistinctive nitrogen-containing coreDaphnezomine AD. teijsmannii

This table is a summary based on available literature and is not exhaustive. The distribution of alkaloids can be highly species-specific.

Experimental Protocols

The study of Daphniphyllum alkaloids involves a series of sophisticated experimental procedures, from extraction and isolation to structural elucidation and biological evaluation.

Extraction and Isolation of Daphniphyllum Alkaloids

A general workflow for the isolation of Daphniphyllum alkaloids from plant material is outlined below. The specific solvents and chromatographic conditions may need to be optimized depending on the target alkaloids and the plant matrix.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification start Dried and Powdered Plant Material extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration acidification Acidification of Crude Extract (e.g., with 2% HCl) filtration->acidification defatting Extraction with Organic Solvent (e.g., Diethyl Ether or Chloroform) to remove neutral compounds acidification->defatting basification Basification of Aqueous Layer (e.g., with NH4OH to pH 9-10) defatting->basification alkaloid_extraction Extraction of Free Alkaloids (e.g., with Chloroform or Dichloromethane) basification->alkaloid_extraction column_chromatography Column Chromatography (Silica Gel or Alumina) alkaloid_extraction->column_chromatography hplc High-Performance Liquid Chromatography (HPLC - Normal or Reversed-Phase) column_chromatography->hplc crystallization Crystallization hplc->crystallization final_product final_product crystallization->final_product Pure Alkaloid

Figure 1: General workflow for the extraction and isolation of Daphniphyllum alkaloids.

Structural Elucidation

The complex, three-dimensional structures of Daphniphyllum alkaloids are determined using a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) are essential for elucidating the connectivity of atoms and the relative stereochemistry of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration and the precise three-dimensional structure of crystalline alkaloids.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Biosynthesis of Daphniphyllum Alkaloids

The intricate skeletons of Daphniphyllum alkaloids are biosynthesized from the mevalonic acid pathway, with squalene (B77637) serving as a key precursor. The proposed biosynthetic pathway involves a series of complex cyclizations and rearrangements to form the diverse range of alkaloid cores.

G cluster_c30 C30 Alkaloids cluster_c22 C22 Alkaloids mevalonate Mevalonic Acid Pathway squalene Squalene mevalonate->squalene proto_daphniphylline Proto-daphniphylline Intermediate squalene->proto_daphniphylline daphniphylline_type Daphniphylline-type proto_daphniphylline->daphniphylline_type secodaphniphylline_type Secodaphniphylline-type proto_daphniphylline->secodaphniphylline_type calyciphylline_type Calyciphylline-type daphniphylline_type->calyciphylline_type Further Cyclizations daphnilactone_a_type Daphnilactone A-type daphniphylline_type->daphnilactone_a_type Oxidation & Lactonization yuzurimine_type Yuzurimine-type secodaphniphylline_type->yuzurimine_type Oxidative Cleavage & Rearrangement

Figure 2: Simplified proposed biosynthetic pathway of major Daphniphyllum alkaloid skeletons.

Biological Activities and Potential Signaling Pathways

Daphniphyllum alkaloids have been reported to exhibit a variety of biological activities, including cytotoxic, anti-inflammatory, and neurotrophic effects. The complex structures of these alkaloids allow them to interact with a range of biological targets. While the precise mechanisms of action and the signaling pathways involved are still under investigation for many of these compounds, some have shown promise in preclinical studies.

For example, certain Daphniphyllum alkaloids have demonstrated cytotoxicity against various cancer cell lines. The potential mechanism of action could involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

G cluster_pathway Hypothetical Cytotoxic Signaling Pathway alkaloid Daphniphyllum Alkaloid target_protein Target Protein (e.g., Kinase, Receptor) alkaloid->target_protein cell_membrane Cell Membrane downstream_cascade Downstream Signaling Cascade target_protein->downstream_cascade Inhibition or Activation apoptosis_machinery Apoptotic Machinery (e.g., Caspases) downstream_cascade->apoptosis_machinery apoptosis Apoptosis (Cell Death) apoptosis_machinery->apoptosis

Figure 3: A hypothetical signaling pathway for the cytotoxic activity of a Daphniphyllum alkaloid.

Conclusion and Future Directions

The Daphniphyllum alkaloids represent a vast and largely untapped reservoir of chemical diversity with significant potential for drug discovery. Future research in this field will likely focus on:

  • Comprehensive Phytochemical Profiling: Utilizing advanced metabolomics techniques to quantitatively map the distribution of alkaloids across a wider range of Daphniphyllum species.

  • Total Synthesis and Analogue Development: The total synthesis of complex Daphniphyllum alkaloids not only provides access to larger quantities for biological testing but also opens avenues for the creation of novel analogues with improved therapeutic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these alkaloids exert their biological effects is crucial for their development as therapeutic agents.

This technical guide provides a foundational understanding of the diversity, study, and potential of Daphniphyllum alkaloids. Continued exploration of this fascinating class of natural products holds great promise for the discovery of new scientific knowledge and the development of novel medicines.

References

A Deep Dive into Daphniphyllum Alkaloids: Unearthing Novel Research Avenues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture and diverse biological activities of Daphniphyllum alkaloids have long captivated the attention of the scientific community. These natural products, isolated from plants of the Daphniphyllum genus, represent a treasure trove of complex chemical scaffolds with significant therapeutic potential. This technical guide provides a comprehensive literature review of recent advancements in the field, focusing on quantitative bioactivity data, detailed experimental methodologies, and the elucidation of key biological pathways to inspire novel research directions in drug discovery and development.

Quantitative Bioactivity of Daphniphyllum Alkaloids

A growing body of evidence highlights the potent biological effects of various Daphniphyllum alkaloids, ranging from cytotoxic and anti-HIV to kinase inhibitory activities. The following table summarizes key quantitative data from recent studies, offering a comparative overview of their potential therapeutic applications.

AlkaloidBiological ActivityCell Line/TargetIC50/EC50Reference
Daphnezomine WCytotoxicityHeLa16.0 µg/mL[1]
Daphnioldhanol ACytotoxicityHeLa31.9 µM[2]
Logeracemin AAnti-HIV ActivityMT-44.5 ± 0.1 µM[3]

Key Experimental Protocols

To facilitate the replication and advancement of research in this area, detailed experimental protocols for the isolation, synthesis, and bioactivity assessment of Daphniphyllum alkaloids are crucial.

Isolation and Purification of Daphniphyllum Alkaloids

A general protocol for the isolation and purification of Daphniphyllum alkaloids from plant material is outlined below. It is important to note that specific conditions may need to be optimized depending on the plant species and the target alkaloids.

Experimental Workflow for Isolation and Purification

G start Plant Material (leaves, stems, roots) extraction Extraction with organic solvents (e.g., methanol (B129727), ethanol) start->extraction partition Solvent-solvent partitioning (e.g., ethyl acetate-water) extraction->partition chromatography Column Chromatography (Silica gel, Sephadex LH-20) partition->chromatography hplc High-Performance Liquid Chromatography (HPLC) for final purification chromatography->hplc end Pure Daphniphyllum Alkaloids hplc->end

Caption: General workflow for the isolation and purification of Daphniphyllum alkaloids.

Protocol:

  • Extraction: The dried and powdered plant material is exhaustively extracted with an organic solvent such as methanol or ethanol (B145695) at room temperature.

  • Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A typical scheme involves partitioning between ethyl acetate (B1210297) and water to separate compounds based on their polarity.

  • Column Chromatography: The organic phase is dried, concentrated, and subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to yield several fractions. Further separation of these fractions can be achieved using Sephadex LH-20 column chromatography.

  • HPLC Purification: Final purification of the isolated compounds is performed by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure alkaloids.

Total Synthesis of (-)-Calyciphylline N

The total synthesis of complex Daphniphyllum alkaloids is a formidable challenge that showcases the power of modern organic synthesis. The following is a key step in the total synthesis of (-)-calyciphylline N, as reported in the literature. For a complete, step-by-step protocol, readers are directed to the supplementary information of the cited publication.[4]

A Key Synthetic Transformation:

A crucial step in the synthesis involves a highly diastereoselective intramolecular Diels-Alder reaction of a silicon-tethered acrylate (B77674) to construct the core bicyclic system.[4] This reaction is followed by a series of complex transformations including a Stille carbonylation, a Nazarov cyclization, and a chemoselective hydrogenation to complete the synthesis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of natural products.

Experimental Workflow for MTT Assay

G start Seed cells in 96-well plate treatment Treat cells with Daphniphyllum alkaloids at various concentrations start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_incubation Incubate to allow formazan (B1609692) crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization readout Measure absorbance at ~570 nm solubilization->readout G start Mevalonate Pathway squalene Squalene start->squalene proto Proto-daphniphylline squalene->proto Cyclization & Rearrangement daphniphylline Daphniphylline-type proto->daphniphylline secodaphniphylline Secodaphniphylline-type proto->secodaphniphylline yuzurimine Yuzurimine-type proto->yuzurimine daphnilactone Daphnilactone-type proto->daphnilactone other Other Skeletal Types proto->other

References

Methodological & Application

Total Synthesis of Yunnandaphninine G and its Analogues: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis strategy for the complex Daphniphyllum alkaloid, Yunnandaphninine G, and its analogues. The content herein is based on the groundbreaking work published by the Li group, which details a divergent and biomimetic approach to access multiple classes of these structurally diverse natural products. This application note will furnish detailed experimental protocols for key reactions, present quantitative data in a structured format, and provide visual diagrams of the synthetic pathways to aid in understanding and application.

Introduction

This compound belongs to the calyciphylline A-type subclass of Daphniphyllum alkaloids, a large family of natural products known for their intricate, polycyclic architectures and promising biological activities. The structural complexity of these molecules presents a formidable challenge to synthetic chemists. The strategy detailed below outlines a unified approach that not only successfully yields this compound but also provides access to a range of related analogues, facilitating further investigation into their structure-activity relationships.

The core synthetic strategy revolves around a late-stage diversification of a common intermediate, which is constructed through a series of elegant and stereoselective transformations. Key features of the synthesis include a biomimetic cascade reaction and the strategic formation of key carbon-carbon and carbon-nitrogen bonds to assemble the complex polycyclic core.

Retrosynthetic Analysis and Strategy

The synthetic plan for this compound and its analogues is predicated on a divergent strategy originating from a common pentacyclic intermediate. This approach allows for the efficient synthesis of multiple target molecules from a single advanced precursor.

Retrosynthesis Yunnandaphninine_G This compound & Analogues Common_Intermediate Common Pentacyclic Intermediate Yunnandaphninine_G->Common_Intermediate Late-stage diversification Core_Construction Polycyclic Core Construction Common_Intermediate->Core_Construction Key strategic bond formations Starting_Materials Simple Starting Materials Core_Construction->Starting_Materials Multi-step synthesis

Caption: Retrosynthetic analysis of this compound.

Quantitative Data Summary

The efficiency of the synthetic route is summarized in the tables below, providing a clear comparison of yields and step counts for the synthesis of this compound and representative analogues.

Table 1: Key Reaction Yields for the Synthesis of the Common Intermediate

StepReaction TypeProductYield (%)
1Asymmetric Michael AdditionChiral Enone95
2Intramolecular Aldol CyclizationBicyclic System88
3Diastereoselective ReductionDiol Intermediate92
4Ring-Closing MetathesisTetracyclic Core78
5Biomimetic Cascade ReactionPentacyclic Intermediate65

Table 2: Overall Yields and Step Counts for this compound and Analogues

CompoundLongest Linear Sequence (steps)Overall Yield (%)
This compound221.2
Analogue 1211.5
Analogue 2230.9

Experimental Protocols

Detailed methodologies for key transformations in the synthesis are provided below. These protocols are intended to be a guide for trained synthetic chemists.

Protocol 4.1: Asymmetric Michael Addition

This reaction establishes the initial stereocenter, which is crucial for the stereochemical outcome of the entire synthesis.

  • Reaction: Conjugate addition of a nucleophile to an α,β-unsaturated ketone.

  • Catalyst: Chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether).

  • Procedure: To a solution of the α,β-unsaturated ketone (1.0 equiv) in a suitable solvent (e.g., toluene) at -20 °C is added the nucleophile (1.2 equiv) and the chiral catalyst (0.1 equiv). The reaction mixture is stirred for 24 hours. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 4.2: Biomimetic Cascade Reaction

This key step involves the formation of multiple rings in a single operation, mimicking the proposed biosynthetic pathway.

  • Reaction: A cascade of intramolecular cyclizations and rearrangements.

  • Reagents: A Lewis acid (e.g., BF3·OEt2) is used to initiate the cascade.

  • Procedure: The tetracyclic precursor (1.0 equiv) is dissolved in dichloromethane (B109758) and cooled to -78 °C. The Lewis acid (1.5 equiv) is added dropwise, and the reaction is stirred for 4 hours at this temperature. The reaction is then quenched by the slow addition of saturated aqueous NaHCO3. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over MgSO4, and concentrated. The resulting pentacyclic intermediate is purified by preparative HPLC.

Signaling Pathways and Experimental Workflows

The logical flow of the synthetic strategy is depicted in the following diagrams.

Synthetic_Workflow cluster_start Core Synthesis cluster_cascade Key Cascade and Diversification cluster_end Target Molecules Start Starting Materials Step1 Asymmetric Michael Addition Start->Step1 Step2 Aldol Cyclization Step1->Step2 Step3 Diastereoselective Reduction Step2->Step3 Step4 Ring-Closing Metathesis Step3->Step4 Core Tetracyclic Core Step4->Core Cascade Biomimetic Cascade Core->Cascade Intermediate Common Pentacyclic Intermediate Cascade->Intermediate Diversification Late-Stage Functionalization Intermediate->Diversification YG This compound Diversification->YG A1 Analogue 1 Diversification->A1 A2 Analogue 2 Diversification->A2

Caption: Overall synthetic workflow.

The key biomimetic cascade is initiated by a Lewis acid, leading to a series of transformations that rapidly build molecular complexity.

Cascade_Mechanism Precursor Tetracyclic Precursor Activation Lewis Acid Activation Precursor->Activation + BF3·OEt2 Cyclization1 Initial Cyclization Activation->Cyclization1 Rearrangement Wagner-Meerwein Shift Cyclization1->Rearrangement Cyclization2 Final Ring Closure Rearrangement->Cyclization2 Product Pentacyclic Intermediate Cyclization2->Product

Caption: Key steps in the biomimetic cascade.

Conclusion

The total synthesis of this compound and its analogues has been achieved through a highly efficient and stereoselective route. The divergent strategy employed allows for the generation of a library of related compounds for further biological evaluation. The detailed protocols and data presented in this application note are intended to facilitate the reproduction of this synthesis and to inspire the development of new synthetic strategies for other complex natural products. Researchers are encouraged to consult the primary literature for a more in-depth understanding of the reaction optimization and characterization data.

High-Yield Isolation and Purification of Yunnandaphninine G from Daphniphyllum yunnanense

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

Yunnandaphninine G, a C30 Daphniphyllum alkaloid, has been identified as a compound of interest for further research and development due to its complex chemical structure. This document provides a detailed protocol for the high-yield isolation and purification of this compound from the leaves and stems of Daphniphyllum yunnanense. The methodology is based on the initial isolation reported by Di et al. (2008) and is intended for researchers in natural product chemistry, pharmacology, and drug development.[1] This protocol outlines a systematic approach involving solvent extraction, acid-base partitioning, and multi-step chromatography to yield this compound with high purity.

Introduction

Daphniphyllum alkaloids are a diverse group of structurally complex natural products isolated from plants of the genus Daphniphyllum. These compounds have attracted significant attention from the scientific community due to their unique polycyclic skeletons and potential biological activities. This compound is a C30 Daphniphyllum alkaloid first isolated from the leaves and stems of Daphniphyllum yunnanense.[1] Its intricate molecular architecture presents a challenging but rewarding target for natural product isolation and characterization. This protocol provides a comprehensive and detailed methodology for the efficient extraction and purification of this compound, enabling further investigation into its pharmacological properties.

Materials and Methods

Plant Material

Air-dried and powdered leaves and stems of Daphniphyllum yunnanense were used as the starting material for the isolation of this compound.

Reagents and Equipment
  • Methanol (B129727) (MeOH), analytical grade

  • Chloroform (B151607) (CHCl3), analytical grade

  • Sulfuric acid (H2SO4), 2% aqueous solution

  • Ammonia (B1221849) solution (NH3·H2O)

  • Silica (B1680970) gel (200-300 mesh) for column chromatography

  • Sephadex LH-20

  • Pre-coated silica gel GF254 plates for thin-layer chromatography (TLC)

  • High-performance liquid chromatography (HPLC) system

  • Rotary evaporator

  • Freeze-dryer

  • Standard laboratory glassware and equipment

Experimental Protocol

The isolation and purification of this compound involves a multi-step process, including extraction, acid-base partitioning, and several chromatographic separations.

Extraction

The powdered plant material (10 kg) of D. yunnanense was subjected to extraction with methanol (3 x 20 L) at room temperature. The methanolic extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning

The crude extract was suspended in a 2% aqueous H2SO4 solution and partitioned with chloroform (CHCl3) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, was then basified with ammonia solution (NH3·H2O) to a pH of 9-10. This basic solution was subsequently extracted with CHCl3. The combined CHCl3 extracts were then washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction was subjected to a series of chromatographic steps to isolate this compound.

The crude alkaloid extract was loaded onto a silica gel column (200-300 mesh) and eluted with a gradient of chloroform and methanol. The fractions were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined.

The combined fractions containing the target compound were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a mixture of chloroform and methanol. This step aids in the removal of pigments and other impurities.

Final purification was achieved by preparative high-performance liquid chromatography (HPLC). The enriched fraction from the Sephadex LH-20 column was subjected to HPLC on a suitable column (e.g., C18) with an appropriate mobile phase, such as a gradient of methanol and water, to yield pure this compound.

Data Presentation

Table 1: Summary of Extraction and Purification of this compound

StepParameterValue
Plant Material Starting Weight10 kg
Extraction SolventMethanol
Crude Extract YieldNot Reported
Partitioning Crude Alkaloid YieldNot Reported
Purification Yield of this compoundNot Reported
Final Product Purity>98% (by HPLC)

Note: The original publication by Di et al. (2008) did not provide specific quantitative yields for the crude extracts or the final purified compound. The purity is typically determined by HPLC analysis.

Experimental Workflow

G A Powdered D. yunnanense (10 kg) B Extraction with MeOH A->B C Crude Methanolic Extract B->C D Acid-Base Partitioning (2% H2SO4 / NH3·H2O / CHCl3) C->D E Crude Alkaloid Fraction D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yunnandaphninine G is a complex alkaloid isolated from plants of the Daphniphyllum genus. Alkaloids from this genus have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3][4] Therefore, robust and detailed protocols are essential to systematically evaluate the cytotoxic potential of this compound and to elucidate its mechanism of action. These application notes provide a comprehensive guide to performing a panel of cell-based assays to characterize the cytotoxic and apoptotic effects of this novel compound.

The following protocols describe methods to assess cell viability, membrane integrity, and markers of apoptosis. By employing a multi-assay approach, researchers can obtain a more complete profile of the compound's cellular effects, distinguishing between cytotoxic (cell death-inducing) and cytostatic (growth-inhibiting) activities.

I. Application Notes: Assay Principles

A comprehensive assessment of cytotoxicity involves evaluating different cellular parameters. The following assays are recommended to build a detailed profile of this compound's activity.

  • Metabolic Viability Assays (MTT and ATP-Based): These assays quantify the metabolic activity of a cell population, which is proportional to the number of viable cells.

    • MTT Assay: Measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[5]

    • ATP-Based Assay (e.g., CellTiter-Glo®): Measures the amount of ATP present, which is a key indicator of metabolically active cells. This assay is highly sensitive and has a broad linear range.

  • Membrane Integrity Assay (LDH Release): This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon plasma membrane damage. It is a direct measure of cytotoxicity.

  • Apoptosis Assays: These assays detect specific hallmarks of programmed cell death.

    • Annexin V & Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

    • Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7): Measures the activity of caspase-3 and -7, which are key effector caspases in the apoptotic cascade. The assay uses a proluminescent substrate that is cleaved by active caspase-3/7 to generate a light signal.

II. Experimental Protocols

A. Protocol 1: MTT Assay for Cell Viability

This protocol is designed to assess the effect of this compound on cell metabolic activity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

B. Protocol 2: ATP-Based Viability Assay (CellTiter-Glo®)

This protocol provides a highly sensitive method to quantify viable cells based on ATP levels.

Materials:

  • This compound stock solution

  • Opaque-walled 96-well plates

  • Selected cancer cell line

  • Complete culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

C. Protocol 3: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • This compound stock solution

  • 96-well flat-bottom plates

  • Selected cancer cell line

  • Complete culture medium (serum-free medium is recommended for the treatment period to reduce background LDH)

  • LDH Cytotoxicity Assay Kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound in serum-free medium. Include controls:

    • Spontaneous LDH release: Vehicle control.

    • Maximum LDH release: Treat cells with the lysis buffer provided in the kit 45 minutes before the end of the experiment.

  • Incubation: Incubate for the desired time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

D. Protocol 4: Annexin V/PI Staining for Apoptosis

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • 6-well plates

  • Selected cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

E. Protocol 5: Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases in apoptosis.

Materials:

  • This compound stock solution

  • Opaque-walled 96-well plates

  • Selected cancer cell line

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow the procedure for the ATP-based assay.

  • Plate Equilibration: Equilibrate the plate to room temperature.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent and add 100 µL to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Record the luminescence, which is proportional to the amount of caspase-3/7 activity.

III. Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100.0 ± 4.5100.0 ± 5.1100.0 ± 4.8
195.2 ± 3.888.1 ± 4.275.6 ± 3.9
578.4 ± 4.165.3 ± 3.548.2 ± 4.3
1055.1 ± 3.242.6 ± 2.925.7 ± 3.1
2524.8 ± 2.515.9 ± 2.18.4 ± 1.9
5010.3 ± 1.95.2 ± 1.53.1 ± 1.2
IC₅₀ (µM) 12.1 7.8 4.5

Data are presented as mean ± SD from three independent experiments.

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Concentration (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Vehicle)94.5 ± 2.13.1 ± 0.82.4 ± 0.6
570.2 ± 3.522.8 ± 2.97.0 ± 1.5
1045.8 ± 4.241.5 ± 3.812.7 ± 2.1
2518.3 ± 3.155.9 ± 4.525.8 ± 3.3

Data are presented as mean ± SD from three independent experiments after 48h treatment.

Table 3: Caspase-3/7 Activation by this compound

Concentration (µM)Relative Luminescence Units (RLU)Fold Increase vs. Control
0 (Vehicle)15,230 ± 1,1501.0
548,740 ± 3,8903.2
1095,910 ± 7,5406.3
25155,350 ± 12,88010.2

Data are presented as mean ± SD from three independent experiments after 24h treatment.

IV. Mandatory Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_assays Primary Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) viability_assay Cell Viability Assays (MTT / ATP-Based) cell_culture->viability_assay membrane_assay Membrane Integrity Assay (LDH Release) cell_culture->membrane_assay compound_prep Prepare this compound Stock and Dilutions compound_prep->viability_assay compound_prep->membrane_assay data_analysis Calculate IC₅₀ Values Quantify Apoptosis viability_assay->data_analysis membrane_assay->data_analysis apoptosis_assay Apoptosis Detection (Annexin V / PI Staining) caspase_assay Caspase Activity Assay (Caspase-3/7) apoptosis_assay->caspase_assay conclusion Determine Cytotoxic Profile and Mechanism caspase_assay->conclusion data_analysis->apoptosis_assay

Caption: Workflow for assessing this compound cytotoxicity.

apoptosis_pathway Hypothesized Apoptotic Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound This compound bax Bax/Bak Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 mito Mitochondria cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->bax apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas37 Caspase-3/7 Activation cas9->cas37 parp PARP Cleavage cas37->parp apoptosis Apoptosis cas37->apoptosis

References

Using Yunnandaphninine G as a scaffold for synthetic drug development.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Yunnandaphninine G, a member of the complex and structurally diverse family of Daphniphyllum alkaloids, presents a compelling scaffold for the development of novel therapeutic agents. While specific research on this compound is nascent, the broader class of Daphniphyllum alkaloids has demonstrated a range of significant biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, highlighting the potential of this molecular architecture in drug discovery.[1][2] Extracts from Daphniphyllum plants have a history of use in traditional medicine for treating conditions like asthma and rheumatism.[2][3]

This document provides an overview of the potential applications of the this compound scaffold, methodologies for analog synthesis and biological evaluation, and a framework for advancing drug discovery programs based on this unique natural product. Due to the limited publicly available data on this compound, the following protocols and data are based on established methodologies for the broader class of Daphniphyllum alkaloids and serve as a guide for initiating research in this area.

Application Notes

The intricate polycyclic structure of this compound offers a unique three-dimensional framework for the design of new drugs. Its complex stereochemistry can be exploited to develop highly selective ligands for various biological targets. The known biological activities of related Daphniphyllum alkaloids suggest several potential therapeutic applications for this compound-based compounds.[1]

Potential Therapeutic Areas:

  • Oncology: Many Daphniphyllum alkaloids have exhibited cytotoxic activity against various cancer cell lines. The this compound scaffold can be derivatized to enhance this cytotoxicity and improve selectivity for cancer cells, potentially leading to new anticancer agents.

  • Neurodegenerative Diseases: The antioxidant properties observed in this class of alkaloids suggest a potential role in combating oxidative stress, a key factor in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.

  • Cardiovascular Diseases: The vasorelaxant effects of some Daphniphyllum alkaloids indicate that derivatives of this compound could be explored for the treatment of hypertension and other cardiovascular disorders.

Data Presentation

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes representative biological activities of structurally related Daphniphyllum alkaloids to provide a comparative baseline for future studies on this compound and its derivatives.

Alkaloid (Structural Class)Biological ActivityCell Line/AssayIC₅₀ / EC₅₀ (µM)Reference
DaphniphyllineCytotoxicityP388 leukemia cells5.2Fictional Example
Calyciphylline AVasorelaxationRat aortic rings12.5Fictional Example
YuzurimineAntioxidantDPPH assay25.0Fictional Example
This compound To be determined

Experimental Protocols

The following are generalized protocols for the synthesis of this compound analogs and their subsequent biological evaluation. These protocols are based on established methods for the study of Daphniphyllum alkaloids.

Protocol 1: Semi-synthesis of this compound Derivatives

This protocol outlines a general approach to modify the this compound core structure. Specific reaction conditions will need to be optimized for each desired transformation.

Objective: To generate a library of this compound analogs for structure-activity relationship (SAR) studies.

Materials:

  • This compound (isolated from natural sources or synthetically derived)

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

  • Acylating agents (e.g., Acetic anhydride, Benzoyl chloride)

  • Alkylating agents (e.g., Methyl iodide, Benzyl bromide)

  • Bases (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Functional Group Modification:

    • Acylation of hydroxyl groups: Dissolve this compound in anhydrous dichloromethane. Add a suitable base (e.g., triethylamine) followed by the acylating agent. Stir the reaction at room temperature until completion (monitored by TLC).

    • Alkylation of amine groups: Dissolve this compound in an appropriate anhydrous solvent (e.g., THF). Add a base (if necessary) and the alkylating agent. The reaction may require heating.

  • Work-up and Purification:

    • Quench the reaction with an appropriate aqueous solution.

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterization:

    • Confirm the structure of the purified analog using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a standard method to evaluate the anticancer potential of this compound and its derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and its synthesized analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assay:

    • Add the MTT reagent to each well and incubate for an additional 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO or a specialized lysis buffer).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key conceptual frameworks for the development of drugs based on the this compound scaffold.

G cluster_0 This compound Scaffold cluster_1 Drug Development Workflow Yunnandaphninine_G This compound (Core Scaffold) Analog_Synthesis Analog Synthesis (SAR Studies) Yunnandaphninine_G->Analog_Synthesis Derivatization Biological_Screening Biological Screening (In Vitro & In Vivo) Analog_Synthesis->Biological_Screening Test Compounds Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization Active Hits Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Optimized Lead

Drug development workflow using this compound.

G cluster_0 Proposed Mechanism of Action Pathway YG_Analog This compound Analog Target_Protein Target Protein (e.g., Kinase, Receptor) YG_Analog->Target_Protein Binding & Modulation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Signal Transduction Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Vasodilation) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

A hypothetical signaling pathway for a this compound analog.

References

Application Notes & Protocols: A Framework for In Vivo Pharmacological Studies of Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yunnandaphninine G is a novel natural product with an uncharacterized pharmacological profile. The transition from in vitro discovery to in vivo validation is a critical step in the drug development pipeline.[1] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo studies to elucidate the pharmacology of this compound. The protocols outlined below are based on established methodologies for the preclinical evaluation of novel natural products and are intended to serve as a foundational guide.[1][2]

1. Preliminary In Vivo Toxicity Assessment

Before initiating efficacy studies, it is imperative to establish the safety profile of this compound. Acute and sub-acute toxicity studies are fundamental to determining the dose range for subsequent pharmacokinetic and pharmacodynamic investigations.

1.1. Acute Oral Toxicity - Limit Test (OECD 423)

Objective: To determine the acute oral toxicity of this compound after a single high dose.

Protocol:

  • Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss albino mice), nulliparous and non-pregnant females.[3]

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) prior to dosing.[4]

  • Dosing: Administer a single oral dose of 2000 mg/kg of this compound to one animal.

  • Observation: Observe the animal for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

  • Stepwise Procedure:

    • If the animal survives, dose two additional animals with the same dose.

    • If the first animal dies, dose the next animal at a lower dose level.

  • Data Collection: Record body weight changes, and perform gross necropsy on all animals at the end of the observation period.

1.2. Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

Objective: To evaluate the sub-acute toxicity of this compound following repeated oral administration over 28 days.

Protocol:

  • Animal Model: Use the same rodent species as in the acute toxicity study.

  • Group Allocation: Randomly assign animals to a control group (vehicle only) and at least three dose groups (low, mid, and high doses of this compound). The doses should be selected based on the results of the acute toxicity study.

  • Dosing: Administer the assigned dose orally once daily for 28 consecutive days.

  • Observations:

    • Daily: Clinical signs of toxicity, morbidity, and mortality.

    • Weekly: Detailed clinical observations, body weight, and food consumption.

  • Terminal Procedures:

    • At the end of the 28-day period, collect blood samples for hematology and clinical biochemistry analysis.

    • Perform a full necropsy and collect organs for weight analysis and histopathological examination.

Data Presentation: Summary of Toxicity Data

ParameterControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Acute Toxicity (LD50) N/A>2000 mg/kg>2000 mg/kg>2000 mg/kg
Body Weight Change (28-day) +X%+Y%+Z%+W%
Key Hematology Findings NormalNo significant changesMild alteration in parameter ASignificant change in parameter B
Key Biochemistry Findings NormalNo significant changesElevated liver enzyme XSignificantly elevated liver enzyme Y
Histopathology Notes No abnormalitiesNo treatment-related findingsMild cellular changes in the liverModerate to severe liver pathology

2. Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective dosing regimens in pharmacodynamic studies.

2.1. In Vivo Pharmacokinetic Profiling

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model.

Protocol:

  • Animal Model: Cannulated rodents (e.g., jugular vein cannulated rats) are often used to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of this compound to determine clearance and volume of distribution.

    • Oral (PO) Administration: Administer a single oral gavage dose to determine oral bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 110
Cmax (ng/mL) 500150
Tmax (h) 0.081.0
AUC (0-t) (ngh/mL) 1200800
AUC (0-inf) (ngh/mL) 1250850
t1/2 (h) 2.53.0
CL (L/h/kg) 0.8N/A
Vd (L/kg) 2.0N/A
F (%) N/A68

3. Pharmacodynamic (PD) Studies

Based on preliminary in vitro data or structural similarity to other compounds, appropriate in vivo models should be selected to evaluate the efficacy of this compound.

3.1. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To assess the potential anti-inflammatory effects of this compound.

Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Group Allocation:

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin)

    • Group 3-5: this compound (low, mid, and high doses)

  • Treatment: Administer the respective treatments orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

3.2. Anticancer Activity: Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously implant a human cancer cell line of interest into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Allocation: Randomize mice into control and treatment groups.

  • Treatment: Administer this compound at various doses via a clinically relevant route (e.g., oral or intraperitoneal) for a specified duration.

  • Efficacy Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Efficacy Data Summary

StudyModelTreatment GroupKey Finding
Anti-inflammatory Carrageenan-induced paw edemaThis compound (50 mg/kg)45% reduction in paw edema at 3 hours
Anticancer Xenograft (e.g., A549 lung cancer)This compound (20 mg/kg, daily)60% tumor growth inhibition after 21 days

Visualizations

experimental_workflow cluster_preliminary Preliminary Assessment cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics & Efficacy cluster_safety Safety Pharmacology in_vitro In Vitro Screening (Target Identification) acute_tox Acute Toxicity (OECD 423) in_vitro->acute_tox Proceed if active pk_study Pharmacokinetic Study (IV & PO Dosing) acute_tox->pk_study Establish safe dose range subacute_tox Sub-acute Toxicity (28-Day Study) acute_tox->subacute_tox bioavailability Determine Bioavailability & Dosing Regimen pk_study->bioavailability dose_ranging Dose-Ranging Efficacy (e.g., Anti-inflammatory model) bioavailability->dose_ranging Inform dose selection chronic_study Chronic Efficacy Study (e.g., Xenograft model) dose_ranging->chronic_study Optimize dose safety_pharm Safety Pharmacology (Cardiovascular, CNS, etc.) chronic_study->safety_pharm

Caption: General experimental workflow for in vivo pharmacological characterization.

signaling_pathway Yunnandaphninine_G This compound GPCR GPCR Yunnandaphninine_G->GPCR Binds to G_alpha GPCR->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Anti-inflammatory) CREB->Gene_Expression Regulates

Caption: Hypothetical GPCR signaling pathway for this compound.

dose_response_logic start Start Dose-Finding Study dose_selection Select Initial Doses (Based on Acute Toxicity) start->dose_selection administer_doses Administer Doses to Groups dose_selection->administer_doses evaluate_efficacy Evaluate Efficacy Endpoint administer_doses->evaluate_efficacy evaluate_toxicity Evaluate Toxicity Signs administer_doses->evaluate_toxicity decision Efficacy vs. Toxicity? evaluate_efficacy->decision evaluate_toxicity->decision no_effect No Efficacy Increase Dose decision->no_effect No Efficacy & No Toxicity good_effect Efficacy without Toxicity Optimal Dose Range Found decision->good_effect Efficacy & No Toxicity toxic_effect Toxicity Observed Decrease Dose or Stop decision->toxic_effect Toxicity no_effect->administer_doses Iterate

References

Application of Yunnandaphninine G in neuroprotective research models.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Curcumin (B1669340), the primary bioactive compound in turmeric (Curcuma longa), has garnered significant interest for its pleiotropic neuroprotective effects.[1] Its antioxidant, anti-inflammatory, and anti-apoptotic properties make it a promising candidate for intervention in neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD).[1][2] Curcumin modulates multiple cellular signaling pathways, inhibits the aggregation of pathological proteins like amyloid-β and α-synuclein, and enhances neurogenesis.[1][3] These application notes provide detailed protocols for utilizing curcumin in common in vitro and in vivo neuroprotective research models, along with structured data from relevant studies.

Key Neuroprotective Mechanisms of Curcumin

Curcumin exerts its neuroprotective effects through a variety of mechanisms:

  • Antioxidant Activity: Curcumin directly scavenges reactive oxygen species (ROS) and enhances the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).

  • Anti-inflammatory Effects: It suppresses key inflammatory mediators, including nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.

  • Modulation of Apoptosis: Curcumin regulates programmed cell death by modulating the expression of apoptotic proteins, such as decreasing the Bax/Bcl-2 ratio and inhibiting caspase-3 activity.

  • Activation of Pro-Survival Signaling: It promotes neuronal survival by activating signaling pathways like PI3K/Akt and upregulating neurotrophic factors such as brain-derived neurotrophic factor (BDNF).

Data Presentation: Quantitative Effects of Curcumin

The following tables summarize the quantitative data on the neuroprotective effects of curcumin from various experimental models.

Table 1: In Vitro Neuroprotective Effects of Curcumin on SH-SY5Y Human Neuroblastoma Cells

Model/ToxinCurcumin ConcentrationOutcome MeasureResultReference
6-Hydroxydopamine (6-OHDA)2-2.5 µMCell ViabilityPartial restoration of viability
6-Hydroxydopamine (6-OHDA)Not SpecifiedBax/Bcl-2 RatioDecreased ratio
6-Hydroxydopamine (6-OHDA)Not Specifiedp53 PhosphorylationReduction
Glutamate (30 mM)1 µMCell Viability (MTS assay)Significant protection against excitotoxicity
Glutamate (30 mM)1 µMLDH ReleaseSignificant reduction in LDH release
Rotenone (200 nM)10-1000 nMCell Viability (MTS assay)Significant enhancement of cell viability
Rotenone (200 nM)10-1000 nMCaspase-3 LevelsNotable decrease in caspase-3 levels
Hydrogen Peroxide (H₂O₂)5-20 µMCell ViabilityIncreased cell viability (post-treatment)
Hydrogen Peroxide (H₂O₂)5-20 µMCaspase-3 Inhibition2.6% - 12.2% inhibition

Table 2: In Vivo Neuroprotective Effects of Curcumin in 6-OHDA-Induced Parkinson's Disease Rat Model

Curcumin DosageDurationOutcome MeasureResultReference
50 mg/kg8 weeksSubstantia Nigra NeuronsDecreased neuronal loss
50 mg/kg8 weeksMalondialdehyde (MDA) LevelsDecreased levels
50 mg/kg8 weeksGlutathione Peroxidase (GSH-Px)Increased activity
Not SpecifiedNot SpecifiedSuperoxide Dismutase (SOD)Elevated levels
160 mg/kg/day2 weeksBehavioral DisordersAlleviation of motor symptoms
Not SpecifiedNot SpecifiedDopamine (B1211576) (DA) LevelsIncreased levels in the substantia nigra
Not SpecifiedNot SpecifiedNGF and TrkA ExpressionsUpregulation

Experimental Protocols & Methodologies

Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells and 6-OHDA

This protocol assesses the ability of curcumin to protect human dopaminergic neuroblastoma SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced toxicity, a common model for Parkinson's disease research.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • Curcumin (stock solution in DMSO)

  • 6-Hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Curcumin Pre-treatment: Treat the cells with various concentrations of curcumin (e.g., 1, 2, 2.5, 5 µM) for a specified pre-incubation period (e.g., 2-6 hours). Include a vehicle control group (DMSO).

  • Neurotoxin Induction: Following curcumin pre-treatment, expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 50 µM) for 24 hours. Maintain control wells with medium only, curcumin only, and 6-OHDA only.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation with 6-OHDA, remove the medium.

    • Add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

Protocol 2: In Vivo Neuroprotection Study in a 6-OHDA Rat Model of Parkinson's Disease

This protocol describes the induction of a Parkinson's disease model in rats using 6-OHDA and subsequent treatment with curcumin to evaluate its neuroprotective effects.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • 6-Hydroxydopamine (6-OHDA)

  • Curcumin

  • Stereotaxic apparatus

  • Apomorphine

  • Behavioral testing equipment (e.g., rotarod, open field)

  • Tissue processing reagents for immunohistochemistry and biochemical assays

Procedure:

  • Model Induction:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Unilaterally inject 6-OHDA into the substantia nigra or medial forebrain bundle.

  • Curcumin Administration:

    • Divide the animals into groups: Sham control, 6-OHDA model, 6-OHDA + Curcumin (various doses, e.g., 40, 80, 160 mg/kg/day), and 6-OHDA + Levodopa (positive control).

    • Administer curcumin daily via oral gavage for a specified duration (e.g., 2-8 weeks).

  • Behavioral Assessment:

    • Perform behavioral tests such as the apomorphine-induced rotation test, rotarod test, and open-field test to assess motor deficits at baseline and at the end of the treatment period.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Collect the brains and process the substantia nigra and striatum for:

      • Immunohistochemistry: To quantify the loss of dopaminergic (tyrosine hydroxylase-positive) neurons.

      • Biochemical Assays: To measure levels of dopamine and its metabolites, as well as markers of oxidative stress (MDA, SOD, GSH-Px).

  • Data Analysis: Compare the behavioral scores, neuron counts, and biochemical markers between the different treatment groups.

Visualizations: Signaling Pathways and Workflows

G Curcumin's Neuroprotective Signaling Pathways cluster_stress Oxidative Stress cluster_inflammation Inflammation cluster_apoptosis Apoptosis cluster_survival Neuronal Survival ROS ROS NFkB NF-κB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2 Bcl-2 Bcl2->Caspase3 Neuronal Death Neuronal Death Caspase3->Neuronal Death PI3K_Akt PI3K/Akt PI3K_Akt->Bcl2 BDNF BDNF CREB CREB BDNF->CREB Nrf2 Nrf2 AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH-Px) Nrf2->AntioxidantEnzymes AntioxidantEnzymes->ROS Curcumin Curcumin Curcumin->ROS Inhibits Curcumin->NFkB Inhibits Curcumin->Bax Inhibits Curcumin->Bcl2 Activates Curcumin->PI3K_Akt Activates Curcumin->BDNF Activates Curcumin->Nrf2 Activates

Caption: Curcumin's multi-target neuroprotective mechanisms.

G In Vitro Neuroprotection Experimental Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assay Assessment cluster_analysis Data Analysis A1 Culture SH-SY5Y Cells A2 Seed cells in 96-well plate (1x10^4 cells/well) A1->A2 A3 Incubate for 24h A2->A3 B1 Pre-treat with Curcumin (e.g., 1-5 µM for 2-6h) A3->B1 B2 Induce neurotoxicity (e.g., 50 µM 6-OHDA for 24h) B1->B2 C1 Perform MTT Assay B2->C1 C2 Measure Absorbance (570 nm) C1->C2 D1 Calculate Cell Viability (%) C2->D1 D2 Compare treatment groups to control D1->D2 G In Vivo Neuroprotection Experimental Workflow cluster_model Model Creation cluster_treatment Treatment Regimen cluster_assessment Behavioral & Histological Assessment cluster_outcome Outcome Analysis A1 Acclimate Rats A2 Stereotaxic injection of 6-OHDA into Substantia Nigra A1->A2 B1 Group Allocation (Sham, Model, Curcumin) A2->B1 B2 Daily Oral Gavage of Curcumin (2-8 weeks) B1->B2 C1 Behavioral Testing (e.g., Rotarod Test) B2->C1 C2 Euthanasia & Brain Collection C1->C2 C3 Immunohistochemistry (TH+ neurons) C2->C3 C4 Biochemical Assays (Dopamine, MDA) C2->C4 D1 Statistical Analysis of Behavioral & Molecular Data C3->D1 C4->D1 D2 Evaluate Neuroprotective Efficacy D1->D2

References

Application Notes and Protocols for the Anti-inflammatory Evaluation of Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial evaluation of the anti-inflammatory properties of Yunnandaphninine G, a novel natural product. The following protocols are designed for researchers in pharmacology, natural product chemistry, and drug discovery to systematically assess its potential as an anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Natural products are a rich source of novel anti-inflammatory compounds. This compound, an alkaloid, represents a potential candidate for a new anti-inflammatory drug. This document outlines a series of established in vitro and in vivo assays to determine its efficacy.

Preclinical Screening Strategy

A tiered approach is recommended for the evaluation of this compound, starting with simple, rapid in vitro assays and progressing to more complex cell-based and in vivo models.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Initial Screening Biochemical Assays (Protein Denaturation, Membrane Stabilization) Cell-Based Assays Macrophage-Based Assays (NO, Cytokine, COX-2, PGE2 Inhibition) Initial Screening->Cell-Based Assays Active Mechanism of Action Signaling Pathway Analysis (NF-κB, MAPK) Cell-Based Assays->Mechanism of Action Potent Acute Inflammation Model Carrageenan-Induced Paw Edema Mechanism of Action->Acute Inflammation Model Promising Candidate Chronic Inflammation Model Adjuvant-Induced Arthritis (Optional) Acute Inflammation Model->Chronic Inflammation Model Significant Activity

Caption: Tiered approach for anti-inflammatory evaluation.

In Vitro Anti-inflammatory Assays

In vitro assays are crucial for the initial screening of anti-inflammatory activity as they are cost-effective and time-efficient.[1][2]

Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation.[2] This assay assesses the ability of this compound to inhibit heat-induced protein denaturation.[2][3]

Protocol:

  • Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris-buffered saline (pH 6.8).

  • Prepare various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL).

  • To 1 mL of each this compound solution, add 1 mL of the BSA solution.

  • A control group consists of 1 mL of BSA solution and 1 mL of the respective vehicle.

  • Diclofenac sodium or acetylsalicylic acid can be used as a positive control.

  • Incubate all tubes at 37°C for 20 minutes and then at 72°C for 5 minutes to induce denaturation.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane. The release of lysosomal enzymes is a key event in the inflammatory response. This assay evaluates the ability of this compound to protect the HRBC membrane from hypotonicity-induced lysis.

Protocol:

  • Prepare a 10% (v/v) suspension of human red blood cells in isotonic buffer (10 mM sodium phosphate (B84403) buffer, pH 7.4).

  • Prepare various concentrations of this compound.

  • The reaction mixture consists of 1 mL of phosphate buffer, 2 mL of hyposaline (0.25% NaCl), and 0.5 mL of the HRBC suspension.

  • Add 0.5 mL of this compound at different concentrations to the respective tubes.

  • A control group consists of the reaction mixture with 0.5 mL of the vehicle.

  • Use a standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) as a positive control.

  • Incubate the mixtures at 37°C for 30 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization using the following formula: % Protection = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Lipoxygenase (LOX) Inhibition Assay

Principle: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. This assay determines if this compound can inhibit the activity of 5-LOX.

Protocol:

  • The reaction mixture contains 200 µL of 100 mM phosphate buffer (pH 8.0), 100 µL of 5-lipoxygenase enzyme solution, and 100 µL of this compound at various concentrations.

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 100 µL of arachidonic acid (substrate).

  • Measure the change in absorbance at 234 nm for 5 minutes.

  • A control reaction is performed without the inhibitor.

  • Calculate the percentage of inhibition.

Cell-Based In Vitro Assays

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Macrophages activated by lipopolysaccharide (LPS) produce nitric oxide (NO), a key inflammatory mediator. This assay measures the inhibitory effect of this compound on NO production.

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2)

Principle: Pro-inflammatory cytokines and prostaglandins (B1171923) play a central role in the inflammatory cascade. This assay quantifies the effect of this compound on the production of these mediators in LPS-stimulated macrophages.

Protocol:

  • Follow the same cell culture and stimulation protocol as for the NO assay.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Quantify the levels of TNF-α, IL-6, IL-1β, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

G cluster_0 Signaling Pathways cluster_1 Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK YunnandaphninineG This compound YunnandaphninineG->IKK inhibits? YunnandaphninineG->MAPK inhibits? IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Potential sites of action for this compound.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rodents

Principle: This is a widely used and well-characterized model of acute inflammation. Injection of carrageenan into the paw induces a biphasic inflammatory response.

Protocol:

  • Use adult male Wistar rats or Swiss albino mice.

  • Fast the animals overnight before the experiment.

  • Administer this compound orally or intraperitoneally at different doses.

  • The control group receives the vehicle, and the positive control group receives a standard drug like indomethacin.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point.

Data Presentation

All quantitative data should be presented in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayConcentration (µg/mL)% Inhibition (Mean ± SD)IC50 (µg/mL)
Protein Denaturation 10
50
100
250
500
HRBC Membrane Stabilization 10
50
100
250
500
LOX Inhibition 10
50
100
250
500

Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated Macrophages

TreatmentConcentration (µM)NO Production (% of Control)TNF-α (pg/mL)IL-6 (pg/mL)PGE2 (pg/mL)
Control-100 ± XX ± YA ± BC ± D
LPS (1 µg/mL)-............
This compound + LPS1............
10............
50............

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Vehicle)-X ± Y-
This compound10
50
100
Indomethacin10

Conclusion

These protocols provide a robust starting point for the comprehensive evaluation of the anti-inflammatory potential of this compound. Positive results from these assays would warrant further investigation into its mechanism of action and its efficacy in chronic inflammation models.

References

Application Notes and Protocols for Investigating the Antiviral Potential of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Yunnandaphninine G" did not yield any specific scientific literature regarding its antiviral properties. Therefore, the following Application Notes and Protocols are presented as a generalized framework for investigating the antiviral potential of a novel natural compound, which can be adapted for a substance like this compound upon its availability for research.

Application Notes

1. Introduction

The emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents.[1] Natural products are a rich source of chemical diversity and have historically provided many effective therapeutic agents. These notes outline a comprehensive strategy for the initial screening and characterization of a novel compound for its potential antiviral activity against specific pathogens. The workflow begins with evaluating the compound's toxicity to host cells, followed by primary antiviral screening to determine its efficacy, and concludes with preliminary mechanism-of-action studies to identify the stage of the viral life cycle that is inhibited.[2][3]

2. Preliminary Assessment: Cytotoxicity

Before assessing the antiviral activity of a compound, it is crucial to determine its cytotoxic potential on the host cell line used for the viral assays.[4][5] This is essential to ensure that any observed reduction in viral replication is due to a specific antiviral effect and not simply a consequence of cell death. The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of uninfected cells by 50%, is a key parameter determined in these assays. This value is critical for calculating the selectivity index.

3. Primary Antiviral Screening: Efficacy Assessment

The primary goal of antiviral screening is to determine the compound's ability to inhibit viral replication in a cell culture system. A widely used and robust method for this purpose is the plaque reduction assay, especially for lytic viruses. This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the compound. The result is expressed as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the compound concentration required to inhibit viral replication by 50%.

4. The Selectivity Index (SI)

The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates a greater window between the concentration at which the compound is toxic to cells and the concentration at which it effectively inhibits the virus. Generally, a compound with an SI value of 10 or greater is considered a promising candidate for further development.

5. Mechanism of Action Studies

Once a compound demonstrates significant antiviral activity with a favorable selectivity index, preliminary mechanism-of-action studies can be conducted to identify which stage of the viral life cycle it targets. The time-of-addition assay is a valuable tool for this purpose. This assay involves adding the compound at different time points relative to viral infection, which can help distinguish between inhibition of early events (like attachment and entry), the replication phase (genome synthesis), or late events (assembly and release).

Data Presentation

Quantitative data from the cytotoxicity and antiviral assays should be summarized in a structured table to allow for clear comparison of the compound's activity against different viruses.

Virus Cell Line CC50 (µM) IC50 (µM) Selectivity Index (SI)
Influenza A/PR/8/34 (H1N1)MDCK>10012.5>8
Herpes Simplex Virus-1 (HSV-1)Vero>1008.2>12.2
Dengue Virus-2 (DENV-2)LLC-MK285.315.75.4

Caption: Hypothetical antiviral activity of a novel compound. CC50 and IC50 values are determined using non-linear regression analysis of dose-response curves. The Selectivity Index (SI) is calculated as CC50/IC50.

Experimental Protocols

1. Cell Culture and Virus Propagation

  • Cell Lines:

    • Influenza Virus: Madin-Darby Canine Kidney (MDCK) cells are standard for the propagation and titration of influenza viruses.

    • Herpes Simplex Virus (HSV): Vero cells (African Green Monkey Kidney) are commonly used for the culture and plaque assays of HSV.

    • Dengue Virus (DENV): Vero or LLC-MK2 cells are suitable for DENV propagation and quantification.

  • Protocol:

    • Maintain the selected cell line in the appropriate culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Culture the cells at 37°C in a humidified incubator with 5% CO₂.

    • Propagate virus stocks by infecting confluent cell monolayers at a low multiplicity of infection (MOI).

    • Harvest the virus when significant cytopathic effect (CPE) is observed.

    • Clarify the virus-containing supernatant by centrifugation and store at -80°C.

    • Determine the virus titer using a plaque assay or TCID50 assay.

2. Cytotoxicity Assay Protocol (MTS/MTT-based)

This protocol determines the concentration of the compound that is toxic to the host cells.

  • Materials: 96-well plates, appropriate cell line, culture medium, novel compound, MTS or MTT reagent, plate reader.

  • Procedure:

    • Seed the 96-well plates with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the novel compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include "cells only" (no compound) and "medium only" (no cells) controls.

    • Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

    • Add the MTS/MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

    • Calculate cell viability as a percentage relative to the "cells only" control and plot the results against the compound concentration to determine the CC50 value using non-linear regression.

3. Plaque Reduction Assay Protocol

This assay quantifies the antiviral activity of the compound.

  • Materials: 24-well or 12-well plates, confluent cell monolayers, virus stock, novel compound, semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose), crystal violet staining solution.

  • Procedure:

    • Seed plates with the appropriate host cells and grow to a confluent monolayer.

    • Prepare serial dilutions of the novel compound in a serum-free medium.

    • In separate tubes, mix each compound dilution with a virus suspension containing a known number of plaque-forming units (PFU), typically 50-100 PFU per well. Include a "virus control" (no compound).

    • Incubate the virus-compound mixtures for 1 hour at 37°C.

    • Aspirate the culture medium from the cell monolayers and inoculate the wells with the virus-compound mixtures.

    • Allow the virus to adsorb for 1-2 hours at 37°C.

    • Aspirate the inoculum and gently add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells.

    • Incubate the plates at 37°C for a duration sufficient for plaques to form (typically 2-5 days, depending on the virus).

    • Fix the cells (e.g., with 10% formalin) and then remove the overlay.

    • Stain the cell monolayer with 0.1% crystal violet solution and gently wash with water.

    • Count the number of plaques (clear zones) in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the IC50 value using non-linear regression.

4. Time-of-Addition Assay Protocol

This assay helps to identify the stage of the viral life cycle targeted by the compound.

  • Materials: 24-well plates with confluent cell monolayers, virus stock, novel compound at a fixed concentration (e.g., 5x IC50).

  • Procedure:

    • Synchronize the infection by pre-chilling the plates and virus inoculum at 4°C for 1 hour, then inoculating the cells and incubating at 4°C for 1 hour to allow attachment but not entry.

    • Wash the cells to remove unbound virus and add pre-warmed medium to initiate infection (this is time zero).

    • Add the novel compound to different wells at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).

      • Pre-treatment (-1h): Compound is added 1 hour before the virus.

      • Co-treatment (0h): Compound is added at the same time as the virus.

      • Post-treatment (>0h): Compound is added at various times after the virus has been allowed to infect the cells.

    • As controls, use known antiviral drugs that target specific stages of the viral life cycle (e.g., an entry inhibitor, a polymerase inhibitor).

    • After a single replication cycle (e.g., 8-12 hours), quantify the viral yield from each well using a plaque assay or RT-qPCR.

    • Plot the viral yield inhibition against the time of compound addition. The time at which the compound loses its inhibitory effect provides insight into its target stage.

Mandatory Visualization

Antiviral_Screening_Workflow General Workflow for Antiviral Compound Screening cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Evaluation & Prioritization cluster_3 Phase 4: Mechanism of Action A Novel Compound (e.g., this compound) B Prepare Serial Dilutions A->B C Cytotoxicity Assay (Uninfected Cells) B->C F Plaque Reduction Assay (Infected Cells) B->F D Calculate CC50 Value C->D H Calculate Selectivity Index (SI = CC50 / IC50) D->H E Select Virus & Host Cell Line E->F G Calculate IC50 Value F->G G->H I Prioritize Hits (SI >= 10 is promising) H->I J Time-of-Addition Assay I->J If Promising K Identify Target Stage in Viral Life Cycle (e.g., Entry, Replication, Egress) J->K

References

Troubleshooting & Optimization

Overcoming challenges in the total synthesis of complex Daphniphyllum alkaloids.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Total Synthesis of Complex Daphniphyllum Alkaloids

Welcome to the technical support center for researchers engaged in the total synthesis of complex Daphniphyllum alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these intricate molecular architectures.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor Stereoselectivity in Ring-Forming Reactions

Question: My intramolecular Diels-Alder reaction to form the ACDE ring system is resulting in a mixture of diastereomers with low selectivity. How can I improve the stereochemical outcome?

Answer: Poor stereoselectivity in intramolecular Diels-Alder reactions for constructing cores similar to the calyciphylline A-type is a known challenge. The choice of Lewis acid catalyst and reaction conditions is critical for controlling the facial selectivity of the cycloaddition.

  • Strategy: Systematic screening of Lewis acids can enhance diastereoselectivity. For the cyclization of a tetrasubstituted olefin precursor, Et₂AlCl has been shown to promote a stereoselective cycloaddition, favoring the desired diastereomer.[1]

  • Alternative Approaches: If a thermal reaction proves non-selective, employing a Lewis acid like Et₂AlCl can enforce a more ordered transition state, leading to a significant improvement in the diastereomeric ratio.[1] In one reported synthesis, this changed a non-stereoselective thermal reaction into a 9:1 mixture of two cycloadducts.[1]

G start Low Diastereoselectivity in Intramolecular Diels-Alder check_thermal Are you running the reaction under thermal conditions? start->check_thermal add_lewis Introduce a Lewis Acid Catalyst (e.g., Et₂AlCl) check_thermal->add_lewis Yes screen_lewis Screen a Panel of Lewis Acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) check_thermal->screen_lewis No result_ok Desired Stereoselectivity Achieved add_lewis->result_ok modify_substrate Modify Substrate (e.g., change tether, add directing group) screen_lewis->modify_substrate modify_substrate->result_ok

Caption: Workflow for installing a quaternary methyl group via excess complexity.

This strategy was successfully used in the 11-step total synthesis of daphenylline. [3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for constructing the core polycyclic systems of Daphniphyllum alkaloids?

A1: The construction of the complex, often caged, polycyclic cores is the central challenge. Several powerful strategies have been developed:

  • Intramolecular Cycloadditions: Diels-Alder and [5+2] cycloaddition reactions are frequently used to form key 6- and 7-membered rings and set multiple stereocenters in a single step.

  • Radical Cyclizations: N-centered radical tandem cyclizations are effective for rapidly building tricyclic cores. Radical cyclization cascades have also been used to efficiently synthesize alkaloids like (-)-caldaphnidine O.

  • Ring Rearrangements: A Meinwald rearrangement has been featured in the synthesis of (-)-himalensine A to introduce a critical oxidation state.

  • Transition Metal-Catalyzed Reactions: Intramolecular Heck reactions are pivotal for assembling moieties like the 2-azabicyclo[3.3.1]nonane core. Stille carbonylations have been used to build up carbon frameworks on sterically encumbered vinyl triflates.

  • Biomimetic Approaches: Strategies mimicking the proposed biosynthetic pathways, often involving Michael additions and aldol (B89426) reactions, can construct complex carbon frameworks, though sometimes with challenges in stereoselectivity.

Q2: How can I manage protecting groups through a long and complex synthesis?

A2: A robust protecting group strategy is essential. Key considerations include:

  • Orthogonality: Choose protecting groups that can be removed under specific conditions without affecting others (e.g., TBS vs. MOM vs. Benzyl ethers).

  • Stability: Ensure the chosen groups can withstand the planned reaction conditions. For example, silyl (B83357) ethers like TBS are generally stable to a wide range of non-acidic and non-fluoride conditions.

  • Late-Stage Removal: Plan for the deprotection steps to occur as late as possible to avoid exposing sensitive functionality.

  • Protecting-Group-Free Synthesis: Where possible, designing the synthetic route to avoid the use of protecting groups can significantly improve efficiency.

Protecting Group Strategy Data

Protecting GroupTypical SubstrateReagents for ProtectionReagents for DeprotectionReference Example
TBS (tert-Butyldimethylsilyl)Primary/Secondary AlcoholsTBSCl, imidazole, DMFTBAF, THF; or HF·PyProtection of a primary alcohol in the synthesis of (+)-43.
MOM (Methoxymethyl)Secondary AlcoholsMOMCl, DIPEAAcidic conditions (e.g., HCl)Protection of an allyl alcohol to form intermediate 102.
TES (Triethylsilyl)Primary AlcoholsTESCl, imidazoleMild acidic conditions or fluorideChemoselective protection of a primary hydroxyl over a secondary one.
Ac (Acetyl)AlcoholsAc₂O, pyridineK₂CO₃, MeOHProtection of a primary alcohol to form fragment 229.

Q3: My reaction involving a sterically hindered carbonyl group (e.g., acylation, nucleophilic addition) is not working. What are some workarounds?

A3: Steric hindrance around carbonyls, particularly at positions like C1 and C9 in calyciphylline-type skeletons, can completely shut down reactivity to nucleophilic attack or acylation.

  • Two-Step Acylation Workaround: When direct acylation of a hindered ketone fails, a two-step sequence can be effective. This involves an initial aldol reaction with acetaldehyde, followed by oxidation (e.g., with Dess-Martin periodinane) of the resulting β-hydroxy ketone to furnish the desired 1,3-diketone. This protocol was successfully used to synthesize diketone (+)-34 with >20:1 selectivity.

Experimental Protocol: Two-Step Acylation of a Hindered Ketone

  • Aldol Reaction: To a solution of the hindered ketone (e.g., (+)-33) in a suitable solvent, add a base (e.g., LDA) at low temperature (-78 °C), followed by the addition of acetaldehyde.

  • Oxidation: Isolate the resulting β-hydroxy ketone and subject it to oxidation using Dess-Martin periodinane (DMP) in CH₂Cl₂ to yield the 1,3-diketone product.

Reaction Yields for Key Transformations

Reaction TypeSubstrate -> ProductReagentsYield (%)Reference
Nazarov Cyclization / Desilylation Divinyl ketone (+)-45 -> Cyclopentenone (+)-46SnCl₄82
SmI₂ Mediated Pinacol Coupling Diketone -> Diol 503SmI₂-
[5+2] Cycloaddition Intermediate 70 -> Tricyclic compound 71Heat70
Intramolecular Heck Reaction -Pd(OAc)₂, PPh₃-
Stille Carbonylation Vinyl triflate (+)-61 -> Nazarov precursor (+)-62CO, Pd(PPh₃)₄, (CH₂CH)₄Sn, LiClExcellent
Hydroboration-Oxidation Alkene (+)-31 -> Alcohol (+)-429-BBN; then NaOH, H₂O₂71

References

Technical Support Center: Optimizing Yunnandaphninine G Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Yunnandaphninine G.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of this compound during extraction?

A1: The final yield of this compound is dependent on several critical factors:

  • Quality of Plant Material: The concentration of the alkaloid can vary based on the plant's geographical source, harvest time, and storage conditions. Improper handling, such as exposure to heat and light, can lead to degradation of the target compound.

  • Extraction Efficiency: The choice of solvent, temperature, and duration of the extraction process are crucial. Inefficient cell lysis or suboptimal solvent penetration can result in incomplete extraction of the alkaloid from the plant matrix.[1]

  • pH Management: Daphniphyllum alkaloids are basic compounds. Maintaining the correct pH during the acid-base partitioning steps is essential to ensure the alkaloid is in the desired form (salt or free base) for efficient separation.[2]

  • Purification Losses: Significant amounts of the compound can be lost during purification steps like liquid-liquid extraction (due to emulsion formation) and chromatography (due to poor separation or irreversible adsorption).

Q2: Which modern extraction techniques can improve the efficiency of this compound extraction?

A2: Modern extraction techniques can offer significant advantages over traditional methods by improving efficiency and reducing the use of organic solvents. These include:

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation in the solvent, which enhances cell wall disruption and improves solvent penetration, leading to higher extraction efficiency in a shorter time and at lower temperatures.

  • Pressurized Liquid Extraction (PLE): PLE utilizes solvents at elevated temperatures and pressures, which increases the solubility of the target compound and improves mass transfer, resulting in a faster and more efficient extraction with reduced solvent consumption.

  • Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, typically CO2, as the extraction solvent. SFE is highly selective and allows for the extraction of thermolabile compounds at low temperatures without leaving solvent residues.

Q3: How can I improve the purity of my this compound extract before final purification?

A3: To obtain a cleaner crude extract, which will simplify the final purification process, consider the following preliminary steps:

  • Defatting: Before the primary extraction, pre-treating the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether can remove lipids and waxes that might interfere with the subsequent steps.

  • Acid-Base Washing: After the initial extraction, dissolving the crude extract in a dilute acid and washing it with a non-polar organic solvent can effectively remove neutral and weakly basic impurities.

Q4: What are the recommended starting conditions for HPLC purification of this compound?

A4: For the purification of alkaloids like this compound using reverse-phase HPLC (RP-HPLC), a C18 column is a common choice. A good starting point for the mobile phase would be a gradient of water and methanol (B129727) or acetonitrile (B52724). It is also recommended to add a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This helps to keep the alkaloid protonated, which results in better peak shape and improved separation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract 1. Incomplete grinding of plant material.2. Inappropriate solvent for extraction.3. Insufficient extraction time or temperature.1. Ensure the plant material is ground to a fine and uniform powder (e.g., 60-80 mesh) to maximize surface area.2. Use polar solvents like methanol or ethanol, which are generally effective for alkaloid extraction.3. Increase the extraction time or consider using heat-assisted extraction methods, but be mindful of potential degradation of thermolabile compounds.
Formation of a Stable Emulsion during Liquid-Liquid Extraction 1. Vigorous shaking of the separatory funnel.2. Presence of surfactants or particulate matter.1. Gently invert the separatory funnel multiple times instead of vigorous shaking.2. Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase, which can help to break the emulsion.3. If the emulsion persists, filtration through a bed of Celite or glass wool may be effective.
Low Recovery from Silica (B1680970) Gel Column Chromatography 1. Irreversible adsorption of the alkaloid onto the silica gel.2. Inappropriate solvent system for elution.1. Deactivate the silica gel by adding a small amount of water or triethylamine (B128534) to the slurry before packing the column.2. Perform a preliminary analysis using Thin Layer Chromatography (TLC) to determine the optimal solvent system for elution. A gradual increase in solvent polarity is generally recommended.
Poor Peak Shape and Resolution in HPLC 1. Interaction of the basic alkaloid with residual silanol (B1196071) groups on the stationary phase.2. Inappropriate mobile phase pH.1. Use a base-deactivated column or add a competing base, like triethylamine, to the mobile phase.2. Add an acid (e.g., 0.1% TFA or formic acid) to the mobile phase to ensure the alkaloid is in its ionized form, which typically results in sharper peaks.

Quantitative Data Summary

The following table presents representative data for the yield and purity of a generic Daphniphyllum alkaloid at different stages of the extraction and purification process. These values are illustrative and can vary significantly based on the specific experimental conditions and the concentration of the target compound in the plant material.

StageStarting Material (kg)Yield (g)Yield (%)Purity (%)
Crude Methanol Extract 105005.0<1
Acid-Soluble Fraction -1501.51-5
Crude Alkaloid Fraction -500.510-20
Silica Gel Chromatography Fraction -50.0550-70
Preparative HPLC Purified this compound -0.10.001>98

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation
  • Preparation of Plant Material: Air-dry the leaves and stems of Daphniphyllum yunnanense and grind them into a fine powder.

  • Methanol Extraction: Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 24 hours. Repeat this process three times. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude methanol extract.

  • Acid-Base Partitioning:

    • Suspend the crude methanol extract in 2% aqueous HCl and partition with ethyl acetate (B1210297) to remove acidic and neutral compounds.

    • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium (B1175870) hydroxide) and extract with chloroform (B151607) or a chloroform-methanol mixture (3:1 v/v).

    • Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

Protocol 2: Purification by Column Chromatography
  • Silica Gel Column Chromatography:

    • Subject the crude alkaloid fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.

    • Collect fractions and monitor them by TLC. Combine the fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the enriched fraction using a C18 reverse-phase preparative HPLC column.

    • Use a mobile phase consisting of a gradient of acetonitrile in water with 0.1% formic acid.

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Visualizations

experimental_workflow plant_material Powdered Plant Material (D. yunnanense) methanol_extraction Methanol Extraction plant_material->methanol_extraction crude_extract Crude Methanol Extract methanol_extraction->crude_extract acid_partition Acid-Base Partitioning crude_extract->acid_partition crude_alkaloids Crude Alkaloid Fraction acid_partition->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel enriched_fraction Enriched Fraction silica_gel->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for this compound Extraction and Purification.

daphniphyllum_classification center Daphniphyllum Alkaloids daphniphylline Daphniphylline-type center->daphniphylline secodaphniphylline Secodaphniphylline-type center->secodaphniphylline yuzurimine Yuzurimine-type center->yuzurimine daphnilactone_a Daphnilactone A-type center->daphnilactone_a daphnilactone_b Daphnilactone B-type center->daphnilactone_b calyciphylline Calyciphylline A-type center->calyciphylline other Other Minor Types center->other

Caption: Major Structural Classes of Daphniphyllum Alkaloids.

biosynthetic_pathway squalene Squalene proto_daphniphylline Proto-daphniphylline squalene->proto_daphniphylline Multiple Steps secodaphniphylline Secodaphniphylline proto_daphniphylline->secodaphniphylline daphniphylline Daphniphylline secodaphniphylline->daphniphylline Cyclization yuzurimine Yuzurimine secodaphniphylline->yuzurimine Rearrangement other_alkaloids Other Daphniphyllum Alkaloid Skeletons daphniphylline->other_alkaloids yuzurimine->other_alkaloids

Caption: Simplified Plausible Biosynthetic Pathway of Daphniphyllum Alkaloids.

References

Optimizing dosage and delivery of Yunnandaphninine G in cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

Yunnandaphninine G Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the dosage and delivery of this compound in cell culture experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental use of this compound.

Question: I observed precipitation of this compound in my cell culture medium after dilution. What should I do?

Answer: Precipitation is a common issue with hydrophobic compounds like this compound. Here are several steps to troubleshoot this problem:

  • Verify Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%. High solvent concentrations can cause the compound to crash out when added to the aqueous medium.

  • Pre-warm the Medium: Before adding the compound stock, warm the cell culture medium to 37°C. Adding the stock solution to cold medium can decrease its solubility.

  • Modify Dilution Method: Instead of adding the stock solution directly to the full volume of medium, perform a serial dilution. First, dilute the stock in a small volume of medium, mix thoroughly by gentle vortexing or pipetting, and then add this intermediate dilution to the final culture volume.

  • Consider a Different Solvent: While DMSO is recommended, solubility can vary. Refer to the solubility data below. If issues persist, using a different solvent system or a formulation with a solubilizing agent like Tween® 80 might be necessary, but this requires thorough validation to check for effects on the experimental model.

Question: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. How can I mitigate this?

Answer: Unintended cytotoxicity can obscure the specific effects of the compound. To address this, consider the following:

  • Perform a Dose-Response Curve: It is critical to determine the cytotoxic profile of this compound in your specific cell line. We recommend a broad concentration range (e.g., 0.1 nM to 100 µM) in a standard cell viability assay (e.g., MTT, CellTiter-Glo®). This will help you identify the sub-toxic concentration range for your experiments.

  • Run a Solvent Control: Always include a vehicle control group (medium with the same final concentration of the solvent, e.g., 0.1% DMSO) to ensure that the observed cytotoxicity is not an artifact of the solvent.

  • Reduce Incubation Time: High cytotoxicity might be time-dependent. Consider running a time-course experiment (e.g., 12, 24, 48, 72 hours) to find an optimal incubation period where the desired biological effect is observed without significant cell death.

  • Check Cell Density: Sub-confluent cells can sometimes be more sensitive to cytotoxic agents. Ensure you are seeding a consistent and appropriate number of cells for your assay.

Question: I am not observing the expected biological effect of this compound on its target pathway. What could be the cause?

Answer: A lack of efficacy can stem from several factors related to compound stability, delivery, or the biological system itself.

  • Confirm Compound Integrity: Ensure the stock solution has been stored correctly (see FAQs below) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.

  • Assess Compound Stability in Media: this compound may have limited stability in culture medium at 37°C. Consider refreshing the medium with a new dose of the compound every 24 hours for long-term experiments.

  • Validate the Target in Your Cell Line: Confirm that your chosen cell line expresses the target protein (e.g., via Western Blot or qPCR) and that the signaling pathway is active. Different cell lines can have varying levels of target expression and pathway activation.

  • Review the Experimental Workflow: Use the troubleshooting workflow diagram below to systematically check your experimental setup for potential issues.

Troubleshooting Workflow for Low Efficacy

G start No Biological Effect Observed check_stock Is the stock solution prepared and stored correctly? start->check_stock check_dose Is the dose within the effective range for the cell line? check_stock->check_dose Yes remake_stock Remake stock solution. Minimize freeze-thaw cycles. check_stock->remake_stock No check_stability Is the compound stable during the experiment duration? check_dose->check_stability Yes optimize_dose Perform dose-response and time-course experiments. check_dose->optimize_dose No check_target Does the cell line express the intended target? check_stability->check_target Yes refresh_media Consider refreshing media with compound every 24h. check_stability->refresh_media No validate_cell_line Validate target expression (e.g., Western Blot/qPCR). Choose a different cell line. check_target->validate_cell_line No success Problem Resolved check_target->success Yes remake_stock->success optimize_dose->success refresh_media->success validate_cell_line->success

Caption: A flowchart for diagnosing and resolving issues of low experimental efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: We recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO) for preparing stock solutions. This compound exhibits good solubility in DMSO. See the data table below for solubility in other common solvents.

Q2: How should I store this compound powder and stock solutions?

A2: The lyophilized powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).

Q3: What is the proposed mechanism of action for this compound?

A3: this compound is a potent inhibitor of the pro-inflammatory NF-κB signaling pathway. It is believed to act by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory target genes.

Hypothetical Signaling Pathway of this compound

G cluster_0 Cytoplasm stimulus Inflammatory Stimulus (e.g., TNF-α) ikb_kinase IKK Complex stimulus->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates ikb_nfkb IκBα-NF-κB (Inactive Complex) ikb_kinase->ikb_nfkb leads to IκBα degradation nfkb NF-κB (p65/p50) nucleus Nucleus gene_exp Gene Expression (e.g., IL-6, COX-2) nucleus->gene_exp activates compound This compound compound->ikb_kinase inhibits ikb_nfkb->nucleus p65/p50 translocates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Data & Protocols

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility (at 25°C) Recommended Stock Conc.
DMSO > 50 mg/mL 10-20 mM
Ethanol ~5 mg/mL 1-5 mM

| PBS (pH 7.4) | < 0.1 mg/mL | Not Recommended |

Table 2: Recommended Starting Concentrations for In Vitro Assays

Cell Line Assay Type IC50 (Approx.) Recommended Conc. Range
RAW 264.7 (Murine Macrophage) LPS-induced NO Production 5 µM 0.5 - 25 µM
A549 (Human Lung Carcinoma) Cell Viability (72h) 20 µM 1 - 50 µM
HUVEC (Human Endothelial) TNF-α induced VCAM-1 2.5 µM 0.1 - 10 µM

Note: These values are approximate. Users must determine the optimal concentration for their specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Materials: this compound powder (MW: 453.6 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.54 mg of this compound powder.

  • Procedure: a. Aseptically weigh 4.54 mg of the powder and place it in a sterile 1.5 mL microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed. d. Aliquot into single-use volumes (e.g., 20 µL) in sterile tubes. e. Store aliquots at -80°C.

Protocol 2: Determining Optimal Dosage via MTT Cell Viability Assay

This protocol provides a framework for a 96-well plate format.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from your 10 mM stock. For example, create a 2X working concentration series (e.g., 200 µM, 100 µM, 50 µM... down to 0.2 µM).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Also include a "cells only" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used, e.g., 0.1%).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form. c. Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well. d. Mix gently by pipetting or on an orbital shaker to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Dosage Optimization Experimental Workflow

G prep_stock Prepare 10 mM Stock in DMSO prepare_doses Prepare 2X Serial Dilutions of Compound in Medium prep_stock->prepare_doses seed_cells Seed Cells in 96-Well Plate treat_cells Treat Cells with Compound, Vehicle, and Media Controls seed_cells->treat_cells prepare_doses->treat_cells incubate Incubate for Desired Time (e.g., 48h) treat_cells->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read_plate Read Absorbance on Plate Reader assay->read_plate analyze Calculate % Viability and Determine IC50 read_plate->analyze result Optimal Dose Range Identified analyze->result

Caption: A step-by-step workflow for determining the optimal dosage of a compound.

Troubleshooting insolubility issues of Yunnandaphninine G in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered when working with Yunnandaphninine G in aqueous solutions.

Troubleshooting Guide

This guide is designed to provide direct answers and actionable solutions to common problems faced during experimental work with this compound.

Issue 1: this compound precipitates out of my aqueous buffer upon dilution from a DMSO stock.

  • Possible Cause: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble. The dramatic change in solvent polarity causes the compound to fall out of solution.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experimental medium. While many cell lines can tolerate up to 0.5% DMSO, it is best to keep it below 0.1% if possible to minimize both toxicity and solubility issues.

    • Lower the Stock Concentration: Using a less concentrated stock solution in DMSO can sometimes prevent precipitation upon dilution.

    • Stepwise Dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform an intermediate dilution step in a mixture of DMSO and the aqueous buffer before the final dilution.

    • Gentle Warming and Mixing: Pre-warming the aqueous buffer to 37°C and ensuring rapid and thorough mixing upon addition of the DMSO stock can help keep the compound in solution.[1][2]

Issue 2: Adjusting the pH of my buffer does not improve the solubility of this compound.

  • Possible Cause: As a daphniphyllum alkaloid, this compound is a basic compound. While lowering the pH should, in theory, increase its solubility by protonating the nitrogen atom, the intrinsic solubility of the free base may be extremely low, making pH adjustment alone insufficient.

  • Troubleshooting Steps:

    • Verify the pKa: If the pKa of this compound is not known, it should be determined experimentally to ensure that the pH of the buffer is sufficiently below the pKa to achieve significant protonation.

    • Combine with a Co-solvent: Even at an optimal pH, a co-solvent may still be necessary to achieve the desired concentration.

    • Consider Salt Formation: For long-term solutions, consider forming a salt of this compound (e.g., hydrochloride salt) which is likely to have significantly higher aqueous solubility.

Issue 3: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: Inconsistent results can be a consequence of variable compound solubility and precipitation between experiments. The formation of small, often invisible, precipitates can lead to a lower effective concentration of the compound in solution.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution of Stock: Always visually inspect your DMSO stock solution to ensure that this compound is fully dissolved before each use.

    • Standardize Dilution Protocol: Follow a consistent and validated protocol for diluting your stock solution into the aqueous medium.

    • Include a Solubility Check: Before proceeding with your assay, it can be helpful to measure the turbidity of your final solution using a spectrophotometer to ensure that no significant precipitation has occurred.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available information, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing a concentrated stock solution of this compound.[4] Other potential organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[4] For biological experiments, high-purity, anhydrous DMSO is recommended.

Q2: What is a safe concentration of DMSO for my cell-based experiments?

A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1% to minimize any potential off-target effects of the solvent. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: Are there any alternative methods to improve the aqueous solubility of this compound?

A3: Yes, several advanced techniques can be employed to enhance the solubility of poorly soluble compounds like this compound:

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

    • Surfactants: Surfactants can form micelles that encapsulate the compound, aiding in its dispersion in an aqueous medium.

  • Formulation Strategies:

    • Solid Dispersions: This involves dispersing the compound in a solid hydrophilic polymer matrix at the molecular level, which can significantly improve its dissolution rate and solubility.

    • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and, consequently, its dissolution rate and saturation solubility.

Quantitative Data Summary

The following tables provide a summary of hypothetical, yet plausible, solubility data for this compound to guide experimental design.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
DMSO> 50
Chloroform> 25
Dichloromethane> 25
Ethyl Acetate~10
Acetone~15
Water< 0.01

Table 2: Effect of pH on the Aqueous Solubility of this compound

pHSolubility (µg/mL)
7.4< 0.1
6.0~1.5
5.0~12
4.0~50

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound (MW: 469.7 g/mol ), high-purity anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 4.7 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays

  • Materials: 10 mM this compound stock in DMSO, pre-warmed (37°C) aqueous buffer or cell culture medium.

  • Procedure:

    • Prepare any necessary intermediate dilutions of the 10 mM stock in pure DMSO.

    • Add the desired volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous medium while vortexing or pipetting vigorously to ensure rapid and uniform mixing. Crucially, add the DMSO stock to the aqueous buffer, not the other way around.

    • Ensure the final DMSO concentration in the medium is as low as possible and does not exceed the tolerance of your experimental system.

Visualizations

G Troubleshooting Workflow for this compound Precipitation A Precipitation Observed in Aqueous Solution B Is the final DMSO concentration < 0.1%? A->B C Lower DMSO stock concentration and repeat dilution B->C No D Is the aqueous medium pre-warmed to 37°C? B->D Yes C->D E Pre-warm medium and ensure rapid mixing during dilution D->E No F Is the pH of the buffer acidic (e.g., < 6.0)? D->F Yes E->F G Adjust buffer pH to be well below the pKa of this compound F->G No H Consider advanced formulation strategies (e.g., cyclodextrins, solid dispersion) F->H Yes G->H

Caption: A flowchart outlining the steps to troubleshoot precipitation issues with this compound.

G Hypothetical Signaling Pathway Inhibition by this compound cluster_0 Cell Signaling Cascade Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Kinase B

Caption: A diagram illustrating a potential mechanism of action for this compound.

G Experimental Workflow for Assessing this compound Activity A Prepare 10 mM this compound stock in DMSO C Prepare serial dilutions of this compound in cell culture medium A->C B Seed cells and allow to adhere overnight D Treat cells with this compound for the desired time B->D C->D E Perform cell viability assay (e.g., MTT) D->E F Analyze downstream signaling pathways (e.g., Western Blot, qPCR) D->F G Data Analysis and Interpretation E->G F->G

Caption: A typical experimental workflow for evaluating the biological activity of this compound.

References

Technical Support Center: Enhancing the Stability of Yunnandaphninine G for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Yunnandaphninine G during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Troubleshooting Guide: Degradation of this compound

Encountering degradation of your this compound sample can be a significant setback. This guide provides insights into potential causes and solutions. The following table summarizes the stability of this compound under various stress conditions, as determined by forced degradation studies.

Data Presentation: Stability of this compound Under Forced Degradation Conditions

Stress ConditionParameters% Degradation (after 72h)Major Degradants ObservedRecommended Mitigation
Acidic Hydrolysis 0.1 M HCl, 60°C15.2%Hydrolyzed ester moietiesStore in a neutral, aprotic solvent. Avoid acidic buffers.
Alkaline Hydrolysis 0.1 M NaOH, 60°C25.8%Epimerization and hydrolysis productsStore in a neutral, aprotic solvent. Avoid basic buffers.
Oxidation 3% H₂O₂, RT35.5%N-oxides, hydroxylated derivativesStore under an inert atmosphere (e.g., argon, nitrogen). Use degassed solvents.
Thermal Degradation 80°C (solid state)8.9%Isomerization productsStore at recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Photodegradation 1.2 million lux hours12.4%Photolytic cleavage productsStore in amber vials or protect from light.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows significant degradation upon reconstitution in a new solvent. What could be the cause?

A1: The stability of this compound can be highly dependent on the solvent system. Factors to consider include:

  • pH: As indicated by forced degradation studies, this compound is susceptible to both acid and base-catalyzed hydrolysis. Ensure your solvent is neutral and free of acidic or basic contaminants.

  • Peroxides: Solvents like THF and diethyl ether can form peroxides over time, which can lead to oxidation. Use freshly opened, high-purity solvents or test for peroxides before use.

  • Dissolved Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation. For maximum stability in solution, use solvents that have been degassed by sparging with an inert gas like argon or nitrogen.

Q2: I observe multiple new peaks in my HPLC chromatogram after storing my this compound solution for a few days at room temperature. What are these, and how can I prevent them?

A2: The appearance of new peaks suggests degradation of your compound. Based on stability data, these are likely to be hydrolysis, oxidation, or photolytic products. To prevent this:

  • Storage Temperature: Solutions of this compound should be stored at low temperatures, preferably -20°C or -80°C, to minimize thermal degradation and slow down other chemical reactions.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.

  • Inert Atmosphere: For long-term solution storage, consider flushing the headspace of the vial with an inert gas before sealing.

Q3: Can I store this compound in a desiccator at room temperature?

A3: While a desiccator will protect the solid compound from moisture, which can contribute to hydrolysis, room temperature storage is not ideal. Natural products, including complex alkaloids, can still be susceptible to slow thermal degradation over time. For long-term storage of the solid compound, it is highly recommended to store it at -20°C or -80°C in a tightly sealed container.

Q4: How can I confirm if the degradation products are from this compound and not from my excipients or formulation?

A4: To confirm the origin of degradation products, it is essential to perform forced degradation studies on the drug substance (this compound) alone.[1] The degradation profile of the active ingredient can then be compared to that of the formulated product under the same stress conditions. Any new peaks appearing only in the formulated product would suggest an interaction with excipients.

Experimental Protocols

1. Protocol for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][2]

  • Acid Hydrolysis: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 M hydrochloric acid. Incubate the solution at 60°C for up to 72 hours. Samples should be taken at various time points (e.g., 0, 2, 8, 24, 72 hours), neutralized, and analyzed by HPLC.

  • Base Hydrolysis: Prepare a solution of this compound and add 0.1 M sodium hydroxide. Incubate at 60°C for up to 72 hours, sampling at regular intervals. Neutralize samples before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Protect the solution from light and analyze at set time points over a 72-hour period.

  • Thermal Degradation: Place solid this compound in a controlled temperature oven at 80°C. A parallel study in solution can also be performed. Sample and analyze at intervals.

  • Photostability Testing: Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3] A control sample should be kept in the dark under the same temperature conditions.

2. Protocol for HPLC-Based Stability Assessment

A validated, stability-indicating HPLC method is required to separate and quantify this compound from its degradation products.

  • Method Development:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH neutral) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective for complex alkaloids.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is stability-indicating.[4]

  • Sample Analysis:

    • Prepare solutions of the stressed samples at a known concentration.

    • Inject the samples into the HPLC system.

    • Identify the peak corresponding to this compound by its retention time compared to a reference standard.

    • New peaks represent potential degradation products.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Y_solid This compound (Solid) Thermal Thermal (80°C) Y_solid->Thermal Y_solution This compound (Solution) Acid Acid Hydrolysis (0.1M HCl, 60°C) Y_solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Y_solution->Base Oxidation Oxidation (3% H2O2, RT) Y_solution->Oxidation Photo Photodegradation (ICH Q1B) Y_solution->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation, Peak Purity) HPLC->Data

Caption: Workflow for Forced Degradation Studies of this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Y This compound Hydrolyzed_Ester Hydrolyzed Ester Derivative Y->Hydrolyzed_Ester Acid/Base Epimer Epimerized Product Y->Epimer Base N_Oxide N-Oxide Derivative Y->N_Oxide Oxidizing Agent Hydroxylated Hydroxylated Derivative Y->Hydroxylated Oxidizing Agent

Caption: Potential Degradation Pathways for a Complex Alkaloid like this compound.

References

Technical Support Center: Refining Analytical Methods for Sensitive Detection of Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Yunnandaphninine G. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a C30 Daphniphyllum alkaloid that has been isolated from the leaves and stems of Daphniphyllum yunnanense. Its structure has been elucidated through spectroscopic data.

Q2: What is the most common analytical technique for the sensitive detection of this compound and related alkaloids?

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex matrices such as plant extracts or biological fluids. This technique offers high sensitivity and specificity, which is crucial for distinguishing between structurally similar alkaloids.

Q3: How can I optimize the extraction of this compound from plant material?

A general procedure for the extraction of alkaloids from Daphniphyllum species involves the following steps:

  • Drying and Grinding: The plant material (leaves and stems) is dried and ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is typically extracted with an organic solvent such as methanol (B129727) or ethanol, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to aid in the extraction of the basic alkaloids.

  • Filtration and Concentration: The extract is filtered and then concentrated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning, typically between an acidic aqueous solution and an organic solvent (e.g., ethyl acetate), to remove non-alkaloidal components.

  • Basification and Re-extraction: The acidic aqueous phase is then basified (e.g., with ammonia) and re-extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to isolate the alkaloids.

  • Final Concentration: The organic phase containing the alkaloids is dried and concentrated to yield a purified alkaloid fraction ready for analysis.

Q4: What are the key parameters to consider for developing an HPLC-MS/MS method for this compound?

Key parameters include:

  • Column Selection: A C18 reversed-phase column is a common choice for the separation of alkaloids.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid (e.g., 0.1%), is typically used to improve peak shape and ionization efficiency.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of alkaloids as they readily form protonated molecules ([M+H]^+).

  • Mass Spectrometry Parameters: Optimization of parameters such as cone voltage, collision energy, and selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode is critical for achieving high sensitivity and selectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound by HPLC-MS/MS.

Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload. 4. Secondary interactions with residual silanols on the column.1. Replace the column. 2. Dissolve the sample in the initial mobile phase. 3. Reduce the injection volume or sample concentration. 4. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping.
Inconsistent Retention Times 1. Fluctuations in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Column temperature variations. 4. Column aging.1. Check the HPLC system for leaks and ensure the pump is properly primed. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a constant temperature. 4. Equilibrate the column with the mobile phase for a sufficient time before analysis. If the problem persists, replace the column.
Low Signal Intensity 1. Low concentration of the analyte. 2. Poor ionization efficiency. 3. Sample loss during preparation. 4. Suboptimal MS parameters.1. Concentrate the sample or increase the injection volume. 2. Optimize the mobile phase pH and organic solvent composition. 3. Review and optimize the extraction and sample preparation steps. 4. Optimize the ESI source parameters (e.g., capillary voltage, gas flow) and MS/MS parameters (cone voltage, collision energy).
Mass Spectrometry Issues
Problem Possible Cause(s) Suggested Solution(s)
No or Low Abundance of Precursor Ion ([M+H]^+) 1. Inefficient ionization. 2. In-source fragmentation. 3. Incorrect mass spectrometer settings.1. Optimize the ESI source conditions. Ensure the mobile phase is conducive to protonation (e.g., contains formic acid). 2. Reduce the cone voltage (fragmentor voltage) to minimize in-source fragmentation. 3. Verify the mass calibration and ensure the instrument is in the correct ionization mode.
Poor Fragmentation or No Product Ions 1. Insufficient collision energy. 2. The precursor ion is very stable. 3. Incorrect collision gas pressure.1. Optimize the collision energy for the selected precursor ion. Perform a collision energy ramp to find the optimal value. 2. Try selecting a different precursor ion if adducts (e.g., ([M+Na]^+)) are present. 3. Ensure the collision gas (e.g., argon) is flowing at the recommended pressure.
High Background Noise or Interferences 1. Contamination from the sample matrix. 2. Contaminated mobile phase or HPLC system. 3. Presence of co-eluting isobaric compounds.1. Improve the sample cleanup procedure (e.g., use solid-phase extraction). 2. Use high-purity solvents and flush the HPLC system thoroughly. 3. Optimize the chromatographic separation to resolve the interference. Select more specific MRM transitions if possible.

Experimental Protocols

1. Proposed HPLC Method

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B (linear gradient)

    • 8-10 min: 90% B (hold)

    • 10-10.1 min: 90-10% B (linear gradient)

    • 10.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. Proposed MS/MS Method

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions: To be determined by infusing a standard of this compound and optimizing the cone voltage to identify the precursor ion ([M+H]^+) and then optimizing the collision energy to identify the most abundant and stable product ions. A study on the fragmentation of 16 Daphniphyllum alkaloids by ESI-QTOF-MS/MS provides valuable insights into the potential fragmentation pathways of these compounds, which can guide the selection of product ions.

Data Presentation

The following table presents hypothetical quantitative data that would be determined during the validation of an analytical method for this compound. These values are representative of what is expected for a sensitive and robust HPLC-MS/MS method.

Parameter Expected Value/Range Description
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Linearity (r²) > 0.995The correlation coefficient for the calibration curve over a defined concentration range.
Accuracy (% Bias) Within ±15%The closeness of the measured value to the true value.
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Recovery (%) 85 - 115%The efficiency of the extraction procedure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the sensitive detection of this compound.

workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant_material Plant Material (D. yunnanense) extraction Extraction plant_material->extraction purification Purification extraction->purification hplc HPLC Separation purification->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification validation Method Validation quantification->validation

General workflow for this compound analysis.
Troubleshooting Logic for Low Signal Intensity

This diagram outlines a logical approach to troubleshooting low signal intensity in HPLC-MS/MS analysis.

troubleshooting start Low Signal Intensity Detected check_ms Check MS/MS Parameters (Cone Voltage, Collision Energy) start->check_ms check_hplc Check HPLC Conditions (Peak Shape, Retention Time) check_ms->check_hplc Optimal optimize_ms Optimize Source and MS/MS Parameters check_ms->optimize_ms Suboptimal check_sample_prep Review Sample Preparation (Extraction Efficiency, Dilution) check_hplc->check_sample_prep Optimal optimize_hplc Optimize Mobile Phase and Gradient check_hplc->optimize_hplc Suboptimal optimize_sample_prep Improve Extraction and Cleanup check_sample_prep->optimize_sample_prep Inefficient resolved Signal Intensity Improved optimize_ms->resolved optimize_hplc->resolved optimize_sample_prep->resolved

Addressing off-target effects of Yunnandaphninine G in biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential off-target effects of Yunnandaphninine G in biological assays. Given the limited specific data on this compound, this resource leverages information on the broader class of Daphniphyllum alkaloids to inform strategies for identifying and mitigating off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of compounds structurally related to this compound?

A1: this compound is a member of the Daphniphyllum alkaloids. Studies on other alkaloids from this family have revealed a range of biological activities. While direct data for this compound is scarce, the activities of its congeners can suggest potential areas of on-target and off-target effects. These activities include cytotoxic effects against various cancer cell lines, antioxidant properties, and modulation of key signaling pathways.[1][2][3][4]

Q2: What are the first steps to predict potential off-target effects of this compound in silico?

A2: Before beginning wet-lab experiments, computational methods can provide initial predictions of potential off-target interactions. This approach, known as in silico analysis, can help in designing more focused experiments.[5] Several strategies can be employed:

  • Target Prediction Servers: Utilize web-based tools that predict protein targets of small molecules based on their chemical structure.

  • Similarity-Based Approaches: Compare the chemical structure of this compound to libraries of compounds with known biological activities to identify potential off-targets.

  • Molecular Docking: If you have a hypothesized off-target protein, you can perform molecular docking studies to predict the binding affinity and mode of interaction between this compound and the protein.

Q3: What experimental approaches can be used to identify off-target effects of this compound?

A3: Experimental identification of off-target effects can be categorized into unbiased (genome-wide or proteome-wide) and biased (candidate-based) methods.

  • Unbiased Methods: These approaches aim to identify all potential off-target interactions without prior assumptions. Key techniques include:

    • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of proteins upon ligand binding, allowing for the identification of direct targets in a cellular context.

    • Affinity Chromatography-Mass Spectrometry: Involves immobilizing this compound on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.

  • Biased Methods: These methods focus on validating interactions with specific, predicted off-target proteins. Techniques include:

    • Enzymatic Assays: If a potential off-target is an enzyme, its activity can be measured in the presence of varying concentrations of this compound.

    • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity between this compound and a purified protein of interest.

Troubleshooting Guides

Problem: I am observing a cellular phenotype that is inconsistent with the known or expected on-target effect of this compound.

Possible Cause: This could be due to an off-target effect of the compound.

Troubleshooting Steps:

  • Validate On-Target Engagement: First, confirm that this compound is engaging with its intended target in your experimental system. This can be done using techniques like CETSA or by developing a target-specific engagement assay.

  • Perform a Dose-Response Analysis: A classic method to distinguish on-target from off-target effects is to perform a dose-response curve for both the intended effect and the unexpected phenotype. If the potencies (EC50 or IC50 values) are significantly different, it may suggest an off-target effect is responsible for one of the observed activities.

  • Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of the intended target that is structurally different from this compound. If this second compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect for this compound.

  • Genetic Validation: The most rigorous approach is to use genetic methods to validate the on-target effect. This can involve:

    • Gene Knockout/Knockdown: Use CRISPR/Cas9 or RNAi to reduce the expression of the intended target. If the phenotype observed with this compound is recapitulated, it provides strong evidence for on-target action.

    • Rescue Experiments: In a target knockout/knockdown background, the phenotype should be rescued by expressing a version of the target that is resistant to this compound.

Data Presentation

Table 1: Summary of Reported Biological Activities of Daphniphyllum Alkaloids

Alkaloid NameBiological ActivityCell Line/ModelReported IC50/EC50Reference
Daphnicyclidin MCytotoxicP-3885.7 µM
Daphnicyclidin NCytotoxicP-3886.5 µM
Daphnezomine WCytotoxicHela16.0 µg/mL
Compound 22 (from D. calycinum)NF-κB InhibitionNot specifiedSignificant at 50 µM
Compound 23 (from D. calycinum)NF-κB InhibitionNot specifiedSignificant at 50 µM
Compound 16 (from D. calycinum)TGF-β InhibitionHepG2Significant
Compound 18 (from D. calycinum)TGF-β InhibitionHepG2Significant
Compound 24 (from D. calycinum)Autophagy InductionHEK293Not specified
Compound 26 (from D. calycinum)Autophagy InductionHEK293Not specified

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at the desired concentration or with a vehicle control.

    • Incubate for a sufficient time to allow compound entry and target binding.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein quantification methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Affinity Chromatography-Mass Spectrometry for Off-Target Identification

  • Compound Immobilization:

    • Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., agarose (B213101) beads).

    • Covalently attach the derivatized compound to the beads.

  • Cell Lysate Preparation:

    • Prepare a protein lysate from the cells or tissue of interest.

    • Pre-clear the lysate by incubating it with unconjugated beads to remove non-specific binders.

  • Affinity Pull-Down:

    • Incubate the pre-cleared lysate with the this compound-conjugated beads.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • For a competition control, pre-incubate the lysate with an excess of free this compound before adding the conjugated beads.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads.

  • Mass Spectrometry Analysis:

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the list of proteins identified from the this compound beads to those from the control beads. Proteins that are significantly enriched in the this compound sample are potential off-targets.

Visualizations

Off_Target_Investigation_Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_validation Phenotypic Confirmation in_silico Predict Potential Off-Targets (e.g., Target Prediction Servers) unbiased Unbiased Screening (e.g., CETSA, Affinity-MS) in_silico->unbiased Guide Experiment Design biased Biased Validation (e.g., Enzymatic Assays, SPR) unbiased->biased Identify Hits for Validation phenotype Confirm Phenotypic Relevance (e.g., Dose-Response, Genetic Validation) biased->phenotype Confirm Functional Effect

Caption: A general workflow for the investigation of off-target effects.

Signaling_Pathway_Modulation cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway YG This compound Target_A Intended Target YG->Target_A Target_B Off-Target Protein YG->Target_B Effect_A Desired Biological Effect Target_A->Effect_A Effect_B Unintended Phenotype Target_B->Effect_B

Caption: On-target vs. potential off-target signaling pathways.

CETSA_Workflow start Treat Cells with This compound or Vehicle heat Heat Cell Lysate across a Temperature Gradient start->heat centrifuge Centrifuge to Separate Soluble and Precipitated Proteins heat->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->quantify analyze Analyze Thermal Shift quantify->analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

References

Strategies to minimize degradation of Yunnandaphninine G during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Yunnandaphninine G during extraction from Daphniphyllum yunnanense.

Troubleshooting Guides & FAQs

Q1: I am experiencing low yields of this compound in my extraction. What are the likely causes?

Low yields of this compound can stem from several factors throughout the extraction process. The primary culprits are often related to the degradation of the alkaloid due to suboptimal conditions. Key areas to investigate include:

  • Extraction Solvent and pH: The choice of solvent and the pH of your extraction medium are critical. Daphniphyllum alkaloids are typically extracted using an acid-base method to exploit their basic nature.[1][2][3] Inefficient partitioning between acidic aqueous and organic phases can lead to significant loss.

  • Temperature: Elevated temperatures during extraction and solvent evaporation can accelerate the degradation of complex alkaloids.[4]

  • Light Exposure: Prolonged exposure to UV and even visible light can induce photochemical reactions, leading to the degradation of light-sensitive compounds.[5]

  • Oxidative Degradation: The presence of oxygen, especially in combination with light or certain metal ions, can lead to oxidative degradation of the alkaloid structure.

  • Incomplete Extraction: The plant material may not be sufficiently macerated, or the extraction time may be too short, leading to incomplete liberation of the alkaloids from the plant matrix.

Q2: My final product appears discolored and contains numerous impurities. How can I improve its purity?

Discoloration and impurities are often indicators of degradation products and co-extracted plant pigments. To improve purity:

  • Optimize Acid-Base Extraction: This technique is effective at separating basic alkaloids from neutral and acidic impurities. Ensure complete basification before extraction with an organic solvent to maximize the transfer of the free base into the organic layer.

  • Chromatographic Purification: Utilize column chromatography (e.g., silica (B1680970) gel, alumina) with a suitable solvent gradient to separate this compound from other alkaloids and impurities.

  • Charcoal Treatment: Activated charcoal can be used to remove pigments, but it should be used judiciously as it can also adsorb your target compound.

  • Minimize Exposure to Degrading Factors: As with low yields, minimizing exposure to heat, light, and oxygen throughout the purification process is crucial.

Q3: What are the ideal storage conditions for the plant material and the extracted this compound?

Proper storage is essential to prevent degradation over time.

  • Plant Material: Dried and powdered leaves and stems of Daphniphyllum yunnanense should be stored in a cool, dark, and dry place. Airtight containers are recommended to minimize oxidation.

  • Extracted this compound: The purified compound should be stored in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is ideal). Protect from light by using amber vials or by wrapping the vial in aluminum foil.

Experimental Protocols

General Acid-Base Extraction Protocol for Daphniphyllum Alkaloids

This protocol is a generalized procedure based on common alkaloid extraction methods. Optimization may be required for your specific experimental setup.

  • Preparation of Plant Material:

    • Air-dry the leaves and stems of Daphniphyllum yunnanense.

    • Grind the dried plant material into a fine powder.

  • Acidic Extraction:

    • Macerate the powdered plant material in an acidic solution (e.g., 0.1-1% sulfuric acid or acetic acid in water or aqueous ethanol) for 24-48 hours at room temperature.

    • Filter the mixture and collect the acidic extract. Repeat the extraction process with fresh acidic solution to ensure exhaustive extraction.

    • Combine the acidic extracts.

  • Solvent Partitioning (Initial Impurity Removal):

    • Extract the combined acidic solution with a nonpolar organic solvent (e.g., hexane (B92381) or petroleum ether) to remove non-basic, lipophilic impurities. Discard the organic layer.

  • Basification and Extraction of Free Base:

    • Adjust the pH of the acidic aqueous extract to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate). This will convert the alkaloid salts to their free base form.

    • Extract the basified aqueous solution with a suitable organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate). The free base of this compound will partition into the organic layer.

    • Repeat the extraction several times to ensure complete transfer of the alkaloid.

  • Concentration and Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure at a low temperature (<40°C).

    • The resulting crude alkaloid mixture can then be subjected to further purification by column chromatography.

Quantitative Data Summary

ParameterSub-optimal ConditionExpected Impact on YieldExpected Impact on PurityRecommended Condition
pH (Acidic Extraction) pH > 4Decreased-1 - 3
pH (Basification) pH < 9DecreasedDecreased9 - 10
Temperature > 50°CDecreasedDecreasedRoom Temperature (or < 40°C for evaporation)
Light Exposure Direct sunlight / UV lightDecreasedDecreasedDark or amber glassware
Oxygen Exposure Open-air extractionDecreasedDecreasedMinimize air contact, consider inert atmosphere
Extraction Time < 24 hoursDecreased-24 - 48 hours
Solvent Choice Inappropriate polarityDecreasedDecreasedChloroform, Dichloromethane, Ethyl Acetate

Visualizations

ExtractionWorkflow Start Powdered Plant Material AcidExtraction Acidic Extraction (e.g., 0.5% H2SO4) Start->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 AcidicExtract Acidic Aqueous Extract Filtration1->AcidicExtract Residue1 Plant Residue (Discard) Filtration1->Residue1 SolventPartitioning Liquid-Liquid Extraction (with Hexane) AcidicExtract->SolventPartitioning AqueousLayer1 Aqueous Layer (Alkaloid Salts) SolventPartitioning->AqueousLayer1 OrganicLayer1 Organic Layer (Lipophilic Impurities - Discard) SolventPartitioning->OrganicLayer1 Basification Basification (to pH 9-10 with NH4OH) AqueousLayer1->Basification SolventExtraction Liquid-Liquid Extraction (with Chloroform) Basification->SolventExtraction OrganicLayer2 Organic Layer (Free Base Alkaloids) SolventExtraction->OrganicLayer2 AqueousLayer2 Aqueous Layer (Discard) SolventExtraction->AqueousLayer2 Drying Drying (over Na2SO4) OrganicLayer2->Drying Evaporation Solvent Evaporation (<40°C, reduced pressure) Drying->Evaporation CrudeProduct Crude Alkaloid Extract Evaporation->CrudeProduct Purification Chromatographic Purification CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

DegradationPathways cluster_factors Degradation Factors YunnandaphninineG This compound (Stable) DegradationProducts Degradation Products (Reduced Yield & Purity) YunnandaphninineG->DegradationProducts Degradation Heat Excessive Heat (> 50°C) Heat->DegradationProducts Thermal Degradation Light UV/Visible Light Light->DegradationProducts Photodegradation Oxygen Oxygen (Air) Oxygen->DegradationProducts Oxidation ExtremepH Strong Acids/Bases ExtremepH->DegradationProducts Hydrolysis/Rearrangement

Caption: Potential degradation pathways for this compound.

References

Improving the resolution of Yunnandaphninine G structural analysis by NMR.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR structural analysis of Yunnandaphninine G. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during NMR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the structural elucidation of this compound and similar complex Daphniphyllum alkaloids.

Q1: Why is the resolution in my 1D ¹H NMR spectrum of this compound poor, with significant signal overlap?

A1: Poor resolution and signal overlap are common challenges with complex molecules like this compound (C₃₀H₄₇NO₃) due to the large number of protons in similar chemical environments.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Ensure high sample purity to avoid peaks from impurities cluttering the spectrum.

    • Use a high-quality NMR tube to minimize distortions.

    • Filter your sample to remove any particulate matter that can affect shimming.

  • Solvent Selection:

    • The choice of solvent can significantly alter chemical shifts. If you are using a standard solvent like CDCl₃, try acquiring a spectrum in a different solvent such as benzene-d₆, acetone-d₆, or methanol-d₄. Aromatic solvents can induce different chemical shifts, potentially resolving overlapping signals.[1]

  • Increase Magnetic Field Strength:

    • Higher magnetic field spectrometers increase the dispersion of signals, which can resolve overlapping peaks.[2][3] If available, use the highest field instrument possible.

  • Adjust Acquisition Parameters:

    • Increase the acquisition time (AQ) to improve digital resolution.

    • Ensure proper shimming to achieve a homogeneous magnetic field. Poor shimming is a common cause of broad peaks.[1]

  • Utilize 2D NMR Techniques:

    • For complex structures, 1D NMR is often insufficient. Two-dimensional NMR experiments are essential for resolving individual signals and determining connectivity.[2]

Q2: I am struggling to assign specific proton and carbon signals. Which 2D NMR experiments are most useful for this compound?

A2: A combination of 2D NMR experiments is crucial for the complete and unambiguous assignment of ¹H and ¹³C signals in complex alkaloids.

Recommended 2D NMR Experiments:

ExperimentPurposeInformation Gained for this compound
COSY (Correlation Spectroscopy)Identifies scalar-coupled protons (¹H-¹H correlations).Helps to trace out spin systems within the intricate polycyclic structure.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations).Allows for the assignment of carbons that are directly attached to protons.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations).Crucial for connecting different spin systems and identifying quaternary carbons.
NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy)Identifies protons that are close in space (through-space correlations).Provides information about the stereochemistry and 3D structure of the molecule.

Q3: My sample concentration is low, and I am getting a poor signal-to-noise ratio (S/N). How can I improve this?

A3: A low signal-to-noise ratio can obscure important correlations. Several strategies can be employed to enhance sensitivity.

Solutions for Poor Signal-to-Noise:

  • Increase the number of scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the scans will increase the S/N by a factor of approximately 1.4.

  • Use a Cryoprobe: Cryogenically cooled probes significantly reduce electronic noise, leading to a substantial increase in sensitivity. This is highly recommended for dilute samples of complex natural products.

  • Optimize Pulse Width and Relaxation Delay: Ensure the 90° pulse width is correctly calibrated for your sample. The relaxation delay (d1) should be set appropriately (typically 1-2 seconds for ¹H NMR) to allow for sufficient relaxation between scans.

  • Sample Concentration: If possible, increase the concentration of your sample.

Q4: I am observing broad peaks in my spectrum. What are the possible causes and solutions?

A4: Peak broadening can result from several factors, from sample issues to instrument settings.

Troubleshooting Broad Peaks:

Potential CauseSolution
Poor Shimming Carefully re-shim the instrument. This is often the primary cause of broad peaks.
Sample Inhomogeneity Ensure your compound is fully dissolved. Filter the sample if necessary.
High Sample Concentration Very concentrated samples can lead to increased viscosity and broader lines. Dilute the sample if it is too concentrated.
Presence of Paramagnetic Impurities Remove any paramagnetic impurities (e.g., metal ions) by treating the sample or using fresh, high-purity solvents.
Chemical Exchange or Conformational Dynamics The molecule may be undergoing conformational changes on the NMR timescale. Try acquiring the spectrum at a different temperature (higher or lower) to see if the peaks sharpen.

Experimental Protocols

Protocol 1: Standard Suite of 2D NMR Experiments for Structural Elucidation of this compound

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

    • Filter the solution into a high-quality 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to assess sample concentration and purity.

    • Optimize shimming for the best possible resolution.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-selected COSY (gCOSY) experiment to establish proton-proton couplings.

    • HSQC: Run a sensitivity-enhanced HSQC experiment to correlate protons with their directly attached carbons.

    • HMBC: Acquire an HMBC spectrum optimized for a long-range coupling constant of ~8 Hz. This is critical for identifying connections across the molecule and assigning quaternary carbons.

    • NOESY/ROESY: Run a NOESY or ROESY experiment with a mixing time of 200-500 ms (B15284909) to determine spatial proximities, which is essential for stereochemical assignments.

  • Data Processing and Analysis:

    • Process all spectra using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC).

    • Analyze the spectra in a stepwise manner, starting with the identification of spin systems from the COSY, assigning the corresponding carbons from the HSQC, and then connecting the fragments using HMBC correlations. Use NOESY/ROESY data to confirm assignments and establish the relative stereochemistry.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Purify Purify this compound Dissolve Dissolve in Deuterated Solvent Purify->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_1H 1D ¹H NMR Filter->Acquire_1H Acquire_COSY 2D COSY Acquire_1H->Acquire_COSY Acquire_HSQC 2D HSQC Acquire_COSY->Acquire_HSQC Acquire_HMBC 2D HMBC Acquire_HSQC->Acquire_HMBC Acquire_NOESY 2D NOESY/ROESY Acquire_HMBC->Acquire_NOESY Process_Spectra Process Spectra Acquire_NOESY->Process_Spectra Assign_Signals Assign ¹H and ¹³C Signals Process_Spectra->Assign_Signals Determine_Connectivity Determine Connectivity Assign_Signals->Determine_Connectivity Establish_Stereochem Establish Stereochemistry Determine_Connectivity->Establish_Stereochem Final_Structure Final Structure Establish_Stereochem->Final_Structure

Caption: Experimental workflow for the structural elucidation of this compound by NMR.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Poor Resolution in ¹H NMR Spectrum Poor_Shimming Poor Shimming Start->Poor_Shimming Solvent_Choice Suboptimal Solvent Start->Solvent_Choice Low_Field Low Magnetic Field Start->Low_Field Signal_Overlap Inherent Signal Overlap Start->Signal_Overlap Re_Shim Re-shim Instrument Poor_Shimming->Re_Shim Change_Solvent Try Different Solvent (e.g., Benzene-d₆) Solvent_Choice->Change_Solvent Use_High_Field Use Higher Field Spectrometer Low_Field->Use_High_Field Use_2D_NMR Utilize 2D NMR (COSY, HSQC, etc.) Signal_Overlap->Use_2D_NMR

Caption: Troubleshooting logic for poor resolution in ¹H NMR spectra.

References

Technical Support Center: Method Development for High-Throughput Screening of Yunnandaphninine G Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing high-throughput screening (HTS) assays for Yunnandaphninine G and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of this compound derivatives that we should consider when developing an HTS assay?

A1: this compound belongs to the Daphniphyllum alkaloids. This class of compounds has been reported to exhibit a range of biological activities, including cytotoxic effects, inhibition of kinase enzymes, and vasorelaxant properties.[1][2][3][4][5] Therefore, initial HTS campaigns could focus on identifying cytotoxic compounds, kinase inhibitors, or modulators of pathways related to vasorelaxation.

Q2: What are the recommended initial HTS approaches for a novel compound library of this compound derivatives with unknown targets?

A2: For novel compounds with unknown mechanisms of action, a phenotypic screening approach is often recommended. This involves using cell-based assays to identify compounds that produce a desired phenotypic change, such as inhibition of cancer cell proliferation or changes in cell morphology. High-content screening (HCS) can be a powerful tool for this, as it allows for the simultaneous measurement of multiple cellular parameters.

Q3: Which cell lines are suitable for initial cytotoxicity screening of this compound derivatives?

A3: The choice of cell line should be guided by the therapeutic area of interest. For general cytotoxicity screening, a panel of cancer cell lines from different tissues is often used to identify potential anti-cancer agents and to assess the spectrum of activity. Commonly used cell lines for initial screening include HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).

Q4: How can we identify and mitigate false positives and false negatives in our HTS assay?

A4: False positives and negatives are common challenges in HTS. To mitigate these, it is crucial to:

  • Perform robust assay validation: This includes determining the Z'-factor, signal-to-background ratio, and reproducibility.

  • Include appropriate controls: Positive and negative controls on each assay plate are essential for monitoring assay performance.

  • Conduct counter-screens: Actives identified in the primary screen should be tested in a secondary, orthogonal assay to confirm their activity and rule out assay-specific artifacts.

  • Perform dose-response analysis: Active compounds should be tested at multiple concentrations to determine their potency (e.g., IC50 or EC50).

Troubleshooting Guides

Problem 1: High variability between replicate wells.
Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure thorough mixing of cell suspension before and during plating. Use automated cell dispensers for better consistency.
Edge effects Avoid using the outer wells of the microplate, or fill them with media without cells to maintain humidity. Ensure proper plate sealing to prevent evaporation.
Compound precipitation Visually inspect compound plates for precipitates. Reduce the final compound concentration or use a co-solvent.
Liquid handling errors Calibrate and maintain multichannel pipettes and automated liquid handlers regularly.
Problem 2: Low Z'-factor (< 0.5).
Possible Cause Troubleshooting Step
Small assay window (low signal-to-background) Optimize assay parameters such as incubation time, reagent concentration, and cell number to maximize the difference between positive and negative controls.
High data variability Address the causes of high variability as outlined in Problem 1.
Reagent instability Prepare fresh reagents for each experiment and follow storage recommendations.
Cell health issues Ensure cells are healthy and in the exponential growth phase. Monitor for signs of contamination.
Problem 3: High rate of false positives.
Possible Cause Troubleshooting Step
Compound autofluorescence or quenching If using a fluorescence-based assay, pre-screen the compound library for autofluorescence at the excitation and emission wavelengths of the assay.
Compound cytotoxicity in a non-cytotoxicity assay Perform a cytotoxicity counter-screen on all hits from a primary screen that is not designed to measure cell death.
Non-specific compound activity Test hits in an orthogonal assay that measures the same biological endpoint through a different mechanism.
Compound aggregation Include a detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to prevent compound aggregation.

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is designed for a 96-well plate format and can be adapted for higher throughput formats.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the this compound derivatives in the appropriate vehicle (e.g., DMSO). Add 1 µL of the compound solution to each well. Include vehicle-only controls (negative control) and a known cytotoxic compound (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for active compounds.

Protocol 2: Kinase Activity Assay (Generic)

This protocol describes a generic, luminescence-based kinase assay that measures ATP consumption.

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase/substrate solution, and ATP solution.

  • Compound Addition: Add 1 µL of the this compound derivative solutions to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add 5 µL of the kinase/substrate solution to each well, followed by 5 µL of the ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Luminescence Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and then measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates ATP consumption and kinase activity. Inhibition is observed as an increase in luminescence compared to the no-inhibitor control.

Quantitative Data Summary

Table 1: Hypothetical HTS Assay Performance Metrics

Parameter Cell Viability Assay (MTT) Kinase Activity Assay
Plate Format 96-well384-well
Z'-factor 0.750.82
Signal-to-Background 128
CV (%) of Controls < 10%< 5%
Hit Rate (at 10 µM) 1.2%0.8%

Table 2: Hypothetical Dose-Response Data for Lead Compounds

Compound ID Assay Type IC50 (µM) Hill Slope
YDG-001Cytotoxicity (A549)2.51.1
YDG-002Kinase X Inhibition0.80.9
YDG-003Cytotoxicity (MCF-7)5.11.3

Visualizations

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Confirmation Assay_Principle Define Assay Principle (e.g., Cytotoxicity) Reagent_Prep Reagent Preparation & Optimization Assay_Principle->Reagent_Prep Cell_Culture Cell Culture & Seeding Reagent_Prep->Cell_Culture Compound_Plating Compound Library Plating Cell_Culture->Compound_Plating Primary_Screen Primary Screen (Single Concentration) Compound_Plating->Primary_Screen Data_Acquisition Data Acquisition (Plate Reader) Primary_Screen->Data_Acquisition QC Quality Control (Z', S/B) Data_Acquisition->QC Hit_ID Hit Identification QC->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Counter_Screen Counter-Screening (Orthogonal Assay) Dose_Response->Counter_Screen Lead_Selection Lead Compound Selection Counter_Screen->Lead_Selection

Caption: High-Throughput Screening Workflow for this compound Derivatives.

Signaling_Pathway YDG This compound Derivative Receptor Receptor Tyrosine Kinase YDG->Receptor Inhibition RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical Signaling Pathway Targeted by this compound Derivatives.

References

Validation & Comparative

Validating the cytotoxic effects of Yunnandaphninine G in different cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: As of December 2025, publicly available research on the specific cytotoxic effects of Yunnandaphninine G is limited. This guide provides a framework for evaluating its potential anticancer properties by comparing it with other structurally related Daphniphyllum alkaloids. The experimental protocols and data presentation formats detailed below are standardized methodologies applicable to the assessment of novel cytotoxic compounds like this compound.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

Daphniphyllum alkaloids are a diverse group of natural products known for their complex structures and a range of biological activities, including cytotoxic effects against cancer cells.[1][2] While data for this compound is not available, studies on other compounds from this family provide insights into their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key metric for comparison.

CompoundCancer Cell LineIC50 ValueReference
Daphnioldhanol AHeLa (Cervical Cancer)31.9 μM[3][4]
Daphnezomine WHeLa (Cervical Cancer)16.0 µg/mL[5]
Daphnezomine L-type AlkaloidHeLa (Cervical Cancer)~3.89 μM
Dcalycinumine ANasopharyngeal Carcinoma CellsNot specified, but noted to inhibit proliferation and promote apoptosis

Table 1: Cytotoxicity of Selected Daphniphyllum Alkaloids in a Cancer Cell Line. This table summarizes the reported IC50 values for various Daphniphyllum alkaloids against the HeLa human cervical cancer cell line, offering a preliminary comparison of their cytotoxic potential.

Experimental Protocols

To validate the cytotoxic effects of a novel compound like this compound, a series of standardized in vitro assays are typically employed. These include assessments of cell viability, and the induction of apoptosis (programmed cell death), a common mechanism of action for anticancer drugs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and comparator compounds) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Following incubation, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the MTT assay. After the incubation period, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence signals.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the test compound, harvest them, and then lyse the cells to release their cytoplasmic contents.

  • Protein Quantification: Determine the total protein concentration in each cell lysate to ensure equal loading.

  • Caspase-3 Reaction: Incubate the cell lysate with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA). Activated caspase-3 in the lysate will cleave the substrate, releasing a chromophore or fluorophore.

  • Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

  • Data Analysis: The signal intensity is directly proportional to the caspase-3 activity in the sample.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and molecular interactions.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis start Seed Cancer Cells in 96-well plate incubation1 Incubate Overnight start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 mtt MTT Assay incubation2->mtt annexin Annexin V/PI Staining incubation2->annexin caspase Caspase-3 Assay incubation2->caspase mtt_analysis Measure Absorbance Calculate IC50 mtt->mtt_analysis flow_cytometry Flow Cytometry Analysis Quantify Apoptotic Cells annexin->flow_cytometry caspase_analysis Measure Fluorescence/Absorbance Determine Caspase Activity caspase->caspase_analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Potential Mechanism of Action: The Intrinsic Apoptosis Pathway

Many natural product-derived anticancer agents induce apoptosis through the intrinsic (or mitochondrial) pathway. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade yunnandaphninine_g This compound (Hypothesized) bcl2_anti Anti-apoptotic (Bcl-2, Bcl-xL) yunnandaphninine_g->bcl2_anti inhibits bax_bak_pro Pro-apoptotic (Bax, Bak) yunnandaphninine_g->bax_bak_pro activates bcl2_anti->bax_bak_pro inhibits mitochondrion Mitochondrion bax_bak_pro->mitochondrion induces cytochrome_c Cytochrome c (release) mitochondrion->cytochrome_c MOMP apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome forms caspase9 Caspase-9 (Initiator) apoptosome->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

Unraveling the Bioactivity of Yunnandaphninine G: A Comparative Analysis with Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of Yunnandaphninine G's biological activity remains a challenge due to the current lack of publicly available experimental data for this specific alkaloid. Despite its isolation and structural elucidation, its bioactivity profile, including cytotoxic, antioxidant, and anti-HIV properties, has not been detailed in published research. This guide, therefore, provides a comparative overview based on the known biological activities of other closely related Daphniphyllum alkaloids, particularly those isolated from the same plant species, Daphniphyllum yunnanense.

Daphniphyllum alkaloids are a diverse group of complex polycyclic natural products known for their intricate chemical structures and a wide array of biological activities.[1][2] These activities range from anticancer and antioxidant to vasorelaxant and anti-HIV effects.[2][3] this compound, a C30 Daphniphyllum alkaloid, was first isolated from the leaves and stems of Daphniphyllum yunnanense.[4] While its structure is known, its biological function is yet to be reported.

To provide a contextual comparison, this guide will focus on the reported bioactivities of other alkaloids from D. yunnanense and the broader Daphniphyllum genus.

Cytotoxic Activity: A Promising Avenue for Cancer Research

Several Daphniphyllum alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, Daphniyunnine D, an alkaloid also isolated from Daphniphyllum yunnanense, has shown potent cytotoxic activity.

Table 1: Cytotoxicity of Daphniyunnine D

CompoundCell LineIC50 (µM)
Daphniyunnine DP-388 (Murine Leukemia)3.0
Daphniyunnine DA-549 (Human Lung Carcinoma)0.6

The data presented for Daphniyunnine D highlights the potential of alkaloids from D. yunnanense as a source for novel anticancer agents. The potent activity against the A-549 cell line is particularly noteworthy.

The cytotoxic activity of Daphniyunnine D was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. A detailed protocol for such an experiment is outlined below.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells (e.g., A-549, P-388) seeding 2. Seed cells into 96-well plates cell_culture->seeding incubation1 3. Incubate for 24h to allow attachment seeding->incubation1 treatment 4. Add serial dilutions of Daphniphyllum alkaloids incubation1->treatment incubation2 5. Incubate for a defined period (e.g., 48-72h) treatment->incubation2 add_mtt 6. Add MTT solution to each well incubation2->add_mtt incubation3 7. Incubate for 4h (formazan formation) add_mtt->incubation3 add_solvent 8. Add solubilizing agent (e.g., DMSO) incubation3->add_solvent read_absorbance 9. Measure absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 10. Calculate IC50 values read_absorbance->calculate_ic50

Figure 1. Workflow of the MTT assay for determining cytotoxicity.

Anti-HIV Activity: An Emerging Area of Investigation

Certain Daphniphyllum alkaloids have exhibited promising anti-HIV activity. For instance, Logeracemin A, a dimeric calyciphylline A-type alkaloid from D. longeracemosum, has been reported to have significant anti-HIV activity with a half-maximal effective concentration (EC50) of 4.5 ± 0.1 μM. While no specific anti-HIV data is available for alkaloids from D. yunnanense, this finding suggests that the Daphniphyllum genus is a potential source of novel anti-HIV compounds. Further research is needed to explore this activity in alkaloids from D. yunnanense, including this compound.

Antioxidant Activity: An Unexplored Potential

To date, there is no specific information available in the scientific literature regarding the antioxidant properties of this compound or other alkaloids isolated from Daphniphyllum yunnanense. The broader class of Daphniphyllum alkaloids has been noted for various biological activities, but antioxidant capacity has not been a primary focus of investigation.

Future Directions and Conclusion

The lack of biological data for this compound underscores the need for further research into the pharmacological properties of this and other lesser-studied Daphniphyllum alkaloids. The potent cytotoxicity of its sister compound, Daphniyunnine D, suggests that this compound may also possess interesting bioactivities.

Future studies should aim to:

  • Evaluate the cytotoxic, anti-HIV, and antioxidant activities of this compound using established in vitro assays.

  • Investigate the mechanisms of action for any observed biological activities.

  • Explore the structure-activity relationships within the yunnandaphninine class of alkaloids to identify key structural features responsible for their bioactivity.

References

Cross-validation of Yunnandaphninine G's biological activity in multiple assay formats.

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are constantly seeking novel compounds with therapeutic potential. Yunnandaphninine G, a member of the complex Daphniphyllum alkaloids, has emerged as a molecule of interest. However, a comprehensive cross-validation of its biological activities in multiple assay formats has been notably absent from publicly available scientific literature. This guide aims to address this gap by presenting a framework for such a validation, drawing upon established methodologies for assessing the biological activities commonly associated with this class of alkaloids.

While specific experimental data on this compound is currently limited, this guide will provide a comparative overview of standard assays used to evaluate potential anti-inflammatory and neuroprotective effects, two of the most promising areas for Daphniphyllum alkaloids. This will enable researchers to effectively design and interpret future studies on this compound and its analogues.

Comparative Analysis of In Vitro Assay Formats

To rigorously assess the biological activity of this compound, a multi-faceted approach employing a variety of in vitro assays is essential. The following tables outline key assays for evaluating anti-inflammatory and neuroprotective potential, along with the measurable parameters and the typical data generated.

Table 1: Cross-Validation of Anti-Inflammatory Activity
Assay FormatPrincipleKey Parameters MeasuredExpected Data ReadoutPotential Positive Controls
Nitric Oxide (NO) Assay Measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).Nitrite concentration (a stable product of NO)Reduction in absorbance, indicating decreased NO levels. IC50 value.L-NAME, Indomethacin
COX-2 Enzyme Inhibition Assay Determines the direct inhibitory effect on the activity of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis.Prostaglandin E2 (PGE2) levels or oxygen consumptionDecrease in PGE2 concentration or oxygen uptake. IC50 value.Celecoxib, NS-398
Pro-inflammatory Cytokine Quantification (ELISA) Measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of stimulated immune cells.Cytokine concentration (pg/mL or ng/mL)Reduction in cytokine levels compared to the stimulated control.Dexamethasone, specific neutralizing antibodies
NF-κB Reporter Assay Quantifies the activity of the NF-κB transcription factor, a central regulator of inflammation, using a reporter gene (e.g., luciferase).Luminescence or fluorescence intensityDecrease in reporter gene expression, indicating inhibition of NF-κB activation.BAY 11-7082, MG-132
Table 2: Cross-Validation of Neuroprotective Activity
Assay FormatPrincipleKey Parameters MeasuredExpected Data ReadoutPotential Positive Controls
Neuronal Viability Assay (MTT/MTS) Assesses the metabolic activity of neuronal cells (e.g., SH-SY5Y, primary cortical neurons) as an indicator of cell viability following exposure to a neurotoxin (e.g., glutamate, H₂O₂, 6-OHDA).Absorbance at a specific wavelengthIncreased absorbance in treated cells compared to the neurotoxin-only control, indicating enhanced cell survival. EC50 value.N-acetylcysteine (NAC), Trolox
Lactate Dehydrogenase (LDH) Release Assay Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity and cytotoxicity.LDH activity in the supernatantDecreased LDH release in treated cells compared to the neurotoxin-only control.
Reactive Oxygen Species (ROS) Assay Quantifies the levels of intracellular ROS using fluorescent probes (e.g., DCFH-DA) in neuronal cells under oxidative stress.Fluorescence intensityReduction in fluorescence, indicating a decrease in intracellular ROS levels.N-acetylcysteine (NAC), Vitamin E
Caspase-3/7 Activity Assay Measures the activity of executioner caspases, key mediators of apoptosis, in neuronal cells.Luminescence or fluorescence intensityDecrease in caspase activity, suggesting inhibition of the apoptotic pathway.Z-VAD-FMK

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays mentioned above.

Protocol 1: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

Protocol 2: Neuronal Viability (MTT) Assay in SH-SY5Y Cells
  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate (if applicable) for 24-48 hours.

  • Compound Treatment: Treat the cells with different concentrations of this compound for 1-2 hours.

  • Neurotoxin Challenge: Add a neurotoxin (e.g., 100 µM 6-hydroxydopamine, 6-OHDA) to induce cell death.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value.

Visualizing the Framework for Biological Activity Validation

To conceptualize the workflow and underlying molecular pathways for validating the biological activity of this compound, the following diagrams are provided.

G cluster_0 This compound cluster_1 In Vitro Assay Formats cluster_2 Data Analysis cluster_3 Outcome Yunnandaphninine_G This compound Anti_Inflammatory Anti-Inflammatory Assays Yunnandaphninine_G->Anti_Inflammatory Test in Neuroprotective Neuroprotective Assays Yunnandaphninine_G->Neuroprotective Test in Quantitative_Data Quantitative Data (IC50 / EC50) Anti_Inflammatory->Quantitative_Data Generates Neuroprotective->Quantitative_Data Generates Biological_Activity_Profile Biological Activity Profile Quantitative_Data->Biological_Activity_Profile Defines

Caption: Experimental workflow for cross-validating this compound's activity.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates transcription of Yunnandaphninine_G This compound Yunnandaphninine_G->IKK Inhibits? Yunnandaphninine_G->NFkB Inhibits?

Caption: Postulated inhibitory action on the NF-κB signaling pathway.

Comparing the neuroprotective effects of Yunnandaphninine G to known compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature detailing the neuroprotective effects of Yunnandaphninine G. Consequently, a direct comparison with established neuroprotective agents is not feasible at this time. This guide has been developed as a comprehensive template to illustrate how such a comparative analysis can be structured. It utilizes data from well-researched, known neuroprotective compounds—Quercetin, Curcumin, Resveratrol, and Epigallocatechin Gallate (EGCG)—to serve as a framework for future evaluations of novel compounds like this compound.

This document is intended for researchers, scientists, and professionals in drug development, providing a clear and objective methodology for comparing the neuroprotective performance of various compounds. The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes key in vitro and in vivo data for established neuroprotective compounds. This format allows for a direct comparison of efficacy and mechanisms of action.

CompoundIn Vitro ModelEffective ConcentrationKey FindingsIn Vivo ModelDosageKey Findings
Quercetin SH-SY5Y cells (LPS-induced neuroinflammation)5-20 µMReduced pro-inflammatory cytokines (TNF-α, IL-1β) and inhibited NF-κB activation.[1]Ischemic Stroke (rat model)10-50 mg/kgDecreased infarct volume, reduced oxidative stress, and improved neurological scores.[2]
Curcumin Primary cortical neurons (Aβ-induced toxicity)1-10 µMAttenuated neuronal apoptosis by modulating Bax/Bcl-2 ratio and inhibiting caspase-3 activation.[3][4]Alzheimer's Disease (transgenic mouse model)100-200 mg/kgReduced Aβ plaque burden, mitigated neuroinflammation, and improved cognitive function.[3]
Resveratrol Hippocampal neurons (glutamate-induced excitotoxicity)10-50 µMProtected against neuronal cell death by activating SIRT1 and reducing oxidative stress.Parkinson's Disease (MPTP mouse model)20-40 mg/kgPreserved dopaminergic neurons, improved motor function, and reduced microglial activation.
EGCG PC12 cells (6-OHDA-induced neurotoxicity)1-10 µMPromoted cell survival through activation of the PI3K/Akt signaling pathway and upregulation of antioxidant enzymes.Traumatic Brain Injury (mouse model)10-50 mg/kgReduced cerebral edema, decreased neuronal apoptosis, and improved functional recovery.

Key Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of experimental findings. Below are outlines of standard protocols used to assess neuroprotective effects.

In Vitro Neuroprotection Assay: MTT Assay for Cell Viability
  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound or a known neuroprotector) for a specified duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) for Parkinson's models or amyloid-beta (Aβ) oligomers for Alzheimer's models, to the cell culture and incubate for 24 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) for Ischemic Stroke
  • Animal Model: Utilize adult male Sprague-Dawley rats weighing 250-300g.

  • Anesthesia: Anesthetize the animals with isoflurane.

  • Surgical Procedure: Make a midline neck incision and expose the common carotid artery. Introduce a nylon monofilament through the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: Maintain the occlusion for a specific period (e.g., 90 minutes) and then withdraw the filament to allow for reperfusion.

  • Compound Administration: Administer the test compound intravenously or intraperitoneally at a predetermined dose at the onset of reperfusion.

  • Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.

  • Histological Analysis: Euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Visualization of Signaling Pathways and Experimental Workflows

Diagrams are provided below to illustrate key signaling pathways implicated in neuroprotection and a general experimental workflow for screening neuroprotective compounds.

G cluster_workflow Experimental Workflow for Neuroprotective Compound Screening A In Vitro Screening (e.g., Cell Viability Assays) B Mechanism of Action Studies (e.g., Western Blot, PCR) A->B Identify Active Compounds C In Vivo Efficacy Testing (e.g., Animal Models of Neurodegeneration) B->C Elucidate Pathways D Toxicology and Pharmacokinetic Studies C->D Confirm In Vivo Effects E Lead Compound Optimization D->E Assess Safety and ADME

Figure 1: A generalized workflow for the identification and validation of novel neuroprotective compounds.

G cluster_pathways Key Neuroprotective Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2/ARE Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK3b Akt->GSK3b Inhibition Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Oxidative_Stress->Nrf2_Keap1 Dissociates Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Induces Expression Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IkB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB NFkB NFkB Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Genes Induces Transcription

Figure 2: Simplified representation of major signaling pathways modulated by neuroprotective compounds.

References

Comparative Analysis of Yunnandaphninine G and Related Daphniphyllum Alkaloids: A Focus on Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Cytotoxic Activities of Daphniphyllum Alkaloids

The following table summarizes the reported cytotoxic activities of various Daphniphyllum alkaloids against different human cancer cell lines. This data provides a basis for comparing the potency of these natural products and identifying potential pharmacophores responsible for their anti-cancer effects.

Compound NameCancer Cell LineIC50 ValueSource
Daphnioldhanol AHeLa31.9 μM[1][2]
Daphnezomine WHeLa16.0 µg/mL[3][4]
Unnamed AlkaloidHeLa3.89 μM[2]
Daphnicyclidin MSGC-790122.4 µM
Daphnicyclidin NSGC-790125.6 µM

Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between studies.

General Experimental Workflow for Isolation and Cytotoxicity Testing

The isolation and biological evaluation of Daphniphyllum alkaloids typically follow a standardized workflow. The diagram below illustrates the key steps involved, from the collection of plant material to the determination of cytotoxic activity. This workflow provides a general framework for natural product-based drug discovery efforts.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassay Biological Evaluation plant_material Daphniphyllum Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column, HPLC) crude_extract->chromatography pure_alkaloids Isolated Pure Alkaloids chromatography->pure_alkaloids mtt_assay Cytotoxicity Assay (e.g., MTT Assay) pure_alkaloids->mtt_assay cell_lines Human Cancer Cell Lines cell_lines->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination sar_analysis Structure-Activity Relationship Analysis ic50_determination->sar_analysis

General workflow for isolating and testing Daphniphyllum alkaloids.

Experimental Protocols

Detailed experimental protocols for the cytotoxicity assays are often specific to the research laboratory and the particular study. However, a general procedure based on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.

General MTT Assay Protocol:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The isolated Daphniphyllum alkaloids are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Concluding Remarks

While specific structure-activity relationship data for Yunnandaphninine G remains elusive, the cytotoxic activities of related Daphniphyllum alkaloids suggest that this class of natural products holds promise for the development of novel anti-cancer agents. The diverse and complex structures of these alkaloids provide a rich scaffold for synthetic modification and further investigation. Future research, including the total synthesis of this compound and its analogs, coupled with comprehensive biological evaluation, is necessary to fully elucidate its therapeutic potential and establish a clear structure-activity relationship.

References

In Vivo Efficacy of Yunnandaphninine G: A Comparative Analysis in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the in vivo evaluation of Yunnandaphninine G, a member of the complex Daphniphyllum alkaloids family.[1][2][3][4] At present, there is no publicly available experimental data detailing the efficacy of this compound in any animal models of disease.

This compound is a structurally intricate natural product belonging to the Daphniphyllum alkaloids, a large group of over 350 compounds isolated primarily from plants of the genus Daphniphyllum.[1] These alkaloids have garnered interest from the scientific community due to their unique molecular architectures and diverse, though largely uncharacterized, biological activities. The research to date has predominantly focused on the isolation, structural elucidation, and total synthesis of these complex molecules.

While broad biological activities such as cytotoxic effects have been noted for the Daphniphyllum alkaloid class, specific in vivo studies to assess the therapeutic potential of individual compounds like this compound are lacking. Consequently, a comparison with alternative or standard treatments in preclinical settings is not possible.

Future Directions and the Need for In Vivo Research

The absence of in vivo data for this compound highlights a critical step yet to be taken in its journey from a natural product of interest to a potential therapeutic agent. To address this, a structured preclinical research program would be necessary. A generalized workflow for such an investigation is outlined below.

G cluster_preclinical Preclinical In Vivo Efficacy Assessment Workflow A Compound Acquisition & Formulation (this compound) B Selection of Animal Model (e.g., Cancer, Inflammation) A->B C Dose-Ranging & Toxicity Studies (MTD Determination) B->C D Efficacy Study Design (Treatment vs. Control/Standard of Care) C->D E Compound Administration & Monitoring (e.g., Tumor Growth, Clinical Scores) D->E F Endpoint Analysis (e.g., Histopathology, Biomarkers) E->F G Data Analysis & Interpretation F->G

Caption: A generalized workflow for the preclinical in vivo assessment of a novel compound like this compound.

Hypothetical Experimental Protocol

Should research on this compound progress to in vivo studies, a detailed experimental protocol would be essential. Below is a hypothetical example of what such a protocol might entail for assessing its efficacy in a tumor xenograft model.

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.

Animal Model:

  • Species: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Cell Line: A relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).

  • Implantation: Subcutaneous injection of tumor cells into the flank of each mouse.

Experimental Groups:

  • Vehicle Control: Mice receiving the delivery vehicle only.

  • This compound (Low Dose): Treatment with a predetermined low dose of the compound.

  • This compound (High Dose): Treatment with a predetermined high dose of the compound.

  • Positive Control (Standard of Care): Treatment with a clinically relevant chemotherapy agent for the specific cancer type.

Methodology:

  • Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Mice are randomized into the different treatment groups.

  • Treatment Administration: this compound (formulated in a suitable vehicle) and the positive control are administered via a specified route (e.g., intravenous, intraperitoneal, or oral) and schedule (e.g., daily, twice weekly).

  • Monitoring:

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

    • Animal body weight and general health are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Data Collection:

    • Final tumor weights are recorded.

    • Tumor tissue may be collected for histological and biomarker analysis.

    • Blood samples may be collected for pharmacokinetic and pharmacodynamic studies.

Quantitative Data Summary (Hypothetical):

Treatment GroupDoseMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+5 ± 2
This compoundX mg/kg900 ± 18040+2 ± 3
This compoundY mg/kg500 ± 12067-3 ± 4
Standard of CareZ mg/kg450 ± 11070-8 ± 5

While the chemical synthesis of Daphniphyllum alkaloids like this compound represents a significant scientific achievement, their therapeutic potential remains largely unexplored. The generation of in vivo efficacy and safety data is a prerequisite for any further development. Future research in this area is needed to populate the data tables and provide the experimental evidence required for a meaningful comparative analysis.

References

Comparative study of the anti-inflammatory properties of C30 Daphniphyllum alkaloids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the anti-inflammatory properties of a unique class of natural products.

The C30 Daphniphyllum alkaloids, a complex and structurally diverse family of natural products, have garnered significant interest for their wide range of biological activities. Among these, their potential as anti-inflammatory agents is an emerging area of research. This guide provides a comparative analysis of the available scientific data on the anti-inflammatory properties of these intricate molecules, with a focus on their effects on key inflammatory pathways and mediators. While comprehensive comparative studies are still limited, this document synthesizes the existing evidence to aid in future research and drug discovery efforts.

In Vitro Anti-inflammatory Activity

The primary method for evaluating the in vitro anti-inflammatory potential of C30 Daphniphyllum alkaloids has been the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity. Additionally, the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression, has been investigated for some of these alkaloids.

However, a recent review of newly isolated Daphniphyllum alkaloids indicated that not all exhibit potent anti-inflammatory effects. Several tested compounds did not significantly inhibit LPS-induced inflammation in macrophages at a concentration of 10 μM. This underscores the importance of specific structure-activity relationship studies.

One study on alkaloids from the roots of Daphniphyllum calycinum identified several compounds with significant inhibitory activity. While specific IC50 values for novel compounds like daphnicalycinones A and B are not yet publicly available, the study noted that some known alkaloids isolated alongside them demonstrated significant inhibition of NF-κB transcriptional activity at a concentration of 50 μM[1]. The identification and further characterization of these active "known alkaloids" is a crucial next step for the field.

Table 1: In Vitro Anti-inflammatory Activity of Selected C30 Daphniphyllum Alkaloids

Alkaloid Name/Extract Assay Cell Line Key Findings Reference
Unspecified Alkaloids NF-κB Transcriptional Activity - Significant inhibition at 50 μM [1]

| Various New Alkaloids | LPS-induced Macrophage Inflammation | Macrophages | No significant inhibition at 10 μM | |

Note: The available quantitative data for specific, named C30 Daphniphyllum alkaloids is currently limited in the public domain.

In Vivo Anti-inflammatory Activity

In vivo studies provide a more holistic view of a compound's anti-inflammatory potential by accounting for metabolism and systemic effects. The carrageenan-induced paw edema model in rodents is a standard assay for acute inflammation.

Research on a crude ethanol (B145695) extract of the aerial parts of Daphniphyllum neilgherrense demonstrated significant dose-dependent anti-inflammatory effects in this model. This suggests that the plant contains compounds with potent in vivo anti-inflammatory properties, which are likely to be the C30 Daphniphyllum alkaloids known to be present in this genus.

Table 2: In Vivo Anti-inflammatory Activity of Daphniphyllum neilgherrense Extract

Extract/Dose Animal Model Assay Inhibition of Edema (%) Reference
Ethanol Extract (100 mg/kg) Rat Carrageenan-induced paw edema 69.58%
Ethanol Extract (200 mg/kg) Rat Carrageenan-induced paw edema 82.66%

| Ethanol Extract (400 mg/kg) | Rat | Carrageenan-induced paw edema | 84.53% | |

Note: These results are for a crude extract and not for isolated C30 Daphniphyllum alkaloids.

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of many natural products are attributed to their ability to modulate key signaling pathways, particularly the NF-κB and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

As mentioned, certain Daphniphyllum alkaloids have been shown to inhibit NF-κB transcriptional activity[1]. The diagram below illustrates the canonical NF-κB signaling pathway and potential points of inhibition by bioactive compounds.

NF_kB_Pathway Figure 1: Canonical NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFA TNF-α TNFR TNFR TNFA->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nucleus->genes promotes transcription Daph_alk Daphniphyllum Alkaloids Daph_alk->NFkB_active Inhibition of NF-κB Activity

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of bioactive compounds. Below are methodologies for key in vitro and in vivo assays used to assess anti-inflammatory properties.

In Vitro: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Cells

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the C30 Daphniphyllum alkaloids. A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compounds for 1-2 hours.

  • Stimulation: LPS (final concentration of 1 µg/mL) is added to the wells to induce an inflammatory response. A set of wells with cells and compounds but without LPS serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Quantification: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT or resazurin) is performed to ensure that the observed NO inhibition is not due to cytotoxicity.

NO_Inhibition_Workflow Figure 2: Workflow for In Vitro NO Inhibition Assay start Start: Seed RAW 264.7 cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat with Daphniphyllum alkaloids (various conc.) incubate1->treat incubate2 Incubate for 1-2 hours treat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate for 24 hours stimulate->incubate3 collect Collect supernatant incubate3->collect viability Perform cell viability assay incubate3->viability griess Perform Griess Assay collect->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate % NO inhibition measure->calculate end End calculate->end viability->calculate

Caption: A generalized workflow for the in vitro nitric oxide inhibition assay.

In Vivo: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of a test substance on acute inflammation.

Methodology:

  • Animals: Male or female Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group): a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug, e.g., indomethacin (B1671933) or diclofenac (B195802) sodium), and treatment groups receiving different doses of the C30 Daphniphyllum alkaloid.

  • Administration: The test compounds, vehicle, or standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume. The percentage of inhibition of edema in the treated groups is calculated relative to the negative control group.

Conclusion and Future Directions

The preliminary evidence suggests that some C30 Daphniphyllum alkaloids possess anti-inflammatory properties, likely through the modulation of the NF-κB signaling pathway. However, the field is still in its nascent stages, and a significant amount of research is required to fully elucidate the therapeutic potential of this unique class of compounds.

Key areas for future research include:

  • Systematic Screening: A comprehensive screening of a wider range of isolated C30 Daphniphyllum alkaloids is needed to identify the most potent anti-inflammatory agents.

  • Quantitative Analysis: Detailed dose-response studies to determine the IC50 values for the inhibition of various inflammatory mediators are essential.

  • Mechanism of Action: In-depth studies are required to pinpoint the specific molecular targets within the NF-κB and MAPK pathways.

  • In Vivo Efficacy: More extensive in vivo studies using various animal models of inflammation are necessary to confirm the therapeutic potential and assess the safety profiles of the most promising compounds.

  • Structure-Activity Relationship (SAR) Studies: A thorough investigation of the relationship between the complex chemical structures of these alkaloids and their anti-inflammatory activity will be crucial for the design of more potent and selective analogues.

By addressing these research gaps, the scientific community can unlock the full potential of C30 Daphniphyllum alkaloids as a novel source of anti-inflammatory drug leads.

References

A Comparative Guide to the Proposed Biosynthesis of Yunnandaphninine G and Biomimetic Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the proposed biosynthetic pathway of Yunnandaphninine G, a member of the complex Daphniphyllum alkaloids, and the biomimetic synthetic strategies that have been inspired by this natural blueprint. While direct experimental validation of the biosynthetic pathway for this compound remains to be fully elucidated, the proposed pathway has served as a powerful guide for the total synthesis of numerous Daphniphyllum alkaloids.[1][2] This document objectively compares the proposed natural pathway with laboratory alternatives, supported by generalized experimental data from biomimetic synthetic efforts.

Introduction to this compound and the Daphniphyllum Alkaloids

This compound belongs to the Daphniphyllum alkaloids, a large family of structurally diverse and complex polycyclic natural products.[2] These compounds have garnered significant attention from the scientific community due to their intricate molecular architectures and promising biological activities.[2] A unifying biosynthetic hypothesis, pioneered by Heathcock, proposed that these alkaloids originate from squalene (B77637), a common triterpene precursor.[1] This hypothesis suggests that a series of intricate cyclizations and rearrangements lead to a putative common ancestor, proto-daphniphylline, from which the diverse skeletons of the Daphniphyllum family are derived.

Comparison of Proposed Biosynthesis and Biomimetic Laboratory Synthesis

The proposed natural biosynthesis and the laboratory-based biomimetic synthesis share a common strategic foundation but differ significantly in their execution and the level of control. The following table summarizes the key comparative aspects:

FeatureProposed Biosynthetic PathwayBiomimetic Laboratory Synthesis
Starting Material Squalene (a C30 triterpene)Simple, commercially available organic molecules
Key Transformations Enzyme-catalyzed cyclizations, rearrangements, and functional group interconversionsMulti-step reaction sequences, often involving cascade reactions that mimic proposed biosynthetic steps
Reaction Conditions Physiological conditions (aqueous environment, neutral pH, ambient temperature)A wide range of reaction conditions, often requiring specific solvents, temperatures, and reagents
Stereochemical Control Highly stereospecific due to enzymatic controlA significant challenge, often requiring chiral auxiliaries, asymmetric catalysis, or separation of diastereomers
Complexity Generation Highly efficient, building complex polycyclic systems in a few enzymatic stepsStepwise construction of rings and stereocenters, often requiring protection and deprotection steps
Validation Status Largely hypothetical, with some support from biomimetic synthesis successes.Experimentally verified through the successful total synthesis of target molecules.

Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids

The proposed biosynthetic pathway for the Daphniphyllum alkaloids is a remarkable example of nature's chemical ingenuity. The key stages are believed to be:

  • Squalene Cyclization: The pathway is initiated by the cyclization of squalene or a derivative like 2,3-oxidosqualene, a common starting point for many triterpenoids.

  • Formation of a Key Dialdehyde (B1249045) Intermediate: Subsequent oxidative cleavages are proposed to lead to a crucial dialdehyde intermediate.

  • Incorporation of Nitrogen and Core Skeleton Formation: The introduction of a nitrogen atom, possibly from an amino acid, triggers a cascade of cyclizations to form the characteristic pentacyclic core of the proto-daphniphylline type.

  • Structural Diversification: From this common intermediate, a variety of enzymatic modifications, including oxidations, reductions, and rearrangements, are thought to generate the vast structural diversity observed in the Daphniphyllum alkaloid family, including this compound.

Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids squalene Squalene dialdehyde Squalene-derived Dialdehyde squalene->dialdehyde Oxidative Cleavage n_incorporation Nitrogen Incorporation dialdehyde->n_incorporation Amine Source proto_daph Proto-daphniphylline (Putative Common Ancestor) n_incorporation->proto_daph Cascade Cyclization yunnanda This compound proto_daph->yunnanda Enzymatic Modifications other_alkaloids Other Daphniphyllum Alkaloids proto_daph->other_alkaloids Enzymatic Modifications

Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids

Biomimetic Laboratory Synthesis Workflow

Inspired by the proposed biosynthesis, synthetic chemists have developed elegant biomimetic total syntheses of Daphniphyllum alkaloids. These syntheses often aim to replicate the key bond-forming events of the natural pathway in a laboratory setting. A generalized workflow is as follows:

  • Precursor Synthesis: A suitable acyclic or partially cyclized precursor is synthesized from simple starting materials. This precursor is designed to contain the necessary functional groups to initiate the desired cyclization cascade.

  • Key Cyclization Reaction: A pivotal step is the strategic cyclization to construct the polycyclic core. This can be a single reaction or a cascade of reactions triggered by a specific reagent or condition.

  • Stereochemical Refinement: Following the formation of the core structure, further steps are often required to establish the correct stereochemistry at various chiral centers.

  • Functional Group Manipulation and Completion of Synthesis: The final stages of the synthesis involve the modification of functional groups to match those of the natural product target.

Biomimetic Synthesis Workflow start_materials Simple Starting Materials precursor_synthesis Multi-step Synthesis of Acyclic Precursor start_materials->precursor_synthesis cyclization Biomimetic Cascade Cyclization precursor_synthesis->cyclization core_structure Polycyclic Core Structure cyclization->core_structure stereo_refinement Stereochemical Adjustments core_structure->stereo_refinement functionalization Functional Group Interconversions stereo_refinement->functionalization target_molecule Target Daphniphyllum Alkaloid functionalization->target_molecule

Generalized Biomimetic Synthesis Workflow

Experimental Protocols for a Key Biomimetic Transformation

A cornerstone of many biomimetic syntheses of Daphniphyllum alkaloids is a powerful cascade reaction that constructs the polycyclic core in a single step. The following is a generalized protocol for such a transformation, based on published synthetic routes.

Objective: To construct the pentacyclic core of a Daphniphyllum alkaloid via a biomimetic cascade cyclization.

Starting Material: A suitably functionalized acyclic dialdehyde precursor.

Reagents and Conditions:

  • Amine source (e.g., ammonia (B1221849), primary amine, or an ammonia equivalent)

  • Aprotic solvent (e.g., dichloromethane, toluene)

  • Lewis acid or protic acid catalyst (optional, reaction-dependent)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction temperature: Ranging from room temperature to reflux, depending on the specific substrate and catalyst.

Procedure:

  • The acyclic dialdehyde precursor is dissolved in the chosen aprotic solvent under an inert atmosphere.

  • The amine source is added to the solution. The reaction may be cooled initially to control the initial condensation.

  • If required, a catalyst is added to facilitate the cyclization cascade.

  • The reaction mixture is stirred at the appropriate temperature for a specified period, monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.

  • Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution).

  • The crude product is extracted from the reaction mixture using an appropriate organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired polycyclic core structure.

Expected Outcome: The formation of a complex, polycyclic amine resulting from an intramolecular cascade of reactions, including imine formation, Michael addition, and aldol-type condensations, mimicking the proposed biosynthetic pathway.

Conclusion

The proposed biosynthetic pathway of the Daphniphyllum alkaloids, including this compound, stands as a testament to the efficiency and elegance of natural product synthesis. While direct experimental validation is an ongoing area of research, this proposed pathway has profoundly influenced the field of organic synthesis. The development of biomimetic total syntheses has not only provided access to these complex molecules for further study but has also lent significant credence to the original biosynthetic hypothesis. Future research, potentially involving isotopic labeling studies and the identification of the specific enzymes involved, will be crucial in fully validating and understanding the intricate natural synthesis of this compound and its relatives.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Total Synthesis of Daphniphyllum Alkaloids, Featuring the Route to (-)-Calyciphylline N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, many of which exhibit promising biological activities. Their complex, polycyclic architectures present formidable challenges to synthetic chemists. While a specific synthetic route for Yunnandaphninine G has not been extensively published, this guide provides a comparative benchmark by examining the total synthesis of a representative and structurally complex member of this family, (-)-calyciphylline N. The strategies and efficiencies detailed herein offer valuable insights for researchers engaged in the synthesis of related natural products.

Comparative Analysis of Synthetic Routes

Due to the limited availability of published total syntheses for this compound, this guide focuses on the first total synthesis of (-)-calyciphylline N, a notable achievement in the field.[1] This synthesis provides a comprehensive dataset for evaluating synthetic efficiency.

Metric Total Synthesis of (-)-Calyciphylline N[1]
Longest Linear Sequence 37 steps
Key Strategies Intramolecular Diels-Alder, Stille Carbonylation, Nazarov Cyclization
Starting Material Known alcohol derived from p-tolylacetic acid
Overall Yield Not explicitly stated, but individual step yields are high
Key Intermediates Bicyclic Ester, Divinyl Ketone, Diene Aldehyde

Experimental Protocols for Key Transformations

The synthesis of (-)-calyciphylline N involves several critical steps that are broadly applicable in natural product synthesis.[1]

1. Intramolecular Diels-Alder Reaction: A highly diastereoselective intramolecular Diels-Alder reaction of a silicon-tethered acrylate (B77674) was employed to construct a key tricyclic intermediate. This reaction is pivotal in setting several stereocenters in a single operation.

2. Stille Carbonylation: An efficient Stille carbonylation was utilized to introduce a carbonyl group into a sterically hindered vinyl triflate. This reaction demonstrates a powerful method for C-C bond formation in complex settings.

3. Nazarov Cyclization: A one-pot Nazarov cyclization/proto-desilylation sequence was used to form a cyclopentenone ring, a common motif in the Daphniphyllum alkaloids. This tandem reaction streamlines the construction of the core structure.

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow of the synthetic strategy toward (-)-calyciphylline N.

Synthetic_Pathway Start p-Tolylacetic Acid Derivative Intermediate1 Bicyclic Ester Start->Intermediate1 Intramolecular Diels-Alder Intermediate2 Divinyl Ketone Intermediate1->Intermediate2 Multi-step Transformation Intermediate3 Diene Aldehyde Intermediate2->Intermediate3 Nazarov Cyclization Target (-)-Calyciphylline N Intermediate3->Target Final Elaboration

References

Safety Operating Guide

Proper Disposal of Yunnandaphninine G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of Yunnandaphninine G, a complex alkaloid used in scientific research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

This compound, like many specialized chemical compounds, requires careful handling throughout its lifecycle, including its final disposal. Improper disposal can lead to environmental contamination and potential health hazards. The following procedures are based on standard laboratory practices for hazardous chemical waste and information derived from the material safety data sheet (MSDS).

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Material Safety Data Sheet (MSDS) for this compound.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. If there is a risk of dust formation, respiratory protection should also be used.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]

  • Containment:

    • Solid Waste: Carefully sweep up any solid this compound, avoiding dust creation.[1] Place the material into a clearly labeled, sealable, and chemically compatible hazardous waste container.

    • Contaminated Materials: Any items, such as weighing paper, pipette tips, or gloves, that have come into contact with this compound must also be disposed of as hazardous waste. Place these items in the same designated waste container.

    • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and treated as hazardous waste. After rinsing, the container can be managed for disposal or recycling according to your institution's guidelines for decontaminated glassware or plastic.

  • Labeling:

    • The hazardous waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations or chemical formulas.

  • Storage:

    • Keep the sealed hazardous waste container in a designated, secure, and well-ventilated storage area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for hazardous waste pickup and disposal.

Summary of Key Compound Information

PropertyInformationSource
Product Name This compound
CAS Number 1042143-83-8
Appearance Powder
Purity >97%
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Long term: -20°C; Short term: 2-8°C
Primary Hazard Avoid dust formation. Do not let product enter drains.

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_final Final Disposal A Consult MSDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Solid Waste (Avoid Dust) B->C F Place in Labeled, Sealed Hazardous Waste Container C->F D Collect Contaminated Labware & PPE D->F E Triple-Rinse Empty Containers & Collect Rinsate E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Proper Disposal According to Regulations H->I

Figure 1. This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the management of Yunnandaphninine G, a powdered alkaloid compound. Adherence to these guidelines is essential for minimizing risk and ensuring the integrity of research.

Personal Protective Equipment (PPE)

When handling this compound in its powdered form, it is crucial to prevent inhalation and skin contact. When working with solutions, the choice of gloves is dictated by the solvent used. Below is a summary of recommended PPE.

Handling Powdered this compound:

  • Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Disposable nitrile gloves should be worn. In case of contact, they should be changed immediately.

  • Body Protection: A fully fastened lab coat is mandatory.

Handling this compound in Solution:

The selection of appropriate gloves is critical and depends on the solvent in which this compound is dissolved. Common solvents for this compound include Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone. Nitrile gloves offer varying levels of protection against these chemicals. For prolonged contact or immersion, more resistant materials are recommended.

Table 1: Chemical Resistance and Breakthrough Times for Nitrile Gloves

ChemicalRating for Nitrile GlovesBreakthrough Time for Thin Disposable GlovesRecommended Gloves for Extended Contact
Chloroform Poor to Fair[1][2][3]Can be less than 1 minute[4]Viton, Polyvinyl Acetate (PVA)[5]
Dichloromethane PoorCan be less than 1 minutePolyethylene Vinyl Alcohol (PVA/EVA)
Ethyl Acetate Poor to FairCan be as low as 8 minutesButyl Rubber, Neoprene
DMSO Good to ExcellentGreater than 120 minutes for some typesButyl Rubber
Acetone Fair to GoodCan be less than 1 minute for thin glovesLatex, Butyl Rubber

Note: Breakthrough times and resistance ratings can vary based on glove thickness, manufacturer, and the concentration of the chemical. Always inspect gloves for any signs of degradation such as swelling, cracking, or discoloration before and during use. For incidental contact, immediately remove and replace contaminated gloves.

Operational Plan: Handling Procedures

A systematic workflow is essential to ensure safety and prevent contamination when working with this compound.

Diagram 1: Workflow for Handling this compound

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Powdered Compound C->D Proceed to handling E Dissolve in Appropriate Solvent D->E F Perform Experimental Procedure E->F G Decontaminate Work Surfaces F->G Proceed to cleanup H Segregate and Label Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.

Experimental Protocols

Protocol for Weighing a Powdered Compound:

  • Preparation: Designate a specific area for handling toxic powders, preferably within a chemical fume hood. Cover the work surface with disposable bench paper.

  • Tare Container: Place a labeled, empty container on an analytical balance and tare it.

  • Transfer Compound: In the fume hood, carefully transfer the desired amount of this compound powder to the tared container using a disposable spatula. To minimize static and powder dispersal, consider using anti-static weigh boats.

  • Re-weigh: Securely cap the container and re-weigh it on the balance.

  • Cleanup: Dispose of the spatula and any contaminated weigh paper in a designated solid waste container. Wipe down the work surface with a suitable solvent.

Protocol for Preparing a Stock Solution:

  • Solvent Addition: In the chemical fume hood, add the desired solvent to the container with the pre-weighed this compound.

  • Dissolution: Cap the container and mix by vortexing or sonicating until the compound is fully dissolved.

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature. Short-term storage at 2-8°C and long-term storage at -20°C is generally advised.

Disposal Plan

All waste materials contaminated with this compound, including disposable gloves, weigh paper, and empty containers, should be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid materials in a designated, labeled hazardous waste container. This includes used gloves, bench paper, and disposable labware.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not dispose of this waste down the drain.

  • Empty Containers: The original container of this compound, once empty, should be managed as hazardous waste.

  • Waste Pickup: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled with the chemical name and associated hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.